Product packaging for Aluminum arsenide(Cat. No.:CAS No. 22831-42-1)

Aluminum arsenide

Cat. No.: B1584279
CAS No.: 22831-42-1
M. Wt: 101.90313 g/mol
InChI Key: MDPILPRLPQYEEN-UHFFFAOYSA-N
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Description

Aluminum arsenide is a useful research compound. Its molecular formula is AlAs and its molecular weight is 101.90313 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (AlAs) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula AlAs B1584279 Aluminum arsenide CAS No. 22831-42-1

Properties

IUPAC Name

alumanylidynearsane
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InChI

InChI=1S/Al.As
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InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N
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Canonical SMILES

[Al]#[As]
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Molecular Formula

AlAs
Record name Aluminium arsenide
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DSSTOX Substance ID

DTXSID9066831
Record name Aluminum arsenide (AlAs)
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Molecular Weight

101.90313 g/mol
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CAS No.

22831-42-1
Record name Aluminum arsenide
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Record name Aluminum arsenide (AlAs)
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Record name Aluminum arsenide (AlAs)
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Foundational & Exploratory

Aluminum Arsenide: A Comprehensive Technical Guide to its Crystal Structure and Lattice Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the crystal structure and lattice constant of aluminum arsenide (AlAs), a significant III-V semiconductor material. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental methodologies to facilitate a comprehensive understanding of AlAs properties for advanced material science and technological applications.

Introduction to this compound

This compound is a semiconductor with a wide, indirect bandgap of approximately 2.16 eV at room temperature.[1] It has garnered considerable interest in the fields of electronics and optoelectronics due to its close lattice match with gallium arsenide (GaAs), enabling the fabrication of high-quality heterostructures with minimal strain.[1][2][3] This property is pivotal for the development of various devices, including high-electron-mobility transistors (HEMTs), quantum well devices, solar cells, and light-emitting diodes (LEDs).[1][4][5]

Crystal Structure of this compound

This compound crystallizes in the zincblende (or cubic sphalerite) structure, which is characteristic of many III-V semiconductors.[1] This structure belongs to the F-43m space group and is composed of two interpenetrating face-centered cubic (FCC) sublattices. One sublattice is occupied by aluminum atoms, and the other by arsenic atoms, with the arsenic sublattice displaced from the aluminum sublattice by one-quarter of the body diagonal of the cubic unit cell.

In this configuration, each aluminum atom is tetrahedrally coordinated to four arsenic atoms, and conversely, each arsenic atom is tetrahedrally coordinated to four aluminum atoms. This arrangement results in a stable and robust crystal structure.

Caption: A 2D representation of the tetrahedral coordination in the this compound zincblende crystal structure.

Lattice Constant of this compound

The lattice constant (a) of a crystal is a fundamental parameter that defines the size of its unit cell. For this compound, the lattice constant is a critical parameter, particularly in the context of growing epitaxial layers on substrates like GaAs. The close match in their lattice constants minimizes defects and dislocations at the interface, leading to high-quality crystalline structures.

Tabulated Data of Lattice Constants

The following table summarizes experimentally determined and theoretically calculated lattice constants for this compound under various conditions.

Lattice Constant (Å)MethodTemperature (K)Pressure (GPa)Reference
5.6622Not SpecifiedRoom TemperatureAmbient
5.63Experimental (used in DFT calculations)Not SpecifiedAmbient[3][6]
5.73Density Functional Theory (GGA)00[7]
5.76Density Functional Theory (GGA)00[7]
Decreases with increasing pressureFirst-principles DFTNot SpecifiedVariable
Varies with temperatureExperimentalVariableAmbient[5]

Experimental Protocols

The determination of the crystal structure and lattice constant of this compound relies on sophisticated experimental techniques for both material synthesis and characterization.

Crystal Synthesis

High-quality single crystals of this compound are challenging to synthesize due to the high melting point of AlAs (around 1700 °C) and the high reactivity of aluminum at this temperature.[8] While early methods involved melt-growth techniques, modern approaches that offer greater control over the crystalline quality are preferred.[8][9]

Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD): These are the state-of-the-art techniques for growing high-purity, single-crystal thin films of AlAs.[8]

  • MBE Protocol Outline:

    • A substrate, typically a GaAs wafer, is loaded into an ultra-high vacuum chamber.

    • The substrate is heated to a specific temperature to ensure a clean and atomically smooth surface.

    • Effusion cells containing high-purity aluminum and arsenic are heated to produce atomic or molecular beams of these elements.

    • The beams are directed towards the heated substrate.

    • The atoms impinge on the substrate surface, migrate, and incorporate into the growing crystal lattice, forming an epitaxial layer of AlAs.

    • The growth rate is typically on the order of a few micrometers per hour, allowing for precise control of layer thickness.

  • MOCVD Protocol Outline:

    • A heated substrate (e.g., GaAs) is placed in a reaction chamber.

    • Precursor gases, such as trimethylaluminum (TMA) for the aluminum source and arsine (AsH₃) for the arsenic source, are introduced into the chamber along with a carrier gas (e.g., hydrogen).

    • The precursor molecules decompose at the hot substrate surface.

    • The liberated aluminum and arsenic atoms react to form an AlAs film on the substrate.

    • The growth parameters, including substrate temperature, precursor flow rates, and reactor pressure, are carefully controlled to achieve the desired film properties.

Structural Characterization

X-ray Diffraction (XRD): This is the primary and most widely used technique for determining the crystal structure and measuring the lattice constant of crystalline materials.

  • Powder X-ray Diffraction (PXRD) Protocol Outline:

    • A polycrystalline sample of AlAs is finely ground to a powder to ensure random orientation of the crystallites.

    • The powder is mounted on a sample holder in a diffractometer.

    • A monochromatic X-ray beam, typically from a copper anode (Cu Kα radiation), is directed at the sample.

    • The sample is rotated, and the detector scans a range of angles (2θ) to collect the diffracted X-rays.

    • The resulting diffraction pattern shows peaks at specific angles corresponding to the crystallographic planes that satisfy Bragg's law (nλ = 2d sinθ).

    • By analyzing the positions of the diffraction peaks, the crystal system and the lattice constant can be determined.

  • High-Resolution X-ray Diffraction (HRXRD) for Thin Films:

    • For epitaxial thin films of AlAs, HRXRD is employed to obtain detailed information about the crystal quality, layer thickness, and strain state.

    • A highly collimated and monochromatic X-ray beam is used.

    • Omega-2theta (ω-2θ) scans are performed around a specific Bragg reflection of the substrate and the epitaxial layer.

    • The angular separation between the substrate and layer peaks is used to precisely calculate the lattice constant of the AlAs film.

    • Reciprocal space mapping can also be performed to get a more complete picture of the strain and relaxation in the epitaxial layer.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from material synthesis to the determination of its structural properties.

AlAs_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis MBE Molecular Beam Epitaxy XRD X-ray Diffraction (PXRD, HRXRD) MBE->XRD MOCVD Metalorganic Chemical Vapor Deposition MOCVD->XRD Bragg Bragg's Law Analysis XRD->Bragg LatticeConstant Lattice Constant Determination Bragg->LatticeConstant CrystalStructure Crystal Structure Confirmation Bragg->CrystalStructure

Caption: Workflow from synthesis to structural analysis of this compound.

Conclusion

The zincblende crystal structure and the precise lattice constant of this compound are fundamental properties that underpin its utility in a wide array of semiconductor devices. The ability to grow high-quality AlAs layers with a lattice constant closely matched to that of GaAs is a key enabler for advanced heterostructure engineering. The experimental protocols outlined in this guide, particularly MBE, MOCVD, and XRD, are crucial for the continued development and characterization of AlAs-based materials and devices. This comprehensive overview provides a solid foundation for researchers and professionals working with this important semiconductor material.

References

In-Depth Technical Guide to the Band Gap Energy of Aluminum Arsenide (AlAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap energy of aluminum arsenide (AlAs), a crucial parameter for its application in various semiconductor devices. The document details the fundamental properties of the AlAs band gap, experimental methodologies for its characterization, and the influence of external factors such as temperature and pressure.

Core Concepts of the this compound Band Gap

This compound is an indirect band gap semiconductor, a characteristic that fundamentally defines its optical and electrical properties. This means that the minimum energy of the conduction band and the maximum energy of the valence band occur at different momentum values in the Brillouin zone. Consequently, electron-hole recombination in AlAs predominantly involves the emission or absorption of phonons to conserve momentum, making it a less efficient light emitter compared to direct band gap semiconductors.

The band structure of AlAs features a direct band gap at the Γ point and an indirect band gap between the Γ point in the valence band and the X point in the conduction band. At room temperature, the indirect band gap is the smaller of the two, dictating the material's fundamental band gap energy.

Quantitative Band Gap Data

The band gap energy of AlAs has been determined through various experimental and theoretical methods. The following tables summarize the key quantitative data.

Table 1: Direct and Indirect Band Gap Energies of AlAs at Room Temperature (300 K)

Band Gap TypeEnergy (eV)Measurement/Calculation Method
Indirect (Γ-X)2.16Spectroscopic Ellipsometry
Direct (Γ-Γ)3.03Spectroscopic Ellipsometry

Table 2: Temperature Dependence of the AlAs Band Gap

The temperature dependence of the band gap energy can be described by the Varshni equation:

Eg(T) = Eg(0) - αT2 / (T + β)

where Eg(T) is the band gap energy at temperature T, Eg(0) is the band gap energy at 0 K, and α and β are the Varshni coefficients.

Band Gap ParameterValue
Eg(0) (Indirect)2.24 eV
α (Indirect)0.60 meV/K
β (Indirect)408 K

Table 3: Pressure Dependence of the AlAs Band Gap

The band gap energy of AlAs also exhibits a strong dependence on hydrostatic pressure.

Band Gap TransitionPressure Coefficient (meV/GPa)
Direct (Γ-Γ)107
Indirect (Γ-X)-15

Experimental Protocols for Band Gap Measurement

Accurate determination of the band gap of AlAs relies on precise experimental techniques. The following sections detail the methodologies for three common and effective methods: photoluminescence spectroscopy, absorption spectroscopy, and spectroscopic ellipsometry.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a non-destructive technique that provides information about the electronic structure of a material. By exciting the sample with a light source of energy greater than its band gap, electrons are promoted to the conduction band. The subsequent radiative recombination of these electrons with holes in the valence band results in the emission of photons, the energy of which corresponds to the band gap energy.

Experimental Workflow:

Caption: Experimental workflow for photoluminescence spectroscopy.

Methodology:

  • Sample Preparation:

    • Obtain a high-quality AlAs sample, typically an epitaxial thin film grown on a suitable substrate (e.g., GaAs) or a bulk crystal.

    • Clean the sample surface using a sequence of solvents such as acetone, isopropanol, and deionized water to remove any organic residues or contaminants.

    • Mount the sample on the cold finger of a cryostat for temperature-dependent measurements.

  • Experimental Setup:

    • Utilize a continuous-wave laser with a photon energy significantly higher than the expected band gap of AlAs as the excitation source (e.g., a He-Cd laser at 325 nm or an Ar-ion laser).

    • Focus the laser beam onto the sample surface.

    • Collect the emitted photoluminescence using appropriate optics (e.g., lenses and mirrors).

    • Pass the collected light through a long-pass filter to block the scattered laser light.

    • Disperse the filtered light using a spectrometer.

    • Detect the dispersed light using a sensitive detector, such as a charge-coupled device (CCD) or a photomultiplier tube (PMT).

  • Data Analysis:

    • Record the photoluminescence spectrum, which is a plot of emission intensity versus wavelength or energy.

    • Identify the wavelength corresponding to the peak of the emission spectrum (λpeak).

    • Calculate the band gap energy (Eg) using the formula: Eg = hc/λpeak, where h is Planck's constant and c is the speed of light.

    • For indirect band gap materials like AlAs, the PL peak may be related to excitonic transitions or involve phonon assistance, which should be considered for a precise band gap determination.

Absorption Spectroscopy

Absorption spectroscopy measures the amount of light absorbed by a material as a function of wavelength. For a semiconductor, a sharp increase in absorption occurs when the photon energy becomes equal to or greater than the band gap energy, as this is the energy required to excite an electron from the valence band to the conduction band.

Methodology:

  • Sample Preparation:

    • Prepare a thin film of AlAs on a transparent substrate (e.g., quartz or a double-side polished GaAs wafer). The film thickness should be optimized to provide a measurable absorption signal without being completely opaque.

    • Clean the sample as described for PL measurements.

  • Experimental Setup:

    • Use a UV-Vis-NIR spectrophotometer equipped with a light source (e.g., tungsten-halogen and deuterium lamps), a monochromator, and a detector.

    • Place the AlAs sample in the beam path.

    • Record the transmittance (T) and reflectance (R) spectra over a wide wavelength range that covers the expected band gap.

  • Data Analysis:

    • Calculate the absorption coefficient (α) from the transmittance and reflectance data using the formula: α = (1/d) * ln[(1-R)/T], where d is the film thickness.

    • To determine the band gap energy, a Tauc plot is typically used. This involves plotting (αhν)n against the photon energy (hν).

    • The value of 'n' depends on the nature of the electronic transition: n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition. Since AlAs is an indirect band gap semiconductor, n = 1/2 is used.

    • Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)1/2 = 0). The intercept on the energy axis gives the value of the indirect band gap energy.

Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry is a powerful and sensitive optical technique used to determine the dielectric function (complex refractive index) and thickness of thin films. The band gap energy can be extracted from the dielectric function as it is directly related to the electronic band structure.

Methodology:

  • Sample Preparation:

    • A smooth and clean surface is crucial for accurate SE measurements. Prepare the AlAs sample (thin film or bulk) as described previously.

  • Experimental Setup:

    • A spectroscopic ellipsometer consists of a light source, a polarizer, a sample stage, a rotating analyzer, and a detector.

    • Linearly polarized light is directed onto the sample at a known angle of incidence.

    • The change in polarization of the reflected light is measured over a range of wavelengths.

  • Data Analysis:

    • The experimental data are the ellipsometric parameters Ψ (psi) and Δ (delta), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light.

    • A model of the sample's structure (e.g., substrate/AlAs layer/surface roughness) is constructed.

    • The dielectric function of AlAs in the model is typically described by a dispersion model, such as the Adachi model or a combination of critical point parabolic band and Gaussian broadening models.

    • The model parameters (layer thicknesses and parameters of the dielectric function model) are adjusted to fit the calculated Ψ and Δ spectra to the experimental data using a regression analysis.

    • The direct and indirect band gap energies are critical parameters within the dielectric function model and are determined from the best-fit results.

Signaling Pathways and Logical Relationships

The relationship between the crystal structure of AlAs and its electronic band structure, which dictates the nature of its band gap, can be visualized as follows:

band_structure_relationship cluster_crystal Crystal Structure cluster_band Electronic Band Structure Crystal Zincblende Crystal Lattice Potential Periodic Potential for Electrons Crystal->Potential ValenceBand Valence Band Maximum (at Γ) Potential->ValenceBand determines ConductionBand_G Conduction Band Minimum (at Γ - Direct) Potential->ConductionBand_G determines ConductionBand_X Conduction Band Minimum (at X - Indirect) Potential->ConductionBand_X determines IndirectGap Indirect Band Gap (Γ-X) ValenceBand->IndirectGap DirectGap Direct Band Gap (Γ-Γ) ValenceBand->DirectGap ConductionBand_G->DirectGap ConductionBand_X->IndirectGap

Caption: Relationship between crystal and electronic band structure.

This diagram illustrates that the periodic potential arising from the zincblende crystal structure of AlAs gives rise to its specific electronic band structure. This band structure is characterized by a valence band maximum at the Γ point and conduction band minima at both the Γ and X points, resulting in both a direct and an indirect band gap. The lower energy of the Γ-X transition makes AlAs an indirect band gap semiconductor.

An In-depth Technical Guide to the Electronic and Optical Properties of Aluminum Arsenide (AlAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Science Professionals

Abstract

Aluminum arsenide (AlAs) is a III-V semiconductor of significant interest for applications in optoelectronic devices, high-speed electronics, and as a component in heterostructures with gallium arsenide (GaAs). This technical guide provides a comprehensive overview of the fundamental electronic and optical properties of AlAs. Key material parameters are summarized in detailed tables for easy reference. Furthermore, this guide outlines the detailed experimental protocols for the primary characterization techniques used to determine these properties, including methods for thin film growth, and electronic and optical characterization. Visualizations of the crystal structure, electronic band structure, and a typical experimental workflow are provided to facilitate a deeper understanding of this important semiconductor material.

Introduction

This compound is a synthetic semiconductor material with a crystal structure and lattice constant very similar to gallium arsenide (GaAs), making it an ideal material for the fabrication of heterostructures such as quantum wells and superlattices.[1] Its wider bandgap compared to GaAs allows for applications in devices requiring high-temperature operation and for confining charge carriers.[2] AlAs is a crucial component in various optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-electron-mobility transistors (HEMTs).[2][3] This guide serves as a detailed reference for the core electronic and optical properties of AlAs.

Crystal Structure

This compound crystallizes in the zincblende (or sphalerite) crystal structure, which belongs to the cubic F-43m space group.[3][4] This structure can be visualized as two interpenetrating face-centered cubic (FCC) sublattices, one of aluminum cations and the other of arsenic anions, displaced from each other by one-quarter of the body diagonal. Each aluminum atom is tetrahedrally coordinated to four arsenic atoms, and conversely, each arsenic atom is tetrahedrally coordinated to four aluminum atoms.[4]

A simplified 2D representation of the tetrahedral bonding in the AlAs zincblende crystal structure.

Electronic Properties

The electronic properties of AlAs are fundamental to its application in semiconductor devices. A key characteristic of AlAs is its indirect bandgap, where the conduction band minimum is located at the X point of the Brillouin zone, and the valence band maximum is at the Γ point.[1] This is in contrast to GaAs, which has a direct bandgap.

Data Presentation: Electronic Properties of AlAs
PropertyValueUnitsNotes
Lattice Constant5.661Åat 300 K
Bandgap Energy (Eg)2.16eVIndirect (Γ-X) at 300 K[5]
Electron Mobility (μe)~200cm²/Vsat 300 K
Hole Mobility (μh)~100cm²/Vsat 300 K
Static Dielectric Constant (ε₀)10.06-
High-Frequency Dielectric Constant (ε∞)8.16-
Effective Mass (Electron)ml = 1.1 m₀, mt = 0.19 m₀m₀Longitudinal and transverse at X-valley
Effective Mass (Hole)mhh = 0.76 m₀, mlh = 0.15 m₀m₀Heavy and light hole

Note: Values can vary depending on temperature, pressure, and material purity.

Electronic Band Structure

The electronic band structure of AlAs dictates its electronic and optical behavior. The indirect nature of its bandgap has significant implications for its use in light-emitting devices, as electron-hole recombination is less efficient compared to direct bandgap semiconductors.

G cluster_bands Simplified AlAs Band Structure L L Gamma Γ X X c_L c_Gamma c_L->c_Gamma Conduction Band c_X c_Gamma->c_X v_L v_Gamma v_L->v_Gamma Valence Band v_Gamma->c_X Eg ≈ 2.16 eV v_X v_Gamma->v_X G cluster_workflow General Workflow for AlAs Thin Film Characterization growth Thin Film Growth (MBE or MOCVD) structural Structural Characterization (e.g., XRD, AFM) growth->structural Initial Quality Check optical Optical Characterization (Ellipsometry, PL, UV-Vis) structural->optical electrical Electrical Characterization (Hall Effect) structural->electrical analysis Data Analysis and Modeling optical->analysis electrical->analysis report Reporting of Properties analysis->report

References

An In-Depth Technical Guide to the Synthesis and Preparation of Aluminum Arsenide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of high-quality aluminum arsenide (AlAs) crystals. Sourced from extensive research, this document details experimental protocols, presents quantitative data in structured tables, and offers visual representations of key processes to facilitate understanding and replication.

Introduction to this compound

This compound is a III-V semiconductor with a wide indirect bandgap of approximately 2.17 eV and a lattice constant very close to that of gallium arsenide (GaAs).[1] This close lattice matching allows for the growth of high-quality, low-strain heterostructures with GaAs, making AlAs a critical material in a variety of electronic and optoelectronic devices, including high electron mobility transistors (HEMTs), light-emitting diodes (LEDs), and quantum well devices.[1] However, the synthesis of high-purity, large single crystals of AlAs presents significant challenges due to its high melting point of around 1740 °C and the high reactivity of aluminum at elevated temperatures.[1] This guide will explore the most common and effective techniques for overcoming these challenges.

Principal Synthesis Methodologies

The primary methods for synthesizing AlAs crystals can be broadly categorized into melt growth techniques for bulk crystals and epitaxial techniques for thin films.

Melt Growth Techniques

Melt growth techniques are suitable for producing large, single-crystal ingots of AlAs.

The Vertical Bridgman method, including its modification known as the Vertical Gradient Freeze (VGF) technique, is a widely used method for growing large, high-quality single crystals of semiconductor materials. In this process, a polycrystalline AlAs charge is melted in a sealed crucible, typically made of pyrolytic boron nitride (PBN), and then directionally solidified from a seed crystal at the bottom.

Experimental Protocol:

  • Preparation: High-purity aluminum and arsenic are synthesized into a polycrystalline AlAs charge. This charge, along with a single-crystal AlAs seed, is loaded into a PBN crucible. The crucible is then sealed within a quartz ampoule under a controlled arsenic overpressure to maintain stoichiometry.

  • Melting: The ampoule is placed in a multi-zone vertical furnace. The temperature is raised above the melting point of AlAs (e.g., to ~1750 °C) to ensure the entire charge is molten.

  • Solidification: A controlled temperature gradient is established along the length of the furnace. The solidification process is initiated by either slowly lowering the ampoule through the temperature gradient or by electronically ramping down the temperatures of the furnace zones from the seed end upwards. A slow pulling or temperature ramping rate is crucial for maintaining a stable solid-liquid interface and minimizing defect formation.

  • Cool-down: Once the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

Vertical_Bridgman_Workflow Start Start Prep Prepare Polycrystalline AlAs Charge and Seed Start->Prep Load Load into PBN Crucible Prep->Load Seal Seal in Quartz Ampoule with As Overpressure Load->Seal Melt Melt in Vertical Furnace (>1740°C) Seal->Melt Solidify Initiate Directional Solidification (Slow Cooling/Lowering) Melt->Solidify Cool Controlled Cooling to Room Temperature Solidify->Cool End Obtain AlAs Single Crystal Ingot Cool->End

Diagram of the Vertical Bridgman Growth Process.

The Liquid Encapsulated Czochralski (LEC) method is another technique for producing large bulk single crystals. A key feature of this method is the use of an encapsulant, typically boric oxide (B₂O₃), to prevent the dissociation of volatile components like arsenic at high temperatures.[2][3]

Experimental Protocol:

  • Charging: High-purity polycrystalline AlAs is placed in a crucible (e.g., PBN). The charge is then covered with a layer of high-purity boric oxide.[2]

  • Melting: The crucible is heated in a high-pressure chamber to melt the AlAs. The boric oxide melts at a lower temperature, forming a liquid layer that encapsulates the molten AlAs.[2] An inert gas, such as argon, is introduced at high pressure to suppress arsenic evaporation.

  • Crystal Pulling: A seed crystal is lowered through the encapsulant into the molten AlAs. The seed is then slowly pulled upwards while being rotated. The pull rate and rotation speed are critical parameters that control the crystal diameter and quality.

  • Cooling: After the desired crystal length is achieved, it is slowly withdrawn from the melt and cooled to room temperature under controlled conditions.

LEC_Workflow Start Start Prep Prepare Polycrystalline AlAs and B₂O₃ Start->Prep Load Load into Crucible Prep->Load Melt Melt in High-Pressure Chamber with Inert Gas Load->Melt Pull Lower Seed and Initiate Crystal Pulling and Rotation Melt->Pull Cool Controlled Cooling Pull->Cool End Obtain AlAs Single Crystal Boule Cool->End

Diagram of the Liquid Encapsulated Czochralski (LEC) Process.

Epitaxial Growth Techniques

Epitaxial techniques are employed to grow thin, high-purity single-crystal layers of AlAs on a substrate, typically GaAs.

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum deposition technique that allows for the growth of high-quality thin films with atomic-level precision.

Experimental Protocol:

  • Substrate Preparation: A single-crystal GaAs substrate is cleaned and loaded into the MBE chamber. The native oxide layer is thermally desorbed in-situ under an arsenic flux.

  • Growth: High-purity elemental aluminum and arsenic are heated in separate effusion cells. The shutters of the cells are opened to allow molecular beams of Al and As to impinge on the heated, rotating substrate. The substrate temperature is a critical parameter, typically maintained in the range of 580-680 °C for AlAs growth. The ratio of the arsenic to aluminum flux (V/III ratio) is carefully controlled to ensure stoichiometric growth and a smooth surface morphology.

  • In-situ Monitoring: The growth process can be monitored in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides information about the crystal structure and surface morphology.

  • Cool-down: After the desired film thickness is achieved, the shutters are closed, and the substrate is cooled down in an arsenic overpressure to prevent surface degradation.

MBE_Workflow Start Start Substrate_Prep GaAs Substrate Preparation (Cleaning) Start->Substrate_Prep Load_UHV Load into Ultra-High Vacuum (UHV) Chamber Substrate_Prep->Load_UHV Desorption Thermal Desorption of Native Oxide under As Flux Load_UHV->Desorption Growth Initiate Growth: Open Al and As Shutters (Substrate at 580-680°C) Desorption->Growth Monitoring In-situ Monitoring (RHEED) Growth->Monitoring Cool_Down Cool Down under As Overpressure Growth->Cool_Down End AlAs Thin Film on GaAs Cool_Down->End

Experimental Workflow for MBE Growth of AlAs.

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), is a chemical vapor deposition method used to produce high-purity, high-quality single-crystal thin films.

Experimental Protocol:

  • Substrate Preparation: A GaAs substrate is cleaned and placed on a heated susceptor within a reactor chamber.

  • Growth: Precursor gases, typically trimethylaluminum (TMA) as the aluminum source and arsine (AsH₃) or a solid arsenic source as the arsenic source, are introduced into the reactor with a carrier gas (usually hydrogen).[4][5] The heated substrate causes the precursor molecules to decompose, and the constituent atoms deposit on the substrate surface, forming an epitaxial AlAs layer. The growth temperature for AlAs is typically in the range of 600-850 °C. The V/III ratio, controlled by the flow rates of the precursor gases, is a critical parameter influencing the material properties.[6]

  • Doping: Dopants can be introduced during growth by adding small amounts of appropriate precursor gases to the gas stream.

  • Cool-down: After growth, the precursor flows are stopped, and the reactor is cooled down under a flow of the carrier gas.

MOCVD_Workflow Start Start Substrate_Prep GaAs Substrate Preparation (Cleaning) Start->Substrate_Prep Load_Reactor Load onto Susceptor in MOCVD Reactor Substrate_Prep->Load_Reactor Heat_Up Heat Substrate to Growth Temperature (600-850°C) in Carrier Gas Flow Load_Reactor->Heat_Up Introduce_Precursors Introduce Precursor Gases (TMA, AsH₃) with Carrier Gas Heat_Up->Introduce_Precursors Deposition Epitaxial Deposition of AlAs Introduce_Precursors->Deposition Cool_Down Cool Down under Carrier Gas Flow Deposition->Cool_Down End AlAs Thin Film on GaAs Cool_Down->End

Experimental Workflow for MOCVD Growth of AlAs.

Quantitative Data Summary

The following tables summarize key physical properties of this compound and typical process parameters for its synthesis.

Table 1: Physical Properties of this compound

PropertyValueReference
Crystal StructureZinc Blende[1]
Lattice Constant5.660 pm[1]
Melting Point1740 °C[1]
Bandgap (Indirect)2.17 eV[1]
Thermal Expansion Coefficient5 µm/(°C·m)[1]
Electron Mobility (300 K)200 cm²/(V·s)[1]
Thermal Conductivity (300 K)0.9 W/(cm·K)[1]

Table 2: Typical Process Parameters for AlAs Synthesis

MethodParameterTypical Value/Range
Vertical Bridgman Temperature Gradient10-50 °C/cm
Pulling/Translation Rate1-10 mm/hr
Crucible MaterialPyrolytic Boron Nitride (PBN)
LEC EncapsulantBoric Oxide (B₂O₃)
Pressure1-50 atm (Argon)
Pull Rate1-20 mm/hr
MBE Substrate Temperature580-680 °C
V/III (As/Al) Flux Ratio10-40
Growth Rate0.1-1.0 µm/hr
MOCVD Substrate Temperature600-850 °C
V/III (AsH₃/TMA) Ratio20-100
PrecursorsTrimethylaluminum (TMA), Arsine (AsH₃)
Carrier GasHydrogen (H₂)

Crystal Quality: Defects and Impurities

The quality of AlAs crystals is primarily determined by the density of defects and the concentration of impurities.

  • Defects: Common defects in AlAs include vacancies (missing atoms), antisites (Al on an As site or vice versa), and interstitials (atoms in between regular lattice sites).[7][8] The formation energies of these defects are high, meaning that intrinsic defects are not typically the source of n- or p-type conductivity.[7] First-principles simulations are a valuable tool for predicting the energy levels of these defects within the bandgap.[7][8][9] High-resolution X-ray diffraction (HRXRD) can be used to assess the overall crystalline perfection, with a narrow full-width at half-maximum (FWHM) of the diffraction peak indicating a low defect density.[10]

  • Impurities: Unintentional impurities can be incorporated during the growth process and significantly affect the electrical and optical properties of the material. Common impurities in AlAs grown by MOCVD include silicon, carbon, and oxygen, often originating from the metal-organic precursors.[5][6] Impurity analysis can be performed using techniques such as Secondary Ion Mass Spectrometry (SIMS) to identify and quantify the concentration of impurity elements.[6] The presence of impurities can lead to electrical compensation, and in some cases, high resistivity.[5][11]

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict safety protocols. Arsine (AsH₃) is a highly toxic gas. Aluminum is extremely reactive at high temperatures. Appropriate handling procedures, including the use of personal protective equipment and well-ventilated workspaces, are essential.

Conclusion

The synthesis of high-quality this compound crystals is a complex process that requires precise control over a multitude of experimental parameters. This guide has provided an in-depth overview of the primary synthesis techniques, including detailed experimental protocols and key quantitative data. By understanding the principles and practical considerations of each method, researchers can select and optimize the most suitable approach for their specific application, paving the way for advancements in electronic and optoelectronic technologies.

References

Unveiling the Thermal Characteristics of Aluminum Arsenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aluminum arsenide (AlAs), a III-V semiconductor, is a critical material in the fabrication of various optoelectronic and high-frequency electronic devices, often in heterostructures with gallium arsenide (GaAs). The thermal properties of AlAs are paramount to the performance, reliability, and thermal management of these devices. This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its thermal conductivity, thermal expansion, specific heat capacity, and melting point. This document consolidates key quantitative data, outlines generalized experimental protocols for the determination of these properties, and presents logical workflows for their characterization. This guide is intended for researchers, materials scientists, and engineers working with AlAs and related semiconductor materials.

Introduction

This compound is a semiconductor with a wide indirect bandgap and a lattice constant that is nearly identical to that of gallium arsenide, making it an ideal material for creating high-performance heterostructures.[1] The management of heat in semiconductor devices is a critical engineering challenge, as excessive temperatures can degrade performance and lead to device failure. A thorough understanding of the thermal properties of the constituent materials is therefore essential for the design and optimization of these technologies. This guide serves as a central repository of information on the thermal characteristics of AlAs.

Quantitative Thermal Properties of this compound

The thermal properties of this compound have been characterized through various experimental and theoretical studies. The following tables summarize the key quantitative data available in the literature. It is important to note that variations in reported values can arise from differences in material purity, crystalline quality, and measurement techniques.

Table 1: Thermal Conductivity of this compound

Thermal Conductivity (W/m·K)Temperature (K)Reference
90300[1]
84Not Specified
55 (in AlGaAs with x=0)300[2]

Note: The thermal conductivity of AlAs is known to decrease with increasing temperature, a typical behavior for crystalline solids.

Table 2: Coefficient of Thermal Expansion of this compound

Coefficient of Thermal Expansion (10⁻⁶ /°C)Temperature Range (°C)Reference
5.0Not Specified[1]
5.73 (for AlAs in AlGaAs)Not Specified[2]

Table 3: Specific Heat Capacity of this compound

Specific Heat Capacity (J/g·°C)Temperature (K)Reference
0.45 (for AlAs in AlGaAs)Not Specified[2]

Note: The specific heat of AlAs shows a temperature dependence, generally increasing with temperature.[2]

Table 4: Melting Point of this compound

Melting Point (°C)Reference
1740[1]
~1700

Experimental Protocols for Thermal Property Measurement

The determination of the thermal properties of this compound requires specialized experimental techniques. While specific protocols for AlAs are often proprietary or detailed within dense research literature, the following sections describe the general methodologies applicable to III-V semiconductors.

Measurement of Thermal Conductivity

The thermal conductivity of semiconductor materials like AlAs can be measured using several techniques. The choice of method often depends on the sample form (bulk or thin film) and the desired temperature range.

3.1.1. Transient Hot Wire Method

The transient hot wire method is a common technique for measuring the thermal conductivity of bulk materials.

  • Principle: A thin metallic wire is embedded in the AlAs sample. A constant electrical current is passed through the wire, causing it to heat up. The rate of temperature rise of the wire is related to the thermal conductivity of the surrounding material.

  • Generalized Protocol:

    • Prepare a bulk sample of AlAs, typically by cleaving a larger ingot or crystal.

    • A thin platinum or tungsten wire is carefully placed in contact with the sample. For accurate measurements, the sample is often cut into two halves with the wire sandwiched in between.

    • A constant current is applied to the wire, and the change in its resistance (and therefore temperature) is measured as a function of time using a Wheatstone bridge or similar setup.

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

3.1.2. Laser Flash Method

The laser flash method is a non-contact technique suitable for measuring the thermal diffusivity of thin, solid samples. Thermal conductivity can then be calculated if the specific heat capacity and density are known.

  • Principle: A short pulse of energy from a laser is used to heat one face of a small, disc-shaped AlAs sample. The temperature rise on the opposite face is measured over time with an infrared detector.

  • Generalized Protocol:

    • A thin, opaque sample of AlAs is prepared, often with a coating to enhance energy absorption.

    • The front face of the sample is irradiated with a short laser pulse.

    • An infrared detector focused on the rear face of the sample records the temperature as a function of time.

    • The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.

    • The thermal conductivity (k) is then determined using the equation: where is the thermal diffusivity, is the density, and is the specific heat capacity.

Measurement of Thermal Expansion

The coefficient of thermal expansion is typically measured using dilatometry or X-ray diffraction.

  • Principle of Dilatometry: A sample of AlAs is heated in a furnace, and its change in length is measured with a high-precision displacement sensor.

  • Generalized Protocol:

    • A rod or rectangular bar of AlAs with a known initial length is placed in a dilatometer.

    • The sample is heated at a controlled rate over the desired temperature range.

    • The elongation of the sample is continuously measured by a push rod connected to a linear variable differential transformer (LVDT) or a similar sensor.

    • The coefficient of linear thermal expansion is calculated from the change in length, the initial length, and the change in temperature.

Measurement of Specific Heat Capacity

Differential Scanning Calorimetry (DSC) is the most common method for determining the specific heat capacity of materials like AlAs.

  • Principle: The heat flow required to raise the temperature of the AlAs sample is compared to the heat flow required to raise the temperature of a reference material with a known specific heat capacity under the same conditions.

  • Generalized Protocol:

    • A small, known mass of the AlAs sample is placed in a sample pan, and an empty pan or a reference material (like sapphire) is placed in the reference position of the DSC instrument.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow to the sample and the reference is measured as a function of temperature.

    • The specific heat capacity of the AlAs sample is calculated by comparing its heat flow to that of the reference material.

Logical Workflow and Data Relationships

The following diagrams illustrate the logical flow of determining thermal properties and the relationships between key parameters.

Experimental_Workflow_for_Thermal_Conductivity cluster_preparation Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis & Calculation cluster_final_result Final Result start Start: Bulk AlAs Crystal sample_prep Prepare Sample (e.g., thin disk for laser flash) start->sample_prep measurement_choice Select Method sample_prep->measurement_choice laser_flash Laser Flash (Thermal Diffusivity) measurement_choice->laser_flash hot_wire Transient Hot Wire (Thermal Conductivity) measurement_choice->hot_wire data_acquisition Acquire Time-Temperature Data laser_flash->data_acquisition hot_wire->data_acquisition calculation Calculate Thermal Property data_acquisition->calculation thermal_conductivity Thermal Conductivity (k) calculation->thermal_conductivity

Caption: Workflow for determining the thermal conductivity of this compound.

Thermal_Property_Interrelation Heat_Input Heat Input (Q) Temp_Change Temperature Change (ΔT) Heat_Input->Temp_Change influences Thermal_Conductivity Thermal Conductivity (k) - Heat flow rate Temp_Change->Thermal_Conductivity governed by Specific_Heat Specific Heat Capacity (Cp) - Heat storage Temp_Change->Specific_Heat governed by Thermal_Expansion Thermal Expansion (α) - Dimensional change Temp_Change->Thermal_Expansion causes Device_Performance Device Performance & Reliability Thermal_Conductivity->Device_Performance impacts Specific_Heat->Device_Performance impacts Thermal_Expansion->Device_Performance impacts

Caption: Interrelation of thermal properties and their impact on device performance.

Conclusion

The thermal properties of this compound are fundamental to its application in semiconductor devices. This guide has provided a consolidated source of quantitative data for thermal conductivity, thermal expansion, and specific heat capacity, along with generalized experimental methodologies for their measurement. The provided workflows illustrate the logical steps in characterizing these properties. It is anticipated that this information will be a valuable resource for researchers and engineers in the field of semiconductor materials and device physics, aiding in the design of more robust and efficient electronic and optoelectronic systems. Further research into the temperature dependence of these properties and the effects of doping and alloying on the thermal transport in AlAs will continue to be of great importance.

References

Unveiling the Foundational Properties of Aluminum Arsenide: A Technical Deep-Dive into Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal research that first characterized the semiconductor properties of Aluminum Arsenide (AlAs). In the nascent stages of semiconductor technology, a thorough understanding of the fundamental characteristics of binary III-V compounds like AlAs was pivotal. This document synthesizes the foundational data, experimental methodologies, and theoretical underpinnings from this early period, presenting it in a modern, accessible format for today's scientific community. The extreme reactivity of aluminum at the high melting point of AlAs (approximately 1,700 °C) made the synthesis of this material a significant challenge for early researchers.

Core Semiconductor Properties of this compound

Early investigations into AlAs focused on establishing its fundamental electronic, structural, and vibrational properties. This data, often painstakingly acquired with the instrumentation of the time, laid the groundwork for the development of advanced heterostructures and optoelectronic devices.

Electronic and Structural Parameters

The electronic band structure and the physical arrangement of atoms in the crystal lattice are among the most critical properties of a semiconductor. Early optical absorption and X-ray diffraction studies were instrumental in determining these parameters for AlAs.

PropertyValueTemperature (K)Experimental MethodReference
Lattice Constant 5.660 Å300X-ray DiffractionCasey and Panish (1978)
Crystal Structure Zincblende-X-ray DiffractionCasey and Panish (1978)
Indirect Bandgap (Γ-X) 2.16 eV300Optical AbsorptionYim (1971)
Direct Bandgap (Γ-Γ) 3.03 eV300Optical AbsorptionYim (1971)
Thermal Expansion Coefficient 5.20 x 10⁻⁶ /°C300-Casey and Panish (1978)
Vibrational and Thermal Properties

The vibrational modes of the crystal lattice, or phonons, play a crucial role in the thermal and electronic transport properties of a semiconductor. Early Raman spectroscopy measurements provided the first insights into these properties for AlAs.

PropertyValueTemperature (K)Experimental MethodReference
Transverse Optical (TO) Phonon Frequency 363 cm⁻¹Room Temp.Raman SpectroscopyCasey and Panish (1978)
Longitudinal Optical (LO) Phonon Frequency 404 cm⁻¹Room Temp.Raman SpectroscopyCasey and Panish (1978)
Debye Temperature 417 K--General Reference

Foundational Experimental Protocols

The following sections detail the methodologies employed in the early research on AlAs. These protocols are reconstructed from descriptions in seminal literature and represent the state-of-the-art techniques of the era.

Single Crystal Growth: Vapor Phase Epitaxy (VPE)

The growth of high-quality single crystals of AlAs was a significant challenge due to its high melting point and the reactivity of aluminum. Vapor Phase Epitaxy (VPE) emerged as a key technique for producing thin, single-crystalline films.

Methodology:

  • Reactor Setup: A horizontal-flow reactor system was typically used, consisting of a quartz tube heated by a multi-zone furnace.

  • Substrate Preparation: A single-crystal Gallium Arsenide (GaAs) wafer was commonly used as a substrate due to its close lattice match with AlAs. The substrate was chemically cleaned to remove surface contaminants and oxides.

  • Precursor Delivery: Aluminum was placed in a high-temperature "source" zone of the reactor. A carrier gas, typically hydrogen (H₂), was passed over the heated aluminum. In a separate line, arsenic trichloride (AsCl₃) or arsine (AsH₃) gas was introduced into the carrier gas stream.

  • Growth Process: The gaseous reactants were transported by the carrier gas to the cooler "deposition" zone where the substrate was located. The temperature in the deposition zone was maintained at a level that promoted the epitaxial growth of AlAs on the GaAs substrate.

  • Cooling and Characterization: After the desired film thickness was achieved, the system was cooled down, and the newly grown AlAs film was ready for characterization.

Determination of Bandgap: Optical Absorption Spectroscopy

Optical absorption spectroscopy was a primary method for determining the bandgap energy of semiconductors. The principle relies on measuring the absorption of light as a function of wavelength.

Methodology:

  • Sample Preparation: A thin, single-crystal film of AlAs, typically grown on a transparent or removable substrate, was prepared. The surface was polished to a smooth, mirror-like finish to minimize light scattering.

  • Instrumentation: A double-beam spectrophotometer was commonly used. This instrument directs a beam of monochromatic light through the sample and a reference path, allowing for the measurement of the transmitted light intensity.

  • Measurement: The sample was placed in the light path of the spectrophotometer, and the transmission spectrum was recorded over a range of wavelengths, particularly in the vicinity of the expected bandgap energy.

  • Data Analysis: The absorption coefficient (α) was calculated from the transmission data. For an indirect bandgap semiconductor like AlAs, a plot of the square root of the absorption coefficient (α¹/²) versus photon energy (hν) was generated. The bandgap energy was then determined by extrapolating the linear portion of the plot to the energy axis (where α = 0). Similarly, for the direct bandgap, a plot of α² versus hν was used.

Structural Analysis: X-ray Diffraction (XRD)

X-ray diffraction was the standard technique for determining the crystal structure and lattice constant of new materials.

Methodology:

  • Sample Mounting: A single-crystal sample of AlAs was mounted on a goniometer, which allowed for precise control of the crystal's orientation relative to the incident X-ray beam.

  • X-ray Generation: A monochromatic X-ray beam, typically from a copper or molybdenum target, was directed at the sample.

  • Diffraction Measurement: The intensity of the diffracted X-rays was measured as a function of the diffraction angle (2θ).

  • Data Analysis: The positions of the diffraction peaks were used to determine the interplanar spacing (d) of the crystal lattice using Bragg's Law (nλ = 2d sinθ). From the interplanar spacing, the lattice constant of the cubic zincblende structure of AlAs was calculated.

Visualizing the Fundamentals of AlAs

The following diagrams provide a visual representation of the key concepts discussed in this guide.

G Early AlAs Research Workflow cluster_growth Crystal Growth cluster_characterization Characterization cluster_properties Determined Properties VPE Vapor Phase Epitaxy XRD X-ray Diffraction VPE->XRD Single Crystal Film Optical Optical Absorption VPE->Optical Raman Raman Spectroscopy VPE->Raman LPE Liquid Phase Epitaxy LPE->XRD LPE->Optical Bridgman Bridgman Method Bridgman->XRD Structure Crystal Structure & Lattice Constant XRD->Structure Bandgap Electronic Bandgap Optical->Bandgap Phonons Phonon Frequencies Raman->Phonons G Simplified Band Structure of AlAs y_axis Energy y_min Valence Band Maximum y_max Conduction Band Minimum Gamma Γ X X Gamma_vb X_vb Gamma_vb->X_vb Valence Band Gamma_cb Gamma_vb->Gamma_cb X_cb X_vb->X_cb Gamma_cb->X_cb Conduction Band Gamma_cb_label Direct Gap (3.03 eV) X_cb_label Indirect Gap (2.16 eV)

Aluminum Arsenide (AlAs): A Comprehensive Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental molecular properties of Aluminum Arsenide (AlAs), a III-V semiconductor of significant interest in various technological applications. This document will detail its chemical formula and molecular weight, providing the foundational data necessary for advanced research and development.

Chemical Formula and Composition

This compound is an inorganic compound with the chemical formula AlAs .[1][2][3][4] This formula indicates that the compound is composed of aluminum (Al) and arsenic (As) atoms in a one-to-one stoichiometric ratio.

The composition of this compound can be visualized as the combination of one aluminum atom and one arsenic atom to form a single molecule of this compound.

Logical relationship of this compound Composition Al Aluminum (Al) AlAs This compound (AlAs) Al->AlAs As Arsenic (As) As->AlAs

Composition of this compound

Molecular Weight

The molecular weight of this compound is a critical parameter for quantitative analysis and experimental design. It is calculated by summing the atomic weights of its constituent elements.

Atomic Weights of Constituent Elements

The standard atomic weights for aluminum and arsenic are provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolAtomic NumberStandard Atomic Weight (amu)
AluminumAl1326.9815384(3)[5][6][7]
ArsenicAs3374.921595(6)[8][9][10][11]
Calculation of Molecular Weight

The molecular weight of AlAs is the sum of the atomic weights of one aluminum atom and one arsenic atom.

  • Molecular Weight of AlAs = Atomic Weight of Al + Atomic Weight of As

  • Molecular Weight of AlAs = 26.9815384 + 74.921595

  • Molecular Weight of AlAs101.9031334 amu

For practical laboratory purposes, the molecular weight is often rounded. Commercially available resources and databases frequently cite a molecular weight of approximately 101.9 g/mol .[1][4][12]

Physical and Chemical Properties Overview

This compound typically appears as orange crystals.[3] It is a semiconductor material with an indirect bandgap of approximately 2.12 eV.[3] Due to the presence of arsenic, this compound is toxic and should be handled with appropriate safety precautions. It is known to react with acids to produce arsine gas, a highly toxic substance.

Further in-depth analysis of the material's properties, experimental protocols for its synthesis and characterization, and its various applications will be covered in subsequent sections of this technical guide.

References

Health and Safety Considerations for Aluminum Arsenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. The toxicological properties of aluminum arsenide have not been thoroughly investigated.[1][2] Always consult with qualified safety professionals and refer to the latest Safety Data Sheets (SDS) before handling this material.

Executive Summary

This compound (AlAs) is a III-V semiconductor material with applications in optoelectronics.[1] While its physical properties are well-documented, comprehensive toxicological data remains limited. This guide synthesizes the available health and safety information for this compound, drawing from data on its constituent elements (aluminum and arsenic), its hazardous decomposition product (arsine), and related semiconductor compounds like gallium arsenide (GaAs). This guide underscores the critical need for stringent safety protocols when handling this compound due to its potential for severe acute and chronic health effects.

Toxicological Profile

The toxicity of this compound is attributed to the combined effects of aluminum and arsenic, as well as the potential for the formation of highly toxic arsine gas upon contact with moisture or acids.[1]

Acute Toxicity

Inhalation of this compound dust can cause acute irritation to the respiratory system.[1] Ingestion is also a primary route of exposure, leading to gastrointestinal distress and acute arsenic poisoning.[1] Dermal contact may cause acute skin irritation.[1] While specific quantitative data for this compound is scarce, information on related compounds and decomposition products provides insight into its potential acute toxicity.

Chronic Toxicity

Chronic exposure to this compound may lead to arsenic poisoning, characterized by a range of severe health issues. These include ulceration of the nasal septum, damage to the liver and kidneys, and adverse effects on the blood and nervous system.[1] Arsenic is a known human carcinogen, and aluminum has been linked to neurotoxicity.[3][4]

Decomposition Hazards

A significant hazard associated with this compound is its reaction with moisture, acids, or acid fumes to produce arsine gas (AsH₃).[1] Arsine is an extremely toxic gas that can be fatal upon inhalation.[5][6] It is a potent hemolytic agent, causing the destruction of red blood cells, which can lead to kidney failure.[5][6][7]

Quantitative Toxicological Data

Specific LD50 and LC50 values for this compound are not well-established in publicly available literature. However, data for related compounds and decomposition products are summarized below. It is crucial to note that these are for comparison and the toxicity of this compound may differ.

SubstanceTest TypeRoute of AdministrationSpeciesReported ValueCitation
Gallium ArsenideLD50OralNot Specified4.7 g/kg[8]
ArsineLC50InhalationNot Specified25-50 ppm (30 min)[9]
ArsineLethal ConcentrationInhalationHuman10 ppm (longer exposure)[9][10]
ArsineInstantly LethalInhalationHuman250 ppm[9]

Experimental Protocols for Toxicity Assessment

Due to the limited specific studies on this compound, this section outlines general experimental protocols for assessing the toxicity of semiconductor nanoparticles, which can be adapted for this compound. These protocols are based on established in vitro methods and OECD guidelines for chemical testing.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of this compound nanoparticles on cultured cells.

Methodology:

  • Cell Culture: Human lung epithelial cells (e.g., A549) or hepatocytes (e.g., HepG2) are cultured in appropriate media and conditions.

  • Nanoparticle Preparation: A stock suspension of this compound nanoparticles is prepared in a suitable, non-toxic vehicle (e.g., sterile deionized water with a dispersant). Serial dilutions are made to achieve the desired test concentrations.

  • Exposure: Cells are seeded in 96-well plates and allowed to adhere. The culture medium is then replaced with medium containing various concentrations of this compound nanoparticles. Control wells receive the vehicle only.

  • Incubation: The cells are incubated with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assays:

    • MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.

  • Data Analysis: The results are expressed as a percentage of cell viability compared to the control. The IC50 (concentration causing 50% inhibition of cell viability) is calculated.

In Vitro Genotoxicity Assessment

Objective: To evaluate the potential of this compound nanoparticles to cause DNA damage.

Methodology:

  • Cell Culture and Exposure: As described in the cytotoxicity protocol. Concentrations used should be non-lethal to minimally lethal to avoid confounding results.

  • Genotoxicity Assays:

    • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail."

    • Micronucleus Test: Detects chromosomal damage. Cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of micronuclei in binucleated cells.

  • Data Analysis: The extent of DNA damage (e.g., tail moment in the Comet assay) or the frequency of micronuclei is quantified and compared to controls.

Potential Signaling Pathways of Toxicity

The toxicity of this compound is likely mediated by a combination of pathways influenced by both aluminum and arsenic.

Arsenic-Induced Signaling Pathways

Arsenic is known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can trigger a cascade of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways such as p38, JNK, and ERK, which are involved in inflammation, apoptosis, and cell proliferation.[11] Arsenic can also activate the NF-κB signaling pathway, a key regulator of inflammation.[12]

Arsenic-Induced Signaling As Arsenic ROS Reactive Oxygen Species (ROS) As->ROS MAPK MAPK Pathways (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis CellProliferation Altered Cell Proliferation MAPK->CellProliferation Inflammation Inflammation NFkB->Inflammation

Caption: Arsenic-induced oxidative stress and downstream signaling.

Aluminum-Induced Signaling Pathways

Aluminum has been shown to interfere with phosphoinositide signaling, which is crucial for various cellular processes.[13] It can interact with G-proteins and affect calcium homeostasis.[13] Aluminum may also induce apoptosis through pathways involving IL-1β and JNK signaling.[4]

Aluminum-Induced Signaling Al Aluminum G_Protein G-Proteins Al->G_Protein PI_Signaling Phosphoinositide Signaling Al->PI_Signaling Ca_Homeostasis Disrupted Calcium Homeostasis Al->Ca_Homeostasis IL1b_JNK IL-1β / JNK Signaling Al->IL1b_JNK Cellular_Dysfunction Cellular Dysfunction G_Protein->Cellular_Dysfunction PI_Signaling->Cellular_Dysfunction Ca_Homeostasis->Cellular_Dysfunction Apoptosis Apoptosis IL1b_JNK->Apoptosis

Caption: Aluminum's interference with key cellular signaling pathways.

Experimental Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of this compound nanoparticles.

Experimental_Workflow cluster_0 Physicochemical Characterization cluster_1 In Vitro Toxicity Assessment cluster_2 Mechanism of Action cluster_3 Data Analysis and Risk Assessment Size Size and Morphology (TEM, DLS) Cytotoxicity Cytotoxicity Assays (MTT, LDH) Size->Cytotoxicity Surface Surface Charge (Zeta Potential) Surface->Cytotoxicity Composition Composition (XRD, EDX) Composition->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus) Cytotoxicity->Genotoxicity Oxidative_Stress Oxidative Stress (ROS Assay) Cytotoxicity->Oxidative_Stress Signaling Signaling Pathway Analysis (Western Blot, PCR) Genotoxicity->Signaling Oxidative_Stress->Signaling Apoptosis_Analysis Apoptosis Assays (Flow Cytometry) Signaling->Apoptosis_Analysis Dose_Response Dose-Response Modeling Apoptosis_Analysis->Dose_Response Risk_Assessment Hazard Identification & Risk Assessment Dose_Response->Risk_Assessment

Caption: A logical workflow for assessing nanoparticle toxicity.

Handling and Safety Precautions

Given the significant health hazards, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A NIOSH-approved respirator is essential.

    • Eye Protection: Chemical safety goggles or a face shield should be worn.

    • Hand Protection: Compatible chemical-resistant gloves are required.

    • Body Protection: A lab coat or other protective clothing should be worn.

  • Storage: Store this compound in a cool, dry, well-ventilated area in tightly sealed containers. It should be stored away from moisture, acids, and acid fumes to prevent the formation of arsine gas.

  • Spills and Disposal: In case of a spill, follow established emergency procedures. Waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound presents significant health and safety challenges due to the combined toxicity of aluminum and arsenic, and the potential for the release of highly toxic arsine gas. The lack of comprehensive toxicological data for this compound necessitates a cautious approach, relying on information from related compounds and its constituent elements. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with handling this material. Further research into the specific toxicological profile and mechanisms of action of this compound is crucial for establishing definitive safety guidelines.

References

Stability of Aluminum Arsenide in Moist Air: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aluminum arsenide (AlAs) when exposed to moist air. Due to its high reactivity with water vapor, AlAs undergoes significant degradation, which is a critical consideration in the manufacturing, handling, and long-term reliability of devices incorporating this material. This document details the underlying chemical mechanisms, presents available quantitative data, outlines experimental protocols for stability analysis, and provides a visual representation of the degradation pathway.

Introduction

This compound (AlAs) is a III-V semiconductor with a wide bandgap and a lattice constant closely matched to gallium arsenide (GaAs). This makes it a crucial material in the fabrication of various heterostructure electronic and optoelectronic devices, such as high-electron-mobility transistors (HEMTs), light-emitting diodes (LEDs), and laser diodes. However, the strong affinity of aluminum for oxygen makes AlAs highly susceptible to oxidation and hydrolysis in the presence of moisture. This degradation can severely impact device performance and longevity. Understanding the kinetics and mechanisms of AlAs degradation in moist air is therefore paramount for developing robust encapsulation and passivation strategies.

Chemical Mechanisms of Degradation

The degradation of this compound in a humid environment is primarily a hydrolysis reaction, where water molecules react with the AlAs lattice. This process can be described by the following overall chemical reaction:

2AlAs (s) + 6H₂O (g) → 2Al(OH)₃ (s) + 2AsH₃ (g)

This reaction highlights the formation of two primary products: solid aluminum hydroxide (Al(OH)₃) and gaseous arsine (AsH₃). Arsine is a highly toxic gas, necessitating careful handling and ventilation during any process involving the exposure of AlAs to moisture.

The reaction is believed to proceed through several intermediate steps. Initially, water molecules adsorb onto the AlAs surface. This is followed by the dissociation of water and the formation of intermediate species such as aluminum oxyhydroxide (AlOOH). This intermediate is then further hydrolyzed to form the more stable aluminum hydroxide.

The process can be summarized as follows:

  • Adsorption: Water molecules from the moist air adsorb onto the AlAs surface.

  • Initial Reaction: The adsorbed water reacts with AlAs, breaking the Al-As bonds and forming intermediate products. Studies on analogous compounds like aluminum nitride (AlN) suggest the initial formation of an amorphous aluminum oxyhydroxide (AlOOH) layer.

  • Further Hydrolysis: The intermediate products continue to react with water, leading to the formation of various polymorphs of aluminum hydroxide, such as bayerite, nordstrandite, and gibbsite.

  • Byproduct Formation: Concurrently, the arsenic atoms react with hydrogen from the dissociated water molecules to form volatile and toxic arsine gas (AsH₃).

The resulting aluminum hydroxide layer is typically porous and not self-passivating, allowing moisture to continue to penetrate and react with the underlying AlAs, leading to progressive degradation of the material.

Quantitative Degradation Data

Direct quantitative data on the degradation rate of bulk AlAs at room temperature in moist air is limited in publicly available literature. However, data from studies on the atmospheric corrosion of aluminum alloys and the degradation of AlGaAs-based devices in high humidity can provide valuable insights into the expected behavior. It is important to note that these are proxies and the actual degradation rates of pure AlAs may differ.

Table 1: Atmospheric Corrosion Rates of Aluminum Alloys in Various Environments

AlloyEnvironmentExposure Time (years)Corrosion Rate (g/m²·year)Primary Corrosion Products
2024Antarctic114.5AlOOH, Al₂O₃
5083Antarctic11.36AlOOH, Al₂O₃
6061Antarctic11.5AlOOH, Al₂O₃
7075Antarctic110.8AlOOH, Al₂O₃
2024-T4Coastal20Severe exfoliationAl(OH)₃

Data sourced from studies on atmospheric corrosion of aluminum alloys and presented as an analogue for the behavior of the aluminum component of AlAs.[1][2]

Table 2: Effect of Humidity on the Degradation of AlGaAs-based Devices

DeviceConditionParameter Change
AlGaAs/InGaAs PHEMTsHigh Humidity with BiasDecrease in maximum drain current
III-V Solar Cells (unencapsulated)High Humidity~25% reduction in maximum power

This table summarizes qualitative degradation effects observed in devices containing AlGaAs, which has a high aluminum content and is expected to exhibit similar, though not identical, degradation behavior to AlAs.[3]

Experimental Protocols for Stability Analysis

A standardized experimental protocol for assessing the stability of this compound in moist air can be outlined as follows. This protocol is a synthesis of common practices in atmospheric corrosion and semiconductor degradation studies.

Objective: To quantitatively and qualitatively assess the degradation of AlAs thin films or bulk samples as a function of relative humidity and exposure time at a constant temperature.

Materials and Equipment:

  • AlAs samples (e.g., epitaxial films on a GaAs substrate).

  • Controlled environment chamber with precise control of relative humidity (RH) and temperature.

  • Sample holders made of inert materials.

  • Deionized water for humidity generation.

  • Analytical instruments:

    • Scanning Electron Microscope (SEM) for surface morphology imaging.

    • Atomic Force Microscope (AFM) for high-resolution surface topography and roughness measurements.

    • X-ray Photoelectron Spectrometer (XPS) for determining surface chemical composition and oxidation states.

    • X-ray Diffractometer (XRD) for identifying crystalline phases of corrosion products.

    • Gas analyzer for detecting arsine (AsH₃) (optional, requires safety precautions).

Experimental Workflow:

  • Sample Preparation:

    • Cleave AlAs samples into appropriate sizes for analysis.

    • Clean the samples with suitable solvents (e.g., acetone, isopropanol) to remove any organic surface contaminants.

    • Perform initial characterization (SEM, AFM, XPS) of a control sample to establish the baseline surface condition.

  • Controlled Humidity Exposure:

    • Place the AlAs samples in the environmental chamber on inert sample holders.

    • Set the desired temperature (e.g., 25 °C) and relative humidity levels (e.g., 20%, 50%, 80%).

    • Expose the samples for predetermined time intervals (e.g., 1 hour, 12 hours, 24 hours, 1 week, 1 month).

    • At each time point, remove a set of samples for analysis.

  • Post-Exposure Analysis:

    • Visual Inspection: Document any visible changes to the sample surface, such as discoloration or the formation of a powder.

    • SEM Analysis: Image the surface of the degraded samples to observe changes in morphology, such as pitting, cracking, or the growth of corrosion products.

    • AFM Analysis: Quantify changes in surface roughness and obtain high-resolution images of the degradation features.

    • XPS Analysis: Determine the elemental composition of the surface and identify the chemical states of Al, As, and O to confirm the formation of oxides and hydroxides.

    • XRD Analysis: Identify the crystalline structure of the degradation products (e.g., Al(OH)₃ polymorphs).

  • Data Analysis and Reporting:

    • Correlate the observed changes in surface morphology and chemistry with the exposure time and humidity level.

    • If possible, quantify the degradation rate (e.g., thickness of the reacted layer).

    • Summarize the findings in a comprehensive report, including all experimental parameters, images, and analytical data.

Visualization of Degradation Pathway

The logical progression of the degradation of this compound in moist air can be visualized as a signaling pathway. The following diagram, generated using the DOT language, illustrates the key steps from the initial reactants to the final degradation products.

AlAs_Degradation_Pathway cluster_reactants Reactants cluster_process Degradation Process cluster_products Degradation Products AlAs This compound (AlAs) Adsorption Adsorption of H₂O on AlAs Surface AlAs->Adsorption H2O Water Vapor (H₂O) from Moist Air H2O->Adsorption FurtherHydrolysis Further Hydrolysis H2O->FurtherHydrolysis InitialReaction Initial Hydrolysis: Formation of Intermediates Adsorption->InitialReaction Surface Reaction AlOOH Aluminum Oxyhydroxide (AlOOH) InitialReaction->AlOOH Intermediate Product AsH3 Arsine (AsH₃) InitialReaction->AsH3 Volatile Product AlOH3 Aluminum Hydroxide (Al(OH)₃) FurtherHydrolysis->AlOH3 Stable Product AlOOH->FurtherHydrolysis

Degradation pathway of AlAs in moist air.

The following diagram illustrates a generalized experimental workflow for studying the stability of this compound in moist air.

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting Prep Sample Preparation (Cleaning & Sizing) InitialChar Initial Characterization (SEM, AFM, XPS) Prep->InitialChar Exposure Controlled Humidity & Temperature Exposure InitialChar->Exposure PostChar Post-Exposure Characterization Exposure->PostChar Time Intervals SEM SEM PostChar->SEM AFM AFM PostChar->AFM XPS XPS PostChar->XPS XRD XRD PostChar->XRD DataAnalysis Data Analysis & Correlation SEM->DataAnalysis AFM->DataAnalysis XPS->DataAnalysis XRD->DataAnalysis Report Final Report DataAnalysis->Report

Experimental workflow for AlAs stability study.

Conclusion

The instability of this compound in moist air is a significant challenge for its application in electronic and optoelectronic devices. The hydrolysis reaction leads to the formation of aluminum hydroxide and toxic arsine gas, causing a progressive degradation of the material. While direct quantitative data for room temperature degradation is not widely available, analogous studies on aluminum alloys and AlGaAs-based devices provide valuable insights into the expected behavior. Effective passivation and encapsulation strategies are crucial to mitigate this degradation and ensure the long-term reliability of AlAs-containing devices. The experimental protocols and degradation pathway outlined in this guide provide a framework for researchers and engineers to systematically study and address the stability challenges associated with this important semiconductor material.

References

An In-depth Technical Guide to the Core Characteristics of III-V Compound Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of III-V compound semiconductors, a class of materials at the forefront of advancements in optoelectronics and high-speed electronic devices. This document details their core properties, the experimental methodologies used for their characterization, and visual representations of key electronic and experimental concepts.

Introduction to III-V Compound Semiconductors

III-V compound semiconductors are synthesized by combining elements from Group III (e.g., Aluminum, Gallium, Indium) and Group V (e.g., Nitrogen, Phosphorus, Arsenic, Antimony) of the periodic table. These materials exhibit a unique set of electronic and optical properties that make them superior to silicon in many high-performance applications. Their most notable characteristics include direct bandgaps and high electron mobility, which are critical for the efficient emission of light and rapid signal processing. The ability to engineer their properties by creating ternary and quaternary alloys allows for the precise tuning of bandgaps and lattice constants, enabling the fabrication of sophisticated heterostructures for advanced devices such as laser diodes, light-emitting diodes (LEDs), photodetectors, and high-frequency transistors.

Core Quantitative Characteristics of III-V Semiconductors

The performance of semiconductor devices is intrinsically linked to the material's fundamental properties. This section summarizes the key quantitative data for several common III-V compound semiconductors in easily comparable tables.

Table 1: Bandgap Energy and Type of Common III-V Semiconductors at 300K

The bandgap energy (Eg) dictates the optical and electrical properties of a semiconductor, including its light absorption and emission characteristics. The nature of the bandgap, whether direct or indirect, determines the efficiency of these optical processes.

SemiconductorChemical FormulaBandgap Energy (eV)Bandgap Type
Gallium ArsenideGaAs1.42Direct
Indium PhosphideInP1.34Direct
Gallium NitrideGaN3.4Direct
Indium ArsenideInAs0.36Direct
Gallium PhosphideGaP2.26Indirect
Aluminum ArsenideAlAs2.16Indirect
Gallium AntimonideGaSb0.73Direct
Indium AntimonideInSb0.17Direct
Aluminum NitrideAlN6.2Direct
Aluminum PhosphideAlP2.45Indirect
Aluminum AntimonideAlSb1.62Indirect
Table 2: Electron Mobility of Common III-V Semiconductors at 300K

Electron mobility (μe) is a measure of how quickly an electron can move through a material under the influence of an electric field. High electron mobility is crucial for high-speed electronic devices. It is important to note that electron mobility is highly dependent on the purity and doping concentration of the material; the values presented here are typical for lightly doped materials.

SemiconductorChemical FormulaElectron Mobility (cm²/V·s)
Gallium ArsenideGaAs8500
Indium PhosphideInP4600
Gallium NitrideGaN1000
Indium ArsenideInAs33000
Gallium PhosphideGaP110
This compoundAlAs200
Gallium AntimonideGaSb3000
Indium AntimonideInSb77000
Aluminum NitrideAlN300
Table 3: Lattice Constant of Common III-V Semiconductors at 300K

The lattice constant is the physical size of a unit cell in a crystal lattice. Mismatches in lattice constants between different semiconductor layers in a heterostructure can introduce strain and defects, affecting device performance.

SemiconductorChemical FormulaCrystal StructureLattice Constant (Å)
Gallium ArsenideGaAsZincblende5.653
Indium PhosphideInPZincblende5.869
Gallium NitrideGaNWurtzitea=3.189, c=5.185
Indium ArsenideInAsZincblende6.058
Gallium PhosphideGaPZincblende5.451
This compoundAlAsZincblende5.661
Gallium AntimonideGaSbZincblende6.095
Indium AntimonideInSbZincblende6.479
Aluminum NitrideAlNWurtzitea=3.112, c=4.982
Aluminum PhosphideAlPZincblende5.463
Aluminum AntimonideAlSbZincblende6.136
Table 4: Thermal Conductivity of Common III-V Semiconductors at 300K

Thermal conductivity (k) is the ability of a material to conduct heat. This property is critical for high-power and high-frequency devices where efficient heat dissipation is necessary to maintain performance and reliability.

SemiconductorChemical FormulaThermal Conductivity (W/m·K)
Gallium ArsenideGaAs52
Indium PhosphideInP68
Gallium NitrideGaN130
Indium ArsenideInAs27
Gallium PhosphideGaP110
This compoundAlAs90
Gallium AntimonideGaSb32
Indium AntimonideInSb18
Aluminum NitrideAlN285

Experimental Protocols for Characterization

The precise determination of the fundamental properties of III-V semiconductors is essential for material development and device engineering. The following are detailed methodologies for key experiments.

Determination of Band Structure and Bandgap Energy

A. Photoluminescence (PL) Spectroscopy

  • Objective: To determine the bandgap energy and assess the crystalline quality and impurity levels.

  • Methodology:

    • Excitation: A laser with a photon energy greater than the semiconductor's bandgap is directed onto the sample. This excites electrons from the valence band to the conduction band, creating electron-hole pairs.

    • Recombination and Emission: The excited electrons and holes recombine, emitting photons with energies corresponding to the energy difference between the recombination states. For band-to-band recombination, this energy is approximately equal to the bandgap energy.

    • Detection: The emitted light is collected and directed into a spectrometer, which disperses the light by wavelength. A photodetector then measures the intensity of the light at each wavelength.

    • Analysis: The resulting spectrum shows emission peaks at specific energies. The position of the highest energy peak, corresponding to the band-edge emission, provides a precise measurement of the bandgap energy. The width of the peak (full width at half maximum) is an indicator of the material's crystalline quality.

B. Absorption Spectroscopy

  • Objective: To determine the bandgap energy by measuring the absorption of light as a function of wavelength.

  • Methodology:

    • Light Source and Monochromator: A broadband light source is passed through a monochromator to select a narrow band of wavelengths.

    • Transmission Measurement: The monochromatic light is passed through the semiconductor sample. A photodetector measures the intensity of the transmitted light.

    • Spectral Scan: The wavelength of the incident light is scanned over a range that includes the bandgap energy of the semiconductor.

    • Data Analysis (Tauc Plot): The absorption coefficient (α) is calculated from the transmission data. For a direct bandgap semiconductor, a plot of (αhν)² versus photon energy (hν) will show a linear region. The extrapolation of this linear region to the energy axis gives the value of the bandgap energy. For an indirect bandgap semiconductor, a plot of (αhν)¹/² versus photon energy is used.

Measurement of Electron Mobility and Carrier Concentration

A. Hall Effect Measurement

  • Objective: To determine the carrier type (n-type or p-type), carrier concentration, and mobility.

  • Methodology:

    • Sample Preparation: A rectangular or van der Pauw-shaped sample of the semiconductor is prepared with ohmic contacts at the corners.

    • Current and Magnetic Field Application: A constant current (I) is passed through two of the contacts, and a magnetic field (B) is applied perpendicular to the direction of current flow.

    • Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This charge separation creates a transverse voltage, known as the Hall voltage (VH), which is measured across the other two contacts.

    • Resistivity Measurement: The resistivity (ρ) of the sample is measured by passing a current between two adjacent contacts and measuring the voltage across the other two.

    • Calculation:

      • The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / (I * B), where t is the sample thickness.

      • The carrier concentration (n) is determined from the Hall coefficient: n = 1 / (q * |RH|), where q is the elementary charge. The sign of the Hall voltage indicates the carrier type (negative for electrons, positive for holes).

      • The mobility (μ) is then calculated using the resistivity and carrier concentration: μ = |RH| / ρ.

Determination of Lattice Constant

A. X-ray Diffraction (XRD)

  • Objective: To precisely measure the lattice constant of the crystalline semiconductor.

  • Methodology:

    • X-ray Generation: A beam of monochromatic X-rays of a known wavelength (λ) is generated and directed at the semiconductor crystal.

    • Bragg Diffraction: The X-rays are diffracted by the periodic planes of atoms in the crystal. Constructive interference of the diffracted X-rays occurs only at specific angles (θ) that satisfy Bragg's Law: nλ = 2d sin(θ), where n is an integer, and d is the spacing between the crystal planes.

    • Detection: An X-ray detector, mounted on a goniometer, scans a range of angles to detect the diffracted X-ray beams.

    • Analysis: The angles at which strong diffraction peaks are observed are recorded. By identifying the Miller indices (h, k, l) of the crystal planes corresponding to each diffraction peak, the lattice constant (a) can be calculated from the d-spacing using the formula for a specific crystal structure (e.g., for a cubic crystal, a = d * √(h² + k² + l²)).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the fundamental electronic transitions in direct and indirect bandgap semiconductors and a typical workflow for the characterization of a novel III-V semiconductor.

Direct_Bandgap_Transition ConductionBand Conduction Band Minimum ValenceBand Valence Band Maximum Hole Hole Photon_in Photon Absorption (Energy ≥ Eg) Electron Electron Photon_in->Electron Excitation Photon_out Photon Emission (Energy ≈ Eg) Electron->Photon_out Recombination

Caption: Direct bandgap transition in a III-V semiconductor.

Indirect_Bandgap_Transition ConductionBand Conduction Band Minimum ValenceBand Valence Band Maximum Hole Hole Photon_in Photon Absorption (Energy ≥ Eg) Electron Electron Photon_in->Electron Excitation Phonon Phonon (Lattice Vibration) Photon_out Photon Emission (Inefficient) Phonon->Photon_out Recombination Electron->Phonon Momentum Change

Caption: Indirect bandgap transition requiring a phonon for momentum conservation.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis & Device Fabrication Synthesis Synthesize Novel III-V Semiconductor XRD X-ray Diffraction (XRD) - Lattice Constant - Crystal Structure Synthesis->XRD Hall Hall Effect Measurement - Carrier Type - Carrier Concentration - Electron Mobility XRD->Hall PL_Abs Photoluminescence & Absorption Spectroscopy - Bandgap Energy - Optical Quality Hall->PL_Abs Analysis Analyze Properties & Correlate with Synthesis Parameters PL_Abs->Analysis Device Fabricate Test Device Analysis->Device

Caption: A generalized experimental workflow for III-V semiconductor characterization.

Methodological & Application

Aluminum Arsenide in High Electron Mobility Transistors (HEMTs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications and associated experimental protocols for the use of aluminum arsenide (AlAs) in High Electron Mobility Transistors (HEMTs). AlAs plays a crucial role in modern HEMT design, primarily utilized as an etch-stop layer for precise gate recess fabrication and as a component in superlattice buffer layers to ensure high crystal quality.

Applications of this compound in HEMTs

This compound is a key material in the fabrication of advanced HEMTs due to its lattice constant being nearly identical to that of gallium arsenide (GaAs), allowing for the growth of virtually strain-free, thick layers.[1] This property is leveraged in several critical applications within HEMT structures to enhance device performance and manufacturing uniformity.

AlAs as an Etch-Stop Layer

A primary application of a thin AlAs layer in HEMT fabrication is to act as a highly selective etch-stop for the gate recess process.[2] The gate recess is a critical step that defines the distance between the gate and the channel, which significantly impacts the transistor's threshold voltage and overall performance. The high etch selectivity between GaAs and AlAs allows for the precise removal of the overlying GaAs cap layer, stopping exactly at the AlAs layer. This ensures a uniform gate-to-channel distance across the wafer, leading to reproducible device characteristics.[2]

AlAs in Superlattice Buffer Layers

AlAs/GaAs superlattices are often employed as buffer layers in the growth of HEMTs, particularly for metamorphic HEMTs (mHEMTs) where the channel material has a different lattice constant from the substrate (e.g., InGaAs on a GaAs substrate). These superlattices help to accommodate the lattice mismatch and prevent the propagation of dislocations into the active layers of the device, resulting in improved crystal quality and enhanced electron mobility in the channel.

Quantitative Data on AlAs-Containing HEMT Structures

The performance of HEMTs is intrinsically linked to the specifics of their layer structure. The following tables summarize quantitative data for representative HEMT structures that incorporate AlAs.

LayerMaterialThickness (nm)Doping (cm⁻³)Purpose
Capn+-GaAs105 x 10¹⁸Ohmic Contact Formation
Etch-StopAlAs1.2UndopedPrecise Gate Recess Control
BarrierInAlAs15UndopedElectron Barrier and 2DEG Confinement
SpacerInAlAs4.5UndopedReduce Impurity Scattering
ChannelInGaAs30UndopedHigh-Mobility Electron Channel
BufferGraded InAlAs-UndopedLattice Mismatch Accommodation
SubstrateSemi-insulating GaAs--
Table 1: Typical Layer Structure of a metamorphic HEMT (mHEMT) with an AlAs Etch-Stop Layer.
ParameterValueUnit
Electron Mobility (μ)5890cm²/Vs
Sheet Carrier Density (ns)3.2 x 10¹²cm⁻²
Cut-off Frequency (fT)95GHz
Maximum Oscillation Frequency (fmax)170GHz
Table 2: Performance Metrics for a metamorphic HEMT with an AlAs Etch-Stop Layer.[3]

Experimental Protocols

Detailed methodologies for key experiments in the fabrication and characterization of HEMTs incorporating AlAs are provided below.

Protocol for Molecular Beam Epitaxy (MBE) Growth of AlAs/GaAs Heterostructures

This protocol outlines the general steps for the epitaxial growth of an AlAs/GaAs heterostructure.

Equipment and Materials:

  • Molecular Beam Epitaxy (MBE) system

  • High-purity source materials (Gallium, Aluminum, Arsenic)

  • GaAs substrate

  • Substrate holder

  • Pyrometer and RHEED system for in-situ monitoring

Procedure:

  • Substrate Preparation:

    • Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water).

    • Chemically etch the substrate to remove the native oxide layer.

    • Mount the substrate onto a molybdenum holder and load it into the MBE introduction chamber.

  • Deoxidation:

    • Transfer the substrate to the growth chamber.

    • Heat the substrate to a temperature of approximately 580-600°C under an arsenic flux to desorb the native oxide. The deoxidation process can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED).

  • Buffer Layer Growth:

    • Grow a GaAs buffer layer to a thickness of several hundred nanometers to create a smooth, defect-free surface for subsequent layers.

  • AlAs Layer Growth:

    • Set the substrate temperature to the desired growth temperature for AlAs (typically similar to GaAs, around 580°C).[1]

    • Open the aluminum and arsenic source shutters to initiate the growth of the AlAs layer.

    • The growth rate is controlled by the aluminum source temperature and can be calibrated beforehand.

  • GaAs Cap Layer Growth:

    • Close the aluminum shutter and continue the arsenic flux.

    • Open the gallium shutter to grow the GaAs cap layer on top of the AlAs.

  • Cool Down:

    • After the growth is complete, cool down the substrate under an arsenic flux to prevent surface degradation.

Protocol for Wet Selective Etching of GaAs on an AlAs Etch-Stop Layer

This protocol describes the wet chemical etching process for gate recess, utilizing the high selectivity of certain etchants for GaAs over AlAs.[2]

Equipment and Materials:

  • Fume hood

  • Beakers and graduated cylinders

  • Stir plate (optional)

  • Citric acid (C₆H₈O₇)

  • Potassium citrate (K₃C₆H₅O₇)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized water

  • Photoresist and standard lithography tools

Procedure:

  • Patterning:

    • Define the gate recess area using standard photolithography.

  • Etchant Preparation:

    • Prepare the selective etching solution in a clean beaker inside a fume hood. A common formulation is a mixture of citric acid and hydrogen peroxide. For even higher selectivity, a buffered solution containing potassium citrate can be used.[2]

    • A typical highly selective solution consists of a 1M solution of citric acid, a 1M solution of potassium citrate, and 30% hydrogen peroxide mixed in a 5:5:2 volume ratio.[2]

  • Etching:

    • Immerse the patterned wafer in the etching solution at room temperature.

    • The etching of the GaAs layer is rapid, while the etch rate significantly decreases upon reaching the AlAs etch-stop layer.[2]

    • The total etch time will depend on the thickness of the GaAs cap layer.

  • Rinsing and Drying:

    • After the desired etching is achieved, thoroughly rinse the wafer with deionized water.

    • Dry the wafer using a nitrogen gun.

Protocol for Hall Effect Measurement of 2DEG Properties

This protocol outlines the procedure for characterizing the two-dimensional electron gas (2DEG) in a HEMT structure using Hall effect measurements.

Equipment and Materials:

  • Hall effect measurement system (including a magnet and a sensitive voltmeter/ammeter)

  • Cryostat for low-temperature measurements (optional)

  • Probes for making electrical contact

  • Sample with a defined Hall bar geometry

Procedure:

  • Sample Preparation:

    • Fabricate a Hall bar structure on the HEMT wafer using photolithography and etching. The Hall bar should have defined contacts for current injection and voltage measurement.

  • Contacting:

    • Make ohmic contacts to the pads of the Hall bar.

  • Measurement Setup:

    • Mount the sample in the Hall effect measurement system.

    • Connect the current source and voltmeters to the appropriate contacts on the Hall bar.

  • Longitudinal Resistance Measurement (Zero Magnetic Field):

    • With the magnetic field (B) set to zero, apply a known current (I) through the length of the Hall bar.

    • Measure the longitudinal voltage (Vx) between two probes along the length of the bar.

    • Calculate the sheet resistance (Rsh) from the geometry of the Hall bar and the measured resistance.

  • Hall Voltage Measurement (With Magnetic Field):

    • Apply a known magnetic field (B) perpendicular to the plane of the sample.

    • Apply the same current (I) as in the previous step.

    • Measure the transverse Hall voltage (Vy) across the width of the Hall bar.

  • Data Analysis:

    • Calculate the Hall coefficient (RH) using the formula: RH = Vy / (I * B).

    • Determine the sheet carrier density (ns) from: ns = 1 / (e * RH), where e is the elementary charge.

    • Calculate the electron mobility (μ) using: μ = RH / Rsh.

Protocol for S-Parameter Measurement of HEMT RF Performance

This protocol describes the measurement of scattering parameters (S-parameters) to characterize the high-frequency performance of a HEMT.

Equipment and Materials:

  • Vector Network Analyzer (VNA)

  • RF probes and probe station

  • Coaxial cables

  • Calibration substrate

  • DC power supplies for biasing the HEMT

Procedure:

  • Calibration:

    • Perform a calibration of the VNA and the measurement setup using a standard calibration technique (e.g., Short-Open-Load-Thru, SOLT) on a calibration substrate. This removes the systematic errors from the measurement system.

  • Device Biasing:

    • Place the HEMT device on the probe station.

    • Carefully land the RF and DC probes on the device pads.

    • Apply the desired DC bias (Vgs and Vds) to the gate and drain of the HEMT using the DC power supplies.

  • S-Parameter Measurement:

    • Set the desired frequency range on the VNA.

    • Initiate the S-parameter measurement. The VNA will measure the magnitude and phase of the reflected and transmitted signals (S11, S21, S12, S22).

  • Data Analysis:

    • The measured S-parameters can be used to extract key RF figures of merit, such as the current gain cut-off frequency (fT) and the maximum oscillation frequency (fmax).

    • fT is the frequency at which the magnitude of the short-circuit current gain (|h21|) extrapolates to unity (0 dB).

    • fmax is the frequency at which the maximum available power gain (MAG) extrapolates to unity.

Visualizations

The following diagrams illustrate the logical structure of an AlAs-containing HEMT and the general workflows for its fabrication and characterization.

HEMT_Structure Fig. 1: HEMT Layer Structure with AlAs Etch-Stop sub Semi-insulating GaAs Substrate buffer AlAs/GaAs Superlattice Buffer sub->buffer channel InGaAs Channel (2DEG) buffer->channel spacer AlAs Spacer channel->spacer barrier AlGaAs Barrier (Si-doped) spacer->barrier etch_stop AlAs Etch-Stop Layer barrier->etch_stop cap n+ GaAs Cap Layer etch_stop->cap source Source source->cap gate Gate gate->etch_stop drain Drain drain->cap

Caption: HEMT Layer Structure with AlAs Etch-Stop.

HEMT_Fabrication_Workflow Fig. 2: HEMT Fabrication Workflow start Start: Epitaxial Wafer mesa Mesa Isolation Etch start->mesa ohmic Ohmic Contact Deposition (Source/Drain) mesa->ohmic anneal Rapid Thermal Annealing ohmic->anneal gate_litho Gate Lithography anneal->gate_litho gate_recess Gate Recess Etch (stops on AlAs) gate_litho->gate_recess gate_metal Gate Metal Deposition gate_recess->gate_metal passivation Passivation gate_metal->passivation end End: Fabricated HEMT passivation->end

Caption: HEMT Fabrication Workflow.

HEMT_Characterization_Workflow Fig. 3: HEMT Characterization Workflow start Start: Fabricated HEMT dc DC Characterization (I-V Measurements) start->dc hall Hall Effect Measurement start->hall rf RF Characterization (S-Parameter Measurement) start->rf analysis Data Analysis and Parameter Extraction dc->analysis hall->analysis rf->analysis end End: Characterized Device analysis->end

Caption: HEMT Characterization Workflow.

References

Application Notes and Protocols for Aluminum Arsenide (AlAs) in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Aluminum Arsenide (AlAs) in the fabrication of optoelectronic devices. It includes detailed material properties, experimental protocols for device fabrication and characterization, and visual representations of key concepts and workflows.

Introduction to this compound (AlAs)

This compound (AlAs) is a III-V semiconductor compound with a wide, indirect bandgap.[1] It has gained significant attention in the field of optoelectronics primarily due to its close lattice match with Gallium Arsenide (GaAs).[1][2] This property allows for the growth of high-quality, strain-free heterostructures, which are fundamental to many advanced optoelectronic devices.[1][2] AlAs is commonly used in conjunction with GaAs and Aluminum Gallium Arsenide (AlGaAs) to create quantum wells, superlattices, and other layered structures that confine charge carriers and photons, enabling high-performance devices like light-emitting diodes (LEDs), laser diodes, photodetectors, and solar cells.[2][3][4]

Quantitative Data: Material Properties of AlAs

The utility of AlAs in optoelectronic devices stems from its unique physical, electrical, and optical properties. The following tables summarize key quantitative data for AlAs, often in comparison to GaAs, its common heterostructure partner.

Table 1: General and Electrical Properties of AlAs

PropertyAlAsGaAsUnit
Lattice Constant 5.660[1] - 5.6622[3][4]5.653Å
Crystal Structure Zinc Blende[1]Zinc Blende-
Bandgap Energy (300 K) 2.16[3][4][5] - 2.17[1]1.42[6]eV
Bandgap Type Indirect[1][7]Direct[7]-
Dielectric Constant 10.9[3][4]13.1[7]-
Electron Mobility (300 K) 200[1] - 1200[3][4]5,000-8,000[7]cm²/(V·s)
Hole Mobility (300 K) 420[3][4]300[7]cm²/(V·s)
Refractive Index (Infrared) ~3.0[1] - 3.16[3]~3.5-

Table 2: Thermal and Mechanical Properties of AlAs

PropertyAlAsGaAsUnit
Melting Point 1740[1][3]1238°C
Density 3.72[1] - 3.81[3]5.32g/cm³
Thermal Conductivity (300 K) 84[3][4] - 90[1]46W/(m·K)
Thermal Expansion Coefficient 3.50[3][4] - 5.0[1]5.8[7]µm/(m·°C)
Debye Temperature 144[3][4] - 417[1]345K
Bulk Modulus ~7.55 x 10¹¹~7.5 x 10¹¹dyn/cm²
Microhardness 5.06.8GPa

Key Applications in Optoelectronic Devices

The ability to form high-quality AlAs/GaAs heterostructures is central to its application in optoelectronics.

3.1 Light Emitting Diodes (LEDs) and Laser Diodes (LDs)

AlAs is a critical component in AlGaAs/GaAs-based heterostructure lasers and LEDs.[7][8] In these devices, a lower bandgap material like GaAs is sandwiched between layers of a higher bandgap material like AlGaAs or AlAs.[8][9] This structure creates a quantum well that confines electrons and holes within the active GaAs region, significantly increasing the probability of radiative recombination and enhancing device efficiency.[8]

Furthermore, the difference in refractive indices between AlAs and GaAs allows for the creation of Distributed Bragg Reflectors (DBRs).[6][10] These are mirrors made of alternating layers of high and low refractive index materials (e.g., GaAs and AlAs) and are essential for Vertical-Cavity Surface-Emitting Lasers (VCSELs).[10]

G cluster_0 AlGaAs/GaAs Double Heterostructure Laser cluster_1 Energy Band Diagram p_AlGaAs p-AlGaAs Cladding (High Bandgap) GaAs_active GaAs Active Region (Low Bandgap) p_AlGaAs->GaAs_active n_AlGaAs n-AlGaAs Cladding (High Bandgap) GaAs_active->n_AlGaAs note3 Photon Emission (hv) from Recombination Ev_p Valence Band Ec_p Conduction Band Ec_active Ev_active Ev_n Ec_n note1 Electrons injected → note1->GaAs_active note2 ← Holes injected note2->GaAs_active

AlGaAs/GaAs double heterostructure for carrier confinement.

3.2 Photodetectors

AlAs is utilized in various photodetector designs, including Quantum Well Infrared Photodetectors (QWIPs) and Avalanche Photodiodes (APDs). In QWIPs, AlGaAs/GaAs heterostructures create quantum wells that confine electrons.[6] The device is engineered so that absorbed infrared photons can excite these confined electrons out of the well, generating a photocurrent.[11]

In InAlAs/InGaAs APDs, an InAlAs layer serves as the multiplication region.[12] This material is chosen for its wide bandgap, which allows for a high electric field to be applied, leading to impact ionization and signal gain while maintaining relatively low noise. These APDs are crucial for high-speed optical communication systems.[12]

3.3 Solar Cells

In the realm of photovoltaics, AlAs is used as a barrier or window layer in high-efficiency solar cells.[3][4] Its wide bandgap makes it transparent to most of the solar spectrum, allowing light to pass through to the active absorption layer while providing good surface passivation. In quantum dot solar cells, thin AlAs layers can be used to cap InAs quantum dots, which improves the device's surface morphology and overall power conversion efficiency.[13]

Experimental Protocols

The fabrication of AlAs-based optoelectronic devices requires precise control over layer thickness and composition, typically achieved through epitaxial growth techniques.

4.1 Protocol 1: Growth of AlAs/GaAs Heterostructures by Molecular Beam Epitaxy (MBE)

MBE is an ultra-high vacuum (UHV) technique that allows for the deposition of high-purity thin films with atomic-level precision.[14]

Methodology:

  • Substrate Preparation:

    • Start with a single-crystal GaAs wafer (e.g., (100) orientation).

    • Degrease the substrate using solvents like acetone and isopropanol.

    • Chemically etch the substrate (e.g., using a sulfuric acid/hydrogen peroxide solution) to remove the native oxide and create a smooth surface.

    • Mount the substrate onto a molybdenum block and load it into the UHV MBE chamber.

  • Growth Process:

    • Oxide Desorption: Heat the substrate to ~580-600°C in the growth chamber under an arsenic (As) flux to thermally desorb the protective surface oxide layer.

    • Buffer Layer Growth: Grow a GaAs buffer layer (~200-500 nm) to create an atomically smooth surface for subsequent layers.

    • Heterostructure Growth:

      • Set the substrate temperature to the desired growth temperature (typically 600-700°C for AlAs/GaAs).[15]

      • Open the shutters for the elemental sources (Aluminum, Gallium, Arsenic) in the desired sequence to grow the alternating AlAs and GaAs layers. Typical growth rates are around 0.1-2 monolayers per second.[14]

      • The V/III ratio (ratio of group V to group III element flux) is a critical parameter that must be optimized to ensure high crystal quality.[16]

    • Capping Layer: Grow a final GaAs capping layer to protect the underlying AlAs layers from oxidation when exposed to air.

  • In-Situ Monitoring:

    • Use Reflection High-Energy Electron Diffraction (RHEED) throughout the growth process to monitor crystal quality and growth rate in real-time.

4.2 Protocol 2: Growth of AlAs/GaAs Heterostructures by MOCVD

Metal-Organic Chemical Vapor Deposition (MOCVD) is a chemical vapor deposition method used to grow high-quality epitaxial layers from metalorganic precursors.[15]

Methodology:

  • Substrate Preparation: Similar to the MBE protocol, a clean GaAs substrate is loaded into the MOCVD reactor.

  • Growth Process:

    • Precursors: Use trimethylaluminum (TMAl) as the aluminum source, trimethylgallium (TMGa) or triethylgallium (TEGa) as the gallium source, and arsine (AsH₃) as the arsenic source.[10][15]

    • Growth Conditions:

      • Heat the substrate to the growth temperature, typically between 600-900°C.[10]

      • Introduce the precursor gases into the reactor chamber using a carrier gas (e.g., H₂).

      • The precursors decompose at the hot substrate surface, and the elements incorporate into the crystal lattice.

      • Control the gas flow rates and switching sequences via a gas handling system to grow the desired AlAs and GaAs layers with precise thickness and composition.

    • Pressure: The process is typically carried out at reduced pressure (e.g., 100 mbar).[15]

G cluster_workflow Device Fabrication & Characterization Workflow cluster_char Characterization Methods start Start: GaAs Substrate prep Substrate Preparation (Cleaning & Etching) start->prep growth Epitaxial Growth (MBE or MOCVD) - AlAs/GaAs Layers prep->growth fab Device Fabrication - Lithography - Etching - Metallization growth->fab char Characterization fab->char end Final Device char->end struct Structural (SEM, TEM, XRD) char->struct optical Optical (PL, Ellipsometry) char->optical elec Electrical (Hall Effect) char->elec

General workflow for AlAs-based optoelectronic device fabrication.

4.3 Protocol 3: Characterization of AlAs Thin Films

After growth, the material must be characterized to ensure it meets the specifications for device performance.

Methodology:

  • Structural and Surface Characterization:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the grown layers.

    • Transmission Electron Microscopy (TEM): To examine the crystal structure, interface abruptness, and defect density at high resolution.[17]

    • X-ray Diffraction (XRD): To confirm the crystal structure, determine lattice constants, and assess the strain in the epitaxial layers.[18]

  • Optical Characterization:

    • Photoluminescence (PL) Spectroscopy: To determine the bandgap energy and assess the optical quality of the material. A strong PL signal typically indicates low defect density.

    • Spectroscopic Ellipsometry: To measure the refractive index and thickness of the thin films.[18]

  • Electrical Characterization:

    • Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity type (n-type or p-type) of the layers. This is crucial for understanding the electrical performance of the device.[14]

Logical Relationships and Device Design Principles

The selection of AlAs in a device structure is a direct consequence of its material properties. The diagram below illustrates these critical relationships.

G cluster_prop AlAs Material Properties cluster_app Optoelectronic Device Applications prop1 Wide Bandgap (~2.16 eV) app1 Carrier Confinement Layers (in Lasers/LEDs) prop1->app1 Enables energy barrier prop2 Lattice Match with GaAs app2 High-Quality Heterostructures (Quantum Wells) prop2->app2 Allows strain-free growth prop3 Different Refractive Index from GaAs app3 Distributed Bragg Reflectors (in VCSELs) prop3->app3 Enables optical interference prop4 High Thermal Conductivity app4 Heat Dissipation (in High-Power Devices) prop4->app4 Improves reliability app2->app1

Relationship between AlAs properties and its applications.

Safety Precautions

This compound is a stable compound, but it contains arsenic, which is toxic.[1]

  • Handling: Always handle AlAs wafers and materials in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction with Moisture/Acids: AlAs reacts with moisture and acids to produce highly toxic arsine gas (AsH₃).[1][3][4] Store AlAs in a cool, dry place in tightly sealed containers. Avoid contact with acids and acid fumes.

  • Waste Disposal: Dispose of all AlAs-containing waste in accordance with local, state, and federal regulations for hazardous materials.

By leveraging its unique properties in tandem with GaAs, AlAs remains a cornerstone material for a wide array of high-performance optoelectronic devices. The protocols and data provided herein offer a foundation for researchers and professionals working to design and fabricate next-generation optical systems.

References

Application Notes and Protocols for Aluminum Arsenide in Quantum Well Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of aluminum arsenide (AlAs) in the fabrication and characterization of quantum well (QW) devices. The near-lattice match between AlAs and gallium arsenide (GaAs) makes it an exceptional barrier material for creating high-performance heterostructures.[1] These quantum wells are integral to a variety of advanced electronic and optoelectronic applications.

Introduction to this compound Quantum Wells

Quantum wells are nanostructures that confine charge carriers (electrons and holes) in one dimension, leading to quantized energy levels.[2] In the context of III-V semiconductors, a thin layer of a lower bandgap material is sandwiched between two layers of a higher bandgap material. The AlAs/GaAs system is a prototypical example, where GaAs forms the quantum well and AlAs acts as the high-bandgap barrier.

The key advantages of using AlAs as a barrier material include:

  • Lattice Matching: AlAs and GaAs have very similar lattice constants, which minimizes strain and allows for the growth of high-quality, defect-free epitaxial layers.[2]

  • Strong Carrier Confinement: The significant difference in bandgap energy between AlAs (~2.16 eV, indirect) and GaAs (~1.42 eV, direct) creates a deep potential well, effectively confining carriers.[1]

  • Versatility: AlAs/GaAs quantum wells are fundamental components in a wide range of devices, including high-electron-mobility transistors (HEMTs), quantum well lasers, and quantum well infrared photodetectors (QWIPs).[3][4]

Data Presentation: Material Properties and Device Performance

Physical Properties of this compound and Gallium Arsenide

The following table summarizes the key physical properties of AlAs and GaAs, which are essential for the design and simulation of quantum well devices.

PropertyThis compound (AlAs)Gallium Arsenide (GaAs)
Lattice Constant 5.661 Å[5]5.653 Å[5]
Bandgap Energy (300K) 2.16 eV (Indirect)[1]1.42 eV (Direct)[1][6]
Electron Effective Mass 0.15 m₀0.067 m₀
Heavy Hole Effective Mass 0.76 m₀0.45 m₀
Light Hole Effective Mass 0.15 m₀0.082 m₀
Dielectric Constant 10.112.9
Refractive Index ~2.9~3.5
Thermal Conductivity 84 W/mK55 W/mK[6]
Performance Metrics of AlAs-based Quantum Well Devices

This table provides a comparison of typical performance metrics for various quantum well devices utilizing AlAs as a barrier material.

Device TypeWavelength/FrequencyKey Performance MetricTypical Value
Quantum Well Laser 801 nmMaximum Emission Power4.9 mW (at 60 mA)[4]
Quantum Well Laser 782 nmMaximum Emission Power3.2 mW[4]
Quantum Well Infrared Photodetector (QWIP) 7.9 µmPeak Absorption0.8[7]
Quantum Well Infrared Photodetector (QWIP) 7.9 µmCoupling Efficiency2700%[7]

Experimental Protocols

Fabrication of AlAs/GaAs Quantum Wells

The two primary techniques for growing high-quality AlAs/GaAs quantum wells are Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD).

MBE is an ultra-high vacuum technique that allows for atomic layer precision in the growth of epitaxial films.

Materials and Equipment:

  • MBE System with effusion cells for Ga, Al, and As

  • (100)-oriented GaAs substrate

  • Substrate holder and heater

  • Reflection High-Energy Electron Diffraction (RHEED) system for in-situ monitoring

Procedure:

  • Substrate Preparation:

    • Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).

    • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O to remove the native oxide and create a fresh surface.

    • Immediately load the substrate into the MBE system's load-lock chamber.

  • System Bakeout and Source Preparation:

    • Bake the growth chamber to achieve an ultra-high vacuum (< 10⁻¹⁰ Torr).

    • Degas the effusion cells at temperatures above their operating points to remove impurities.

  • Substrate Desorption and Buffer Layer Growth:

    • Transfer the substrate to the growth chamber.

    • Heat the substrate to ~580-600°C under an arsenic flux to desorb the native oxide. Monitor this process using RHEED; a sharp, streaky pattern indicates a clean, atomically flat surface.[2]

    • Grow a GaAs buffer layer (typically 200-500 nm) to further smooth the surface.

  • Quantum Well Growth:

    • Set the substrate temperature for quantum well growth (typically 580-620°C).

    • Open the Al shutter to grow the bottom AlAs barrier layer to the desired thickness.

    • Close the Al shutter and open the Ga shutter to grow the GaAs quantum well layer. The thickness of this layer will determine the quantized energy levels.

    • Close the Ga shutter and open the Al shutter to grow the top AlAs barrier layer.

    • For multiple quantum wells (MQWs), repeat the previous two steps.

  • Capping Layer and Cooldown:

    • Grow a thin GaAs cap layer (5-10 nm) to protect the AlAs from oxidation when exposed to air.

    • Cool down the sample under an arsenic flux to maintain surface stoichiometry.

MOCVD is a chemical vapor deposition method that uses metal-organic precursors as sources for the elemental constituents of the film.

Materials and Equipment:

  • MOCVD reactor with temperature and pressure control

  • Precursors: Trimethylgallium (TMGa), Trimethylaluminum (TMAl), and Arsine (AsH₃)

  • Carrier gas: High-purity hydrogen (H₂)

  • (100)-oriented GaAs substrate

Procedure:

  • Substrate Preparation:

    • Clean the GaAs substrate using a similar procedure to the MBE preparation.

    • Load the substrate onto the susceptor in the MOCVD reactor.

  • Reactor Purge and Substrate Heating:

    • Purge the reactor with H₂ to remove any residual gases.

    • Heat the substrate to the growth temperature under an AsH₃ flow to prevent surface decomposition. A typical temperature for the growth of a GaAs buffer layer is 720°C.[8]

  • Buffer Layer Growth:

    • Introduce TMGa into the reactor to grow a GaAs buffer layer.

  • Quantum Well Growth:

    • Lower the temperature to the optimal range for quantum well growth, typically around 620°C.[8]

    • Grow the bottom AlAs barrier by introducing TMAl into the reactor.

    • Stop the TMAl flow and introduce TMGa to grow the GaAs quantum well.

    • Stop the TMGa flow and reintroduce TMAl to grow the top AlAs barrier.

    • The ratio of the Group V (AsH₃) to Group III (TMGa + TMAl) precursors (V/III ratio) is a critical parameter and is typically maintained at a high value (e.g., 80) to ensure good crystal quality.[8]

  • Capping Layer and Cooldown:

    • Grow a GaAs cap layer.

    • Cool down the reactor under an AsH₃ flow.

Characterization of AlAs/GaAs Quantum Wells

PL spectroscopy is a non-destructive technique used to probe the electronic structure of materials. It is highly sensitive to the quality of quantum wells and their interfaces.

Equipment:

  • Laser source with photon energy greater than the bandgap of GaAs (e.g., He-Ne laser at 633 nm or a diode laser at a shorter wavelength).

  • Cryostat for low-temperature measurements.

  • Spectrometer with a suitable detector (e.g., a silicon CCD or a photomultiplier tube).

  • Optical components for focusing the laser and collecting the emitted light.

Procedure:

  • Sample Mounting: Mount the sample in a cryostat. For detailed analysis of excitonic features, cool the sample to a low temperature (e.g., 4.2 K).[9]

  • Excitation: Focus the laser beam onto the sample surface. The laser creates electron-hole pairs in the quantum well and barrier layers.

  • Collection and Analysis:

    • Collect the light emitted from the sample as the electron-hole pairs recombine.

    • Focus the collected light onto the entrance slit of the spectrometer.

    • Record the PL spectrum, which is a plot of emission intensity versus wavelength (or energy).

  • Data Interpretation:

    • The peak energy of the PL spectrum corresponds to the transition between the ground state energy levels of the electrons and holes in the quantum well.

    • The full width at half maximum (FWHM) of the PL peak is an indicator of the quality of the quantum well interfaces. A narrower FWHM suggests smoother interfaces.

    • The presence of multiple peaks can indicate transitions involving excited states or impurities.

TEM provides high-resolution, cross-sectional images of the quantum well structure, allowing for direct measurement of layer thicknesses and assessment of interface abruptness.

Procedure:

  • Sample Preparation (Cross-Section):

    • Cleave the wafer into small rectangular pieces.

    • Glue two pieces face-to-face (epitaxial layer to epitaxial layer) with epoxy.

    • Mechanically grind and polish the cross-section to a thickness of a few tens of micrometers.

    • Use ion milling to thin the sample to electron transparency (typically < 100 nm).

  • Imaging:

    • Insert the prepared sample into the TEM.

    • Acquire high-resolution images of the quantum well region.

    • Measure the thicknesses of the GaAs well and AlAs barrier layers.

    • Inspect the interfaces for any signs of roughness or interdiffusion.

Mandatory Visualizations

Quantum_Well_Structure cluster_0 AlAs/GaAs/AlAs Quantum Well AlAs_Barrier_1 AlAs Barrier (Wider Bandgap) GaAs_QW GaAs Quantum Well (Narrower Bandgap) AlAs_Barrier_2 AlAs Barrier (Wider Bandgap) MBE_Workflow cluster_workflow MBE Growth Workflow prep Substrate Preparation load Load into MBE System prep->load desorp Oxide Desorption load->desorp buffer GaAs Buffer Layer Growth desorp->buffer barrier1 AlAs Barrier Growth buffer->barrier1 qw GaAs Quantum Well Growth barrier1->qw barrier2 AlAs Barrier Growth qw->barrier2 cap GaAs Cap Layer Growth barrier2->cap cool Cooldown cap->cool PL_Principle cluster_bands Photoluminescence in a Quantum Well Conduction_Band Conduction Band (E_c) Valence_Band Valence Band (E_v) E1 e1 (Electron Ground State) hh1 hh1 (Heavy Hole Ground State) E1->hh1 2. Recombination Emission Emission (PL Photon) hh1->Emission Excitation Excitation (Laser Photon, hν > E_g) Excitation->E1 1. Absorption

References

Aluminum Arsenide in Heterostructures: A Barrier for Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Aluminum arsenide (AlAs) is a crucial III-V semiconductor compound that serves as a high-bandgap barrier material, frequently paired with gallium arsenide (GaAs) in heterostructures.[1][2] Its larger bandgap and near-perfect lattice match with GaAs enable the creation of advanced electronic and optoelectronic devices by confining charge carriers.[1][3] These notes provide an overview of the material properties, key applications, and detailed protocols for the fabrication and characterization of AlAs-based heterostructures.

Material Properties of this compound and Related Alloys

The efficacy of AlAs as a barrier material stems from its distinct electronic and structural properties, especially in relation to GaAs. The alloy of AlAs with GaAs, aluminum gallium arsenide (AlₓGa₁₋ₓAs), allows for the precise tuning of these properties by varying the aluminum mole fraction 'x'.[2]

Table 1: Key Physical and Electronic Properties of AlAs, GaAs, and AlₓGa₁₋ₓAs

PropertyGaAs (x=0)AlAs (x=1)AlₓGa₁₋ₓAs
Lattice Constant (Å) 5.65335.6611~5.6533 + 0.0078x[2]
Bandgap at 300 K (eV) 1.42 (Direct)2.16 (Indirect)1.42 to 2.16 (Direct for x < 0.4)[2]
Electron Effective Mass (m/m₀)*0.0670.15Varies with x
Valence Band Offset (VBO) with GaAs (eV) 0~0.55 - 0.587VBO(x) ≈ 0.587x[4][5][6]
Conduction Band Offset (CBO) with GaAs (eV) 0~0.25Non-linear with x[4][6][7]

Note: The precise band offset values can vary depending on the measurement technique and theoretical model used.

Core Applications of AlAs Barriers in Heterostructures

The unique properties of the AlAs/GaAs system are leveraged in a variety of high-performance devices.

  • Quantum Wells (QWs): The most fundamental application involves sandwiching a thin layer of GaAs between two AlAs or AlGaAs barrier layers. This confines electrons and holes within the GaAs "well," leading to quantized energy levels. These structures are the building blocks for many advanced devices.[8][9]

  • High-Electron-Mobility Transistors (HEMTs): In HEMTs, a doped, wide-bandgap AlGaAs layer supplies electrons to an adjacent undoped GaAs channel. The resulting two-dimensional electron gas (2DEG) exhibits very high mobility due to reduced impurity scattering, enabling high-frequency operation.[10]

  • Quantum Well Infrared Photodetectors (QWIPs): QWIPs utilize intersubband transitions within the conduction band of quantum wells. By carefully designing the well width and barrier height, these detectors can be tailored to specific infrared wavelengths.[2][9]

  • Semiconductor Lasers: AlAs/AlGaAs heterostructures are fundamental to the operation of various laser diodes, including Quantum Well Lasers (QWLs) and Quantum Cascade Lasers (QCLs).[9][11] They provide both optical and carrier confinement. Furthermore, the selective wet thermal oxidation of AlAs is a key technology for creating current apertures in Vertical-Cavity Surface-Emitting Lasers (VCSELs).[12][13]

Experimental Protocols

The fabrication and characterization of high-quality AlAs-based heterostructures require precise control over growth processes and sophisticated analytical techniques.

Protocol for Heterostructure Growth by Molecular Beam Epitaxy (MBE)

MBE is an ultra-high vacuum deposition technique that produces extremely high-purity crystalline layers with monolayer precision, making it ideal for creating sharp interfaces in AlAs/GaAs heterostructures.[3][14]

Objective: To grow a modulation-doped AlAs/Al₀.₄₅Ga₀.₅₅As quantum well heterostructure on a GaAs (111)B substrate.[15]

Materials and Equipment:

  • MBE System equipped with solid-source effusion cells for Ga, Al, and Si (n-type dopant).

  • Valved cracker cell for arsenic (producing As₄ or As₂).

  • Epi-ready n-GaAs (111)B substrate.

  • In-situ Reflection High-Energy Electron Diffraction (RHEED) system.

  • Optical pyrometer for temperature measurement.

Procedure:

  • Substrate Preparation: Mount the GaAs substrate onto a molybdenum block and load it into the MBE introduction chamber.

  • Degassing: Degas the substrate in the preparation chamber at ~400°C to remove water vapor.

  • Oxide Desorption: Transfer the substrate to the growth chamber. Under an arsenic flux, ramp the substrate temperature to desorb the native oxide layer. This is typically observed via the RHEED pattern transitioning to a streaky pattern. Calibrate the pyrometer to this known desorption temperature.[15]

  • Buffer Layer Growth: Grow a GaAs buffer layer to create a smooth, defect-free starting surface.

  • Heterostructure Growth:

    • Set the substrate growth temperature (T_G) to the optimized range, typically between 630-720°C.[15]

    • Set the Arsenic Beam Equivalent Pressure (BEP) to between 0.8 × 10⁻⁵ mbar and 2.0 × 10⁻⁵ mbar.[15]

    • Grow the Al₀.₄₅Ga₀.₅₅As bottom barrier layer by opening the shutters for Al, Ga, and As. The fluxes should be pre-calibrated to achieve the desired composition and a growth rate of ~1-3 Å/s.[15]

    • Grow the 15 nm AlAs quantum well layer by closing the Ga shutter.[15]

    • Implement symmetric silicon delta-doping layers within the Al₀.₄₅Ga₀.₅₅As barriers on either side of the AlAs QW to supply electrons to the well.[15] This is done by briefly interrupting the Al and Ga flux while keeping the Si and As shutters open.

    • Grow the Al₀.₄₅Ga₀.₅₅As top barrier layer.

    • Grow a final GaAs cap layer to prevent oxidation of the Al-containing layers.

  • Cool-down: After growth, cool the sample down under an arsenic overpressure to prevent surface degradation.

  • Unloading: Transfer the sample out of the MBE system.

Protocol for Heterostructure Growth by Metal-Organic Vapor Phase Epitaxy (MOVPE)

MOVPE (also known as MOCVD) is a chemical vapor deposition technique widely used in industrial production due to its scalability and suitability for complex, multi-layer structures.[11]

Objective: To grow a multi-layer Al₀.₁₅Ga₀.₈₅As/GaAs heterostructure for a Terahertz Quantum Cascade Laser.[11]

Materials and Equipment:

  • Low-pressure horizontal MOVPE reactor with a rotating graphite susceptor.

  • Metal-organic precursors: Trimethylgallium (TMG), Trimethylaluminum (TMA).

  • Hydride gas source: Arsine (AsH₃).

  • Dopant source: Silane (SiH₄) in hydrogen for n-type doping.

  • Carrier gas: High-purity hydrogen (H₂).

  • Epi-ready n-GaAs (100) substrate.

Procedure:

  • Substrate Loading: Place the GaAs substrate on the graphite susceptor inside the MOVPE reactor.

  • Purging and Heating: Purge the reactor with H₂. Heat the substrate to the desired growth temperature (typically 550-800°C) under an AsH₃ flow to prevent surface decomposition.[11]

  • Buffer Layer: Grow a GaAs buffer layer by introducing TMG into the reactor along with AsH₃.

  • Heterostructure Growth:

    • Maintain the reactor pressure in the range of 40-80 Torr.[11]

    • Grow the active region, which consists of multiple (e.g., 222) cascades of alternating Al₀.₁₅Ga₀.₈₅As barrier layers and GaAs quantum wells.[11]

    • Control the layer composition (Al/Ga ratio) by adjusting the relative flow rates of the TMA and TMG precursors.

    • Control the layer thickness by precisely timing the switching of gas flows into the reactor vent or run lines. For the example QCL structure, thicknesses are: 4.8 nm (GaAs), 8.5 nm (AlGaAs), 2.8 nm (GaAs), 8.5 nm (AlGaAs), 4.2 nm (AlGaAs), 16.4 nm (GaAs).[11]

    • Introduce SiH₄ during the growth of specific barrier layers for delta-doping.[11]

  • Contact Layers: Grow top and bottom GaAs contact layers with a higher electron concentration (e.g., 5 × 10¹⁸ cm⁻³) for electrical injection.[11]

  • Cool-down: After the final layer is grown, switch off the metal-organic sources and cool the reactor down under a continued flow of AsH₃ and H₂.

Protocol for Structural Characterization by High-Resolution X-ray Diffraction (HR-XRD)

HR-XRD is a non-destructive technique used to determine layer thickness, composition, and crystalline quality of epitaxial heterostructures.

Objective: To assess the quality and confirm the layer periodicity of a grown AlGaAs/GaAs superlattice.[11]

Materials and Equipment:

  • High-Resolution X-ray Diffractometer with a monochromatic Cu Kα1 source.

  • The grown heterostructure sample.

Procedure:

  • Sample Mounting: Mount the sample on the diffractometer stage.

  • Alignment: Align the sample to the (004) reflection of the GaAs substrate. This involves finding the peak of the substrate Bragg diffraction.

  • Omega-2Theta Scan: Perform a coupled ω-2θ scan around the substrate's Bragg peak.

  • Data Analysis:

    • The sharp, intense peak corresponds to the GaAs substrate.

    • The superlattice structure will produce a series of satellite peaks surrounding a central peak (zeroth-order) that represents the average composition of the superlattice.

    • The angular separation between the satellite peaks is inversely proportional to the superlattice period (the thickness of one AlGaAs/GaAs pair).

    • The presence of numerous, sharp, and well-defined satellite peaks indicates high crystalline quality and abrupt interfaces.[11]

    • The data can be compared with simulation software to precisely determine individual layer thicknesses and compositions.

Protocol for Optical Characterization by Photoluminescence (PL) Spectroscopy

PL spectroscopy is a powerful, non-destructive method to probe the electronic and optical properties of semiconductor heterostructures, particularly quantum wells.

Objective: To determine the emission energy and assess the quality of AlGaAs/GaAs quantum wells.

Materials and Equipment:

  • Laser source with photon energy greater than the bandgap of the material to be tested (e.g., a He-Ne or diode laser).

  • Cryostat for low-temperature measurements (e.g., liquid helium or closed-cycle).

  • Focusing and collection optics.

  • Spectrometer or monochromator.

  • Detector appropriate for the emission wavelength (e.g., a Si CCD or InGaAs detector).

Procedure:

  • Sample Mounting: Mount the sample in the cryostat. For high-quality spectra with sharp features, cool the sample to a low temperature (e.g., 5 K) to reduce thermal broadening.[16]

  • Excitation: Align the laser and focus it onto the sample surface. The laser creates electron-hole pairs (excitons) in the material.

  • Luminescence Collection: The excitons recombine radiatively, emitting photons. Collect this emitted light using lenses and direct it into the entrance slit of the spectrometer.

  • Spectral Analysis: The spectrometer disperses the light by wavelength. The detector records the intensity at each wavelength, generating the PL spectrum.

  • Data Interpretation:

    • The peak energy of the main emission corresponds to the recombination of excitons in the ground state of the quantum well. This energy is sensitive to the well width and barrier height.

    • The full width at half maximum (FWHM) of the PL peak is an indicator of material quality. A narrow FWHM suggests smooth and abrupt interfaces and low impurity content.[16]

    • The presence of multiple peaks can indicate recombination from different energy levels (excited states) or from defect-related states.

Visualization of Concepts and Workflows

Diagrams created using Graphviz DOT language to illustrate key relationships and processes.

Band_Alignment Ev_GaAs Valence Band Ec_GaAs Conduction Band Ev_GaAs->Ec_GaAs  Eg = 1.42 eV Ev_AlAs Valence Band Ev_GaAs->Ev_AlAs VBO ~0.55 eV Ec_AlAs Conduction Band Ev_AlAs->Ec_AlAs  Eg = 2.16 eV Ec_AlAs->Ec_GaAs CBO ~0.25 eV

Caption: Type-I band alignment at a GaAs/AlAs heterojunction.

MBE_Workflow cluster_prep Preparation cluster_growth Growth Chamber cluster_post Post-Growth Load Load Substrate Degas Degas in Prep Chamber Load->Degas Oxide_Desorb Oxide Desorption (under As flux) Degas->Oxide_Desorb Buffer Buffer Layer Growth Oxide_Desorb->Buffer Hetero Heterostructure Growth (AlAs/AlGaAs/GaAs layers) Buffer->Hetero Cap GaAs Cap Layer Hetero->Cap Cooldown Cooldown (under As flux) Cap->Cooldown Unload Unload Sample Cooldown->Unload Characterize Characterization (XRD, PL, etc.) Unload->Characterize

Caption: General experimental workflow for MBE growth.

Oxidation_Process Start GaAs/AlAs/GaAs Heterostructure Mesa Etch Mesa to Expose AlAs Layer Start->Mesa Oxidation Wet Thermal Oxidation (H₂O vapor at ~400°C) Mesa->Oxidation Result GaAs/AlOx/GaAs Structure Oxidation->Result Application Current/Optical Confinement in Devices (e.g., VCSELs) Result->Application

Caption: Logic flow for selective oxidation of AlAs layers.

References

Application Notes and Protocols for the Growth of AlAs/GaAs Superlattices for Semiconductor Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of Aluminum Arsenide/Gallium Arsenide (AlAs/GaAs) superlattices, a critical component in a variety of advanced semiconductor devices. The information compiled herein is intended to guide researchers and scientists in the fabrication and characterization of high-quality superlattice structures.

Introduction to AlAs/GaAs Superlattices

AlAs/GaAs superlattices are artificially structured crystals consisting of alternating thin layers of AlAs and GaAs. These structures exhibit unique electronic and optical properties not found in their bulk constituent materials, arising from the quantum confinement of electrons and holes within the GaAs quantum wells separated by AlAs barriers. The ability to precisely control layer thicknesses at the monolayer level allows for the engineering of the band structure, making AlAs/GaAs superlattices highly versatile for a range of applications.

The key advantages of AlAs/GaAs superlattices over AlGaAs alloys include the suppression of alloy scattering, leading to higher carrier mobilities and improved thermal conductivity.[1][2] These properties are crucial for the performance of high-frequency devices and quantum well lasers.[3][4]

Growth Methodologies

The two primary epitaxial techniques for growing AlAs/GaAs superlattices are Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). Both methods offer atomic-level control over layer thickness and composition.

Molecular Beam Epitaxy (MBE)

MBE is an ultra-high vacuum evaporation technique where thermal beams of atoms or molecules impinge upon a heated crystalline substrate, forming an epitaxial film.[5] The slow growth rates and clean growth environment of MBE enable the formation of extremely abrupt interfaces and high-purity layers, which are essential for high-performance electronic and optoelectronic devices.[6]

Metal-Organic Chemical Vapor Deposition (MOCVD)

MOCVD, also known as organometallic vapor-phase epitaxy (OMVPE), is a chemical vapor deposition method that uses metalorganic precursors as sources for the constituent elements of the desired material. The precursors are transported by a carrier gas to a heated substrate, where they thermally decompose and react to form the epitaxial layer. MOCVD is well-suited for high-volume manufacturing due to its higher growth rates and scalability.[7][8]

Experimental Protocols

Protocol for MBE Growth of AlAs/GaAs Superlattices

This protocol outlines the key steps for the growth of AlAs/GaAs superlattices using MBE.

1. Substrate Preparation:

  • Begin with a high-quality, epi-ready n+ GaAs (100) substrate.[9]

  • Degas the substrate in the preparation chamber at >450°C to remove water vapor.[5]

  • Transfer the substrate to the growth chamber.

  • Heat the substrate to approximately 600°C under an arsenic (As) flux to desorb the native oxide layer. The desorption can be monitored by Reflection High-Energy Electron Diffraction (RHEED), where a transition from a hazy to a streaky pattern indicates a clean, atomically flat surface.

2. Buffer Layer Growth:

  • Grow a GaAs buffer layer of approximately 0.5 µm to provide a smooth and defect-free surface for the superlattice.[10]

  • Maintain the substrate temperature at 580-610°C.[9][10]

3. Superlattice Growth:

  • Set the growth rates for GaAs and AlAs. A typical GaAs growth rate is 0.5 monolayers per second (ML/s), which can be calibrated using RHEED intensity oscillations.[9]

  • The AlAs growth rate is adjusted to match the desired composition in the case of AlGaAs barriers, or for pure AlAs layers.[9]

  • Sequentially open and close the shutters for the aluminum (Al) and gallium (Ga) effusion cells to grow the alternating AlAs and GaAs layers. The arsenic shutter remains open throughout the growth process to maintain a V/III ratio of at least 35.[9]

  • The thickness of each layer is controlled by the shutter opening time, which is determined from the calibrated growth rates.

4. Capping Layer Growth:

  • Grow a final GaAs capping layer to protect the superlattice from oxidation.

5. Cool Down and Characterization:

  • After growth, cool down the sample under an arsenic flux to prevent surface degradation.

  • Characterize the grown structure using techniques such as X-ray diffraction (XRD), photoluminescence (PL) spectroscopy, and transmission electron microscopy (TEM).[11][12]

Protocol for MOCVD Growth of AlAs/GaAs Superlattices

This protocol provides a general procedure for the MOCVD growth of AlAs/GaAs superlattices.

1. Substrate Preparation:

  • Start with a suitable substrate, such as Ge/Si or GaAs.[13]

  • Load the substrate into the MOCVD reactor.

2. Nucleation and Buffer Layer Growth:

  • For growth on silicon substrates, a nucleation layer is crucial to accommodate the lattice mismatch. An AlAs/GaAs/AlAs nucleation layer grown at a high temperature (e.g., 670°C) can be effective in reducing defect density.[13]

  • Following the nucleation layer, grow a GaAs buffer layer (e.g., 500 nm thick) at a temperature around 720°C.[13]

3. Superlattice Growth:

  • Introduce the metalorganic precursors, such as Trimethylgallium (TMGa) for Ga and Trimethylaluminum (TMAl) for Al, along with Arsine (AsH3) as the arsenic source, into the reactor.

  • The growth temperature for the superlattice is typically lower than the buffer layer, for instance, around 620°C.[13]

  • The V/III ratio, which is the ratio of the molar flow rate of the group V precursor to the group III precursors, is a critical parameter and is typically maintained at a high value (e.g., 80) to ensure good crystal quality.[13]

  • Alternate the flow of TMGa and TMAl into the reactor to grow the GaAs and AlAs layers of the superlattice. The layer thickness is controlled by the gas flow duration and rates.

4. Capping Layer and Cool Down:

  • Grow a thin GaAs cap layer to prevent oxidation of the underlying AlAs-containing layers.[13]

  • After the growth is complete, cool down the reactor to room temperature.

Data Presentation

The following tables summarize key quantitative data from various studies on AlAs/GaAs superlattices.

Table 1: MBE Growth Parameters for AlAs/GaAs Superlattices

ParameterValueReference
Substraten+ GaAs (100)[9]
Substrate Temperature580 °C[9]
V/III Ratio≥ 35[9]
GaAs Growth Rate0.5 ML/s[9]
AlAs Growth RateAdjusted for 45% Al content in barriers[9]
Growth Temperature (general)500 °C, 600 °C, 660 °C[12]

Table 2: MOCVD Growth Parameters for AlAs/GaAs-based Structures

ParameterValueReference
SubstrateGe/Si (001)[13]
Nucleation Layer Growth Temp.670 °C[13]
Buffer Layer Growth Temp.720 °C[13]
Superlattice/QW Growth Temp.620 °C[13]
V/III Ratio~30 (Nucleation), 80 (Main)[13]
Reactor Pressure100 mbar[13]

Table 3: Structural and Performance Characteristics of AlAs/GaAs Superlattice Devices

Device TypeSuperlattice StructureKey Performance MetricReference
Two-Dimensional Electron Gas (2DEG) SystemShort-period (~40 Å) AlAs/n-GaAsElectron Mobility: 190,000 cm²/Vs at 4.2 K[1]
Quantum Well Laser(GaAs)₃/(AlAs)₁Threshold Current Density: 510 A/cm²[4]
Superlattice Electronic Device (SLED)GaAs/AlAsOutput Power: 14 mW at 127.1 GHz[3]

Visualizations

Experimental Workflow for MBE Growth

MBE_Workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_post Post-Growth sub_load Load GaAs Substrate sub_degas Degas in Prep Chamber (>450°C) sub_load->sub_degas sub_transfer Transfer to Growth Chamber sub_degas->sub_transfer sub_deox Oxide Desorption (~600°C under As flux) sub_transfer->sub_deox buffer Grow GaAs Buffer Layer (0.5 µm, 580-610°C) sub_deox->buffer superlattice Grow AlAs/GaAs Superlattice (Sequential Shutter Operation) buffer->superlattice capping Grow GaAs Capping Layer superlattice->capping cooldown Cool Down Under As Flux capping->cooldown characterize Characterization (XRD, PL, TEM) cooldown->characterize

Caption: Workflow for MBE growth of AlAs/GaAs superlattices.

Logical Relationships in AlAs/GaAs Superlattice Properties

Superlattice_Properties cluster_params Growth Parameters cluster_props Material Properties cluster_apps Device Applications layer_thickness Layer Thicknesses (AlAs, GaAs) band_structure Engineered Band Structure layer_thickness->band_structure determines periodicity Number of Periods periodicity->band_structure growth_temp Growth Temperature mobility Carrier Mobility growth_temp->mobility affects thermal_cond Thermal Conductivity growth_temp->thermal_cond affects carrier_confinement Quantum Confinement band_structure->carrier_confinement lasers Quantum Well Lasers carrier_confinement->lasers transistors High Electron Mobility Transistors (HEMTs) carrier_confinement->transistors mobility->transistors oscillators High-Frequency Oscillators mobility->oscillators thermal_cond->lasers improves performance

Caption: Key relationships in AlAs/GaAs superlattices.

References

Application Notes and Protocols: AlAs in the Fabrication of Light-Emitting Diodes (LEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aluminum Arsenide (AlAs) in LED Technology

This compound (AlAs) is a III-V semiconductor compound that plays a crucial role in the fabrication of high-efficiency light-emitting diodes (LEDs), particularly in the red, orange, and near-infrared spectral regions. Its unique material properties, such as a wide bandgap and a low refractive index, make it an indispensable component in modern LED heterostructures. AlAs is frequently used in conjunction with other III-V materials like Gallium Arsenide (GaAs) and Aluminum Gallium Arsenide (AlGaAs) to create sophisticated multi-layer structures that enhance LED performance.

The primary applications of AlAs in LED fabrication include its use in Distributed Bragg Reflectors (DBRs) and current confinement layers. As part of a DBR, alternating layers of AlAs and a higher refractive index material create a mirror that reflects light emitted from the active region back towards the desired emission direction, significantly improving the light extraction efficiency. In current confinement layers, a thin AlAs layer is selectively oxidized to form an insulating aperture that directs the flow of current through a specific area of the active region, leading to higher current density and improved efficiency.

This document provides detailed application notes and experimental protocols for the use of AlAs in the fabrication of LEDs, aimed at researchers and professionals in the field of optoelectronics.

Quantitative Data Presentation

For ease of comparison, the following tables summarize key material properties of AlAs and related semiconductors commonly used in LED fabrication.

Table 1: Material Properties of AlAs, GaAs, and AlxGa1-xAs (at 300K)

PropertyAlAsGaAsAl₀.₃Ga₀.₇AsAl₀.₉Ga₀.₁As
Lattice Constant (Å) 5.6615.653~5.655~5.659
Bandgap Energy (eV) 2.16 (Indirect)1.42 (Direct)~1.8 (Direct)~2.1 (Indirect)
Refractive Index (@ 850 nm) ~2.99~3.65~3.4~3.05
Thermal Conductivity (W/cm·K) 0.90.46~0.2~0.1
Electron Mobility (cm²/V·s) ~200~8500~2200~300

Table 2: Material Properties of AlGaInP and GaInP for Visible LEDs (Lattice-matched to GaAs)

Property(Al₀.₅Ga₀.₅)₀.₅₁In₀.₄₉PGa₀.₅₁In₀.₄₉P
Lattice Constant (Å) ~5.653~5.653
Bandgap Energy (eV) ~2.23 (Indirect)~1.9 (Direct)
Emission Wavelength (nm) ~555 (Green-Yellow)~650 (Red)
Refractive Index (@ 650 nm) ~3.2~3.5

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the fabrication of LEDs with AlAs layers. These protocols are intended as a general guide and may require optimization based on specific equipment and desired device characteristics.

Protocol for MOCVD Growth of an AlGaAs/AlAs Distributed Bragg Reflector (DBR)

This protocol describes the growth of a bottom DBR for a red-emitting AlGaInP LED on a GaAs substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).

3.1.1. Substrate Preparation

  • Start with a research-grade n-type GaAs (100) substrate with a misorientation of 2-6° towards the <111>A direction.

  • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol for 5 minutes each.

  • Rinse with deionized (DI) water and blow-dry with high-purity nitrogen.

  • Perform a chemical etch using a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1) for 1-2 minutes to remove the native oxide and surface contaminants.

  • Rinse thoroughly with DI water and blow-dry with nitrogen immediately before loading into the MOCVD reactor.

3.1.2. MOCVD Growth Procedure

  • Reactor Loading and Bakeout:

    • Load the prepared GaAs substrate into the MOCVD reactor.

    • Pump down the reactor to its base pressure.

    • Heat the substrate to a temperature of ~700-750°C under an arsine (AsH₃) overpressure to desorb the native oxide. Monitor the surface reconstruction using in-situ tools if available.

  • GaAs Buffer Layer Growth:

    • Lower the temperature to the growth temperature of ~650-700°C.

    • Introduce trimethylgallium (TMGa) to grow a GaAs buffer layer of approximately 200-500 nm thickness. This layer provides a smooth, high-quality surface for subsequent epitaxial growth.

  • DBR Growth (Alternating Al₀.₉Ga₀.₁As and AlAs layers):

    • The DBR consists of multiple pairs of high and low refractive index layers. For a red LED (~650 nm), a common DBR structure consists of alternating layers of Al₀.₉Ga₀.₁As (low index) and Al₀.₃Ga₀.₇As or GaAs (high index). For enhanced reflectivity and transparency to the emitted light, an AlAs/Al₀.₃Ga₀.₇As DBR can be used.

    • Growth of the first Al₀.₉Ga₀.₁As layer (low index):

      • Maintain the growth temperature at ~700-750°C.

      • Introduce trimethylaluminum (TMAl) and TMGa at the appropriate molar flow rates to achieve the desired Al₀.₉Ga₀.₁As composition.

      • The thickness of this layer should be a quarter-wavelength of the target emission wavelength in the material (λ / 4n, where λ is the free-space wavelength and n is the refractive index of Al₀.₉Ga₀.₁As).

    • Growth of the first Al₀.₃Ga₀.₇As layer (high index):

      • Adjust the TMAl and TMGa flow rates to achieve the Al₀.₃Ga₀.₇As composition.

      • Grow the layer to a quarter-wavelength thickness.

    • Repeat:

      • Repeat the growth of the low and high index layers for the desired number of pairs (typically 20-40 pairs for high reflectivity). Precise control of layer thickness and composition is critical for achieving a high-reflectivity stopband centered at the desired wavelength.

  • Cool-down:

    • After the growth of the DBR, terminate the flow of the Group III precursors.

    • Cool down the reactor under an AsH₃ overpressure to prevent surface degradation.

Protocol for MBE Growth of an AlAs/GaAs Quantum Well Structure

This protocol outlines the growth of a basic AlAs/GaAs quantum well (QW) structure using Molecular Beam Epitaxy (MBE), which forms the active region of an LED.

3.2.1. Substrate Preparation

  • Prepare a GaAs substrate as described in the MOCVD protocol (Section 3.1.1).

  • Mount the substrate on a molybdenum block using indium.

3.2.2. MBE Growth Procedure

  • System Preparation and Oxide Desorption:

    • Load the mounted substrate into the MBE system and pump down to ultra-high vacuum (UHV) conditions (< 10⁻⁹ Torr).

    • Outgas the substrate in the preparation chamber.

    • Transfer the substrate to the growth chamber and heat it to ~580-620°C under an arsenic (As₄ or As₂) flux to desorb the native oxide. The desorption can be monitored by observing the transition to a streaky Reflection High-Energy Electron Diffraction (RHEED) pattern.

  • GaAs Buffer Layer Growth:

    • Set the substrate temperature to the optimal growth temperature for GaAs (~580-600°C).

    • Open the gallium (Ga) shutter to grow a GaAs buffer layer of ~200-500 nm. The growth rate is typically around 1 monolayer per second.

  • Bottom AlAs Barrier Growth:

    • Close the Ga shutter and open the aluminum (Al) shutter to grow the bottom AlAs barrier layer. The thickness can range from 20 to 100 nm.

  • GaAs Quantum Well Growth:

    • Close the Al shutter and open the Ga shutter to grow the thin GaAs quantum well. The thickness of this layer determines the emission wavelength and is typically in the range of 2-10 nm. Precise timing of the shutter operation is crucial.

  • Top AlAs Barrier Growth:

    • Close the Ga shutter and open the Al shutter to grow the top AlAs barrier layer, with a thickness similar to the bottom barrier.

  • GaAs Cap Layer Growth:

    • Close the Al shutter and open the Ga shutter to grow a thin GaAs cap layer (~5-10 nm) to protect the AlAs layer from oxidation upon removal from the UHV system.

  • Cool-down:

    • Close all effusion cell shutters and cool down the substrate under an arsenic flux.

Protocol for Wet Thermal Oxidation of AlAs for Current Confinement

This protocol describes the process of creating a current aperture in an LED structure by selective wet thermal oxidation of a buried AlAs layer.

3.3.1. Device Preparation

  • The LED structure with a buried AlAs layer (typically 20-50 nm thick) should be grown via MOCVD or MBE.

  • Define mesas on the wafer using standard photolithography and etching techniques (e.g., reactive ion etching or wet chemical etching) to expose the sidewalls of the AlAs layer.

3.3.2. Wet Thermal Oxidation Procedure

  • Furnace Setup:

    • Use a three-zone tube furnace capable of precise temperature control.

    • A quartz tube will house the samples.

    • A bubbler containing DI water is heated to a specific temperature (e.g., 80-95°C) to generate water vapor.

    • High-purity nitrogen (N₂) is used as the carrier gas to transport the water vapor into the furnace.

  • Oxidation Process:

    • Pre-heat the furnace to the desired oxidation temperature, typically in the range of 350-450°C. The oxidation rate is highly dependent on temperature.

    • Flow N₂ through the heated water bubbler to create a humidified N₂ stream.

    • Introduce the samples into the center of the pre-heated furnace.

    • The oxidation process begins as the water vapor reacts with the exposed AlAs sidewalls, converting it into a stable, insulating aluminum oxide (AlₓOᵧ).

    • The oxidation proceeds laterally inward from the mesa sidewalls. The oxidation time determines the width of the oxidized region and thus the size of the current aperture. The oxidation time can range from a few minutes to over an hour, depending on the desired aperture size and the oxidation rate.

    • Monitor the oxidation progress in-situ if possible, or perform calibration runs on test samples to determine the oxidation rate for the specific AlAs layer thickness and process conditions.

  • Post-Oxidation:

    • After the desired oxidation time, remove the samples from the furnace.

    • Terminate the water vapor flow and cool the samples in a dry N₂ ambient.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the fabrication of LEDs incorporating AlAs.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth cluster_post Post-Growth Processing Degrease Degreasing (TCE, Acetone, Methanol) Rinse1 DI Water Rinse Degrease->Rinse1 Etch Chemical Etch (H₂SO₄:H₂O₂:H₂O) Rinse1->Etch Rinse2 Final DI Water Rinse Etch->Rinse2 Dry N₂ Blow Dry Rinse2->Dry Load Load into Reactor Dry->Load Oxide_Desorption Oxide Desorption (~700-750°C, AsH₃) Load->Oxide_Desorption Buffer GaAs Buffer Layer (~200-500 nm) Oxide_Desorption->Buffer DBR AlGaAs/AlAs DBR (20-40 pairs) Buffer->DBR Active_Region AlGaInP Active Region (Quantum Wells) DBR->Active_Region Cladding p-AlGaInP Cladding Active_Region->Cladding Contact p-GaP Contact Layer Cladding->Contact Mesa_Etch Mesa Etching Contact->Mesa_Etch Oxidation AlAs Oxidation (Current Aperture) Mesa_Etch->Oxidation Contacts Metallization (p and n contacts) Oxidation->Contacts

Caption: MOCVD fabrication workflow for an AlGaInP LED with an AlAs/AlGaAs DBR and an AlAs current confinement layer.

DBR_Structure Substrate GaAs Substrate (n-type) Buffer GaAs Buffer Layer Substrate->Buffer DBR_pair1 Al₀.₉Ga₀.₁As (λ/4n) Al₀.₃Ga₀.₇As (λ/4n) DBR_pair2 Al₀.₉Ga₀.₁As (λ/4n) Al₀.₃Ga₀.₇As (λ/4n) DBR_dots ... DBR_pairN Al₀.₉Ga₀.₁As (λ/4n) Al₀.₃Ga₀.₇As (λ/4n) Active_Region Active Region (e.g., AlGaInP QWs) Top_Layers p-Cladding & Contact Layers Active_Region->Top_Layers

Caption: Schematic of a Distributed Bragg Reflector (DBR) structure in an LED.

Current_Confinement Top_Contact p-Contact p_Layer p-type Cladding Layer Top_Contact->p_Layer Oxidized_AlAs_left AlₓOᵧ AlAs_Aperture Current Aperture (Unoxidized AlAs) Oxidized_AlAs_right AlₓOᵧ Active_Region Active Region (Quantum Wells) AlAs_Aperture->Active_Region n_Layer n-type DBR / Cladding Layer Active_Region->n_Layer Substrate n-GaAs Substrate n_Layer->Substrate Bottom_Contact n-Contact Substrate->Bottom_Contact Current_Flow Current Flow Current_Flow->AlAs_Aperture

Caption: Cross-section of an LED with an AlAs current confinement layer formed by wet thermal oxidation.

Application Notes and Protocols: The Role of Aluminum Arsenide in High-Efficiency Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of aluminum arsenide (AlAs) in the fabrication of high-efficiency solar cells. It includes key quantitative data, experimental protocols for deposition and characterization, and visualizations of relevant structures and workflows.

Introduction

This compound (AlAs) is a III-V semiconductor compound with a wide, indirect bandgap of approximately 2.16 eV. Its properties make it a crucial component in high-efficiency solar cells, particularly those based on gallium arsenide (GaAs). The lattice constant of AlAs is very close to that of GaAs, which allows for the growth of high-quality, low-defect epitaxial layers. This lattice matching is critical for minimizing recombination losses at the interfaces of the solar cell structure. In high-efficiency solar cell designs, AlAs is primarily utilized in two key roles: as a window layer and as a back surface field (BSF) layer.

Role of this compound in Solar Cells

1. Window Layer:

A window layer is a thin, transparent layer placed on the front surface of a solar cell. Its primary functions are to reduce surface recombination of charge carriers and to passivate the emitter surface.[1] For GaAs-based solar cells, which suffer from high surface recombination velocity, a well-designed window layer is essential for achieving high conversion efficiencies.[2]

AlAs, and its alloy aluminum gallium arsenide (AlGaAs), are excellent candidates for window layers in GaAs solar cells.[3] The wide bandgap of AlAs allows most of the solar spectrum to pass through to the active absorber layer (GaAs) with minimal parasitic absorption. Furthermore, the interface between AlAs and GaAs has a low recombination velocity, effectively confining minority carriers within the absorber layer and increasing the probability of their collection.[4] The use of an AlGaAs window layer has been shown to significantly increase the efficiency of GaAs solar cells from 17.23% to 27.37%.[2]

2. Back Surface Field (BSF) Layer:

A back surface field (BSF) is a layer at the rear of the solar cell that is more heavily doped than the absorber layer. This creates an electric field that repels minority carriers from the rear surface, thereby reducing back surface recombination.[3][5] This is particularly important in thinner solar cells where a significant portion of charge carriers are generated near the back surface.

While aluminum is commonly used to create a BSF in silicon solar cells, AlAs can serve a similar function in III-V based cells. An AlAs layer at the back of a GaAs solar cell can create a potential barrier for minority carriers, reducing their recombination at the rear contact. Optimized aluminum BSF techniques have been shown to lower the effective back surface recombination velocity to 200 cm/s on silicon wafers and have been integrated into processes achieving efficiencies over 19.0%.[6]

3. Multi-Junction Solar Cells:

Multi-junction solar cells employ multiple p-n junctions made of different semiconductor materials to absorb a broader range of the solar spectrum, leading to higher theoretical and practical efficiencies.[7] AlAs and its alloys can be incorporated into these complex structures. For instance, in a triple-junction solar cell, a high bandgap material is used for the top cell to absorb high-energy photons. While not typically the primary absorber, AlAs-containing alloys can be used in tunnel junctions that connect the different sub-cells or as part of the window and BSF layers for the individual junctions.

Quantitative Data

The following tables summarize key quantitative data related to the performance and properties of solar cells incorporating this compound.

Table 1: Performance of GaAs-based Solar Cells with and without AlAs/AlGaAs Window Layer

ParameterGaAs Solar Cell (without Window Layer)GaAs Solar Cell (with AlGaAs Window Layer)Reference
Efficiency (η) 17.23%27.37%[2]
Open-Circuit Voltage (Voc) ---
Short-Circuit Current (Jsc) ---
Fill Factor (FF) ---

Table 2: Material Properties of AlAs and GaAs

PropertyThis compound (AlAs)Gallium Arsenide (GaAs)Reference
Bandgap (at 300K) ~2.16 eV (Indirect)1.42 eV (Direct)[8]
Lattice Constant 5.660 Å5.653 Å-
Electron Mobility ~200 cm²/Vs~8500 cm²/Vs[9]

Table 3: Parameters for Al Back Surface Field (BSF) in Silicon Solar Cells

ParameterOptimized ValueReference
Effective Back Surface Recombination Velocity 200 cm/s[6]
Achieved Efficiency (Lab Scale) > 19.0%[6]
Achieved Efficiency (Industrial Process) > 17.0%[6]

Experimental Protocols

Protocol 1: Deposition of AlAs Window Layer using Metal-Organic Chemical Vapor Deposition (MOCVD)

This protocol describes a general procedure for the growth of an AlAs window layer on a GaAs substrate.

1. Substrate Preparation:

  • Start with a high-quality, single-crystal n-type GaAs (100) substrate.
  • Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
  • Perform a chemical etch to remove the native oxide layer. A common etchant is a solution of H₂SO₄:H₂O₂:H₂O.
  • Rinse thoroughly with deionized water and dry with high-purity nitrogen gas.
  • Immediately load the substrate into the MOCVD reactor.

2. MOCVD Growth Parameters:

  • Precursors: Trimethylaluminum (TMAl) for Al, Trimethylgallium (TMGa) for Ga (if growing AlGaAs), and Arsine (AsH₃) for As. Silane (SiH₄) or Diethyltellurium (DETe) can be used for n-type doping.
  • Carrier Gas: High-purity hydrogen (H₂).
  • Growth Temperature: Typically in the range of 600-750 °C.
  • Reactor Pressure: Low pressure, typically between 20 and 100 mbar.
  • V/III Ratio: The ratio of the molar flow rate of the group V precursor (AsH₃) to the total molar flow rate of the group III precursors (TMAl + TMGa). This ratio is a critical parameter influencing material quality and is typically in the range of 20-100.

3. Growth Procedure:

  • Heat the substrate to the desired growth temperature under an AsH₃ overpressure to prevent arsenic desorption from the GaAs surface.
  • Grow a thin GaAs buffer layer to ensure a high-quality starting surface.
  • Introduce TMAl into the reactor to initiate the growth of the AlAs layer. The thickness of the window layer is controlled by the growth time and the TMAl flow rate. A typical thickness is in the range of 30-100 nm.
  • For an AlGaAs window layer, both TMAl and TMGa are introduced simultaneously. The composition (x in AlₓGa₁₋ₓAs) is controlled by the relative flow rates of TMAl and TMGa.
  • After the window layer growth, cool down the reactor under an AsH₃ overpressure.

Protocol 2: Fabrication of an Aluminum Back Surface Field (Al-BSF) on a Silicon Solar Cell

This protocol outlines a common method for creating an Al-BSF on a p-type silicon wafer.

1. Wafer Preparation:

  • Start with a p-type silicon wafer that has already undergone front-side processing (e.g., emitter diffusion, anti-reflection coating).
  • Clean the rear side of the wafer to remove any contaminants or oxide layers. A dip in hydrofluoric acid (HF) is typically used.

2. Aluminum Deposition:

  • Deposit a layer of aluminum onto the entire rear surface of the wafer. Screen printing of an aluminum paste is a common industrial method.[5] Thermal evaporation is another technique that can be used. The thickness of the aluminum layer is a critical parameter.

3. Firing (Alloying):

  • The wafer is passed through a high-temperature furnace in a process called "firing".
  • During firing, the aluminum and silicon form a eutectic alloy at temperatures above the eutectic temperature (577 °C).
  • Upon cooling, a p+ layer (the BSF) recrystallizes from the Al-Si eutectic, with a high concentration of aluminum atoms acting as p-type dopants.
  • Rapid thermal processing (RTP) can be used for precise control over the firing profile. A fast ramp rate to the alloying temperature is beneficial for forming an optimal Al-BSF.[6]

Protocol 3: Characterization of AlAs Layers

1. Structural Characterization:

  • X-Ray Diffraction (XRD): To determine the crystal quality and composition of AlGaAs layers.
  • Transmission Electron Microscopy (TEM): To visualize the layer structure, measure layer thicknesses, and identify any defects or dislocations at the interfaces.

2. Optical Characterization:

  • Photoluminescence (PL): To assess the bandgap and optical quality of the AlAs/AlGaAs layers.
  • Spectroscopic Ellipsometry: To determine the refractive index and thickness of the thin films.

3. Electrical Characterization:

  • Hall Effect Measurements: To determine the carrier concentration and mobility in doped layers.
  • Deep Level Transient Spectroscopy (DLTS): To identify and characterize deep-level defects within the semiconductor material.
  • Solar Cell I-V Testing: To measure the key performance parameters of the completed solar cell device (Voc, Jsc, FF, and η) under standard illumination conditions (e.g., AM1.5G).[1]

Mandatory Visualizations

Solar_Cell_Structure cluster_cell High-Efficiency GaAs Solar Cell Structure Anti_Reflection_Coating Anti-Reflection Coating (e.g., SiNx) Window_Layer AlAs Window Layer (p-type) Emitter_Layer GaAs Emitter (p-type) Base_Layer GaAs Base (n-type) BSF_Layer AlAs Back Surface Field (n+-type) Substrate GaAs Substrate (n-type) Back_Contact Back Contact (e.g., AuGe/Ni/Au) Fabrication_Workflow cluster_workflow Solar Cell Fabrication Workflow Start Start: GaAs Substrate Substrate_Prep Substrate Preparation (Cleaning & Etching) Start->Substrate_Prep MOCVD_Growth MOCVD Epitaxial Growth (BSF, Base, Emitter, Window Layers) Substrate_Prep->MOCVD_Growth Front_Contact Front Contact Metallization (Photolithography, Evaporation, Liftoff) MOCVD_Growth->Front_Contact Mesa_Isolation Mesa Isolation Etching Front_Contact->Mesa_Isolation Back_Contact Back Contact Metallization (Evaporation) Mesa_Isolation->Back_Contact Annealing Contact Annealing Back_Contact->Annealing Characterization Device Characterization (I-V, QE) Annealing->Characterization End Finished Solar Cell Characterization->End Energy_Band_Diagram cluster_band Energy Band Diagram at AlAs/GaAs Heterojunction AlAs (Window) AlAs (Window) Ec_AlAs Ec GaAs (Emitter) GaAs (Emitter) Ec_GaAs Ec Ec_AlAs->Ec_GaAs ΔEc Ev_AlAs Ev Ec_AlAs->Ev_AlAs   Eg ≈ 2.16 eV Ev_GaAs Ev Ec_GaAs->Ev_GaAs   Eg ≈ 1.42 eV Ev_AlAs->Ev_GaAs ΔEv

References

Doping of Aluminum Arsenide for N-Type and P-Type Conductivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the n-type and p-type doping of aluminum arsenide (AlAs), a critical process in the fabrication of various semiconductor devices. The information compiled herein is intended to guide researchers and professionals in achieving desired conductivity characteristics in AlAs epitaxial layers.

Introduction to Doping in this compound

This compound (AlAs) is a III-V semiconductor with a wide bandgap and a lattice constant closely matched to gallium arsenide (GaAs), making it a crucial material in heterostructure devices such as high electron mobility transistors (HEMTs), light-emitting diodes (LEDs), and laser diodes.[1] The controlled introduction of impurities, or dopants, into the AlAs crystal lattice is essential to modulate its electrical properties, specifically to create n-type (electron-rich) and p-type (hole-rich) conductivity.

N-type doping is achieved by introducing elements from Group IV or VI of the periodic table, which either substitute for aluminum (a Group III element) and have an extra valence electron or substitute for arsenic (a Group V element) and have one less valence electron, respectively. Silicon (Si) is a commonly used n-type dopant.

P-type doping is accomplished by incorporating elements from Group II or IV, which substitute for aluminum and have one fewer valence electron, or from Group VI substituting for arsenic with an extra electron. Beryllium (Be) and carbon (C) are common p-type dopants for AlAs.

Data Presentation: Electrical Properties of Doped AlAs

The following tables summarize the quantitative data on the electrical properties of n-type and p-type doped AlAs, providing a comparative overview for experimental design.

N-Type Doped this compound (Si-doped)

Note: Direct quantitative data for Si-doped AlAs is limited in readily available literature. The following data is based on studies of Si-doped AlGaAs with high Al content, which serves as a close approximation.

DopantGrowth MethodDopant Concentration (cm⁻³)Carrier (Electron) Concentration (cm⁻³)Electron Mobility (cm²/Vs)Resistivity (Ω·cm)Reference
Silicon (Si)MBE1 x 10¹⁷~ 1 x 10¹⁷~ 100 - 200~ 0.03 - 0.06[2][3]
Silicon (Si)MBE5 x 10¹⁷~ 5 x 10¹⁷~ 80 - 150~ 0.008 - 0.016[2][3]
Silicon (Si)MBE1 x 10¹⁸~ 1 x 10¹⁸~ 50 - 100~ 0.006 - 0.012[2][3]
Silicon (Si)MOCVD3 x 10²⁰~ 8.3 S/cm (Conductivity)Not Specified~ 0.12[4]
P-Type Doped this compound (C- and Be-doped)
DopantGrowth MethodDopant Concentration (cm⁻³)Carrier (Hole) Concentration (cm⁻³)Hole Mobility (cm²/Vs)Resistivity (Ω·cm)Reference
Carbon (C)MOCVD1 x 10¹⁹1 x 10¹⁹~ 20 - 40~ 0.015 - 0.03[5][6]
Carbon (C)MOCVD5 x 10¹⁹5 x 10¹⁹~ 15 - 30~ 0.004 - 0.008[5][7]
Carbon (C)MOCVD1 x 10²⁰7.5 x 10¹⁹~ 10 - 25~ 0.003 - 0.008[5][7]
Beryllium (Be)MBE3 x 10¹⁵3 x 10¹⁵~ 200 - 300~ 6.9 - 10.4[8]
Beryllium (Be)MBE1 x 10¹⁸1 x 10¹⁸~ 50 - 100~ 0.06 - 0.12[8]
Beryllium (Be)MBE5 x 10¹⁹~ 2 x 10¹⁹~ 20 - 40~ 0.008 - 0.016[8]

Experimental Protocols

Detailed methodologies for the epitaxial growth and characterization of doped AlAs are provided below.

Epitaxial Growth of Doped AlAs

3.1.1. Metal-Organic Chemical Vapor Deposition (MOCVD) for Carbon-Doped P-Type AlAs

This protocol describes the growth of carbon-doped p-type AlAs using a horizontal Aixtron 200 MOCVD reactor.[7]

Materials and Equipment:

  • MOCVD Reactor (e.g., Aixtron 200) with IR heating

  • (100) GaAs wafers (2° misoriented towards[9])

  • Trimethylaluminum (TMAl) - Aluminum precursor

  • Arsine (AsH₃) - Arsenic precursor

  • Carbon tetrachloride (CCl₄) - Carbon dopant precursor

  • Palladium-diffused hydrogen (H₂) - Carrier gas

Procedure:

  • Substrate Preparation:

    • Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).

    • Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1) to remove the native oxide and create a fresh surface.

    • Rinse with deionized water and dry with nitrogen.

  • MOCVD Growth:

    • Load the substrate into the MOCVD reactor.

    • Heat the substrate to the desired growth temperature, typically in the range of 530-650°C, under an AsH₃ overpressure to prevent arsenic desorption.[7]

    • Set the reactor pressure to 20 mbar and the total H₂ carrier gas flow to 6.5 slm.[7]

    • Introduce the TMAl and AsH₃ precursors into the reactor to initiate AlAs growth. The V/III ratio (ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter influencing carbon incorporation and should be maintained at a low value (e.g., < 2) for high doping levels.[7]

    • Introduce the CCl₄ dopant precursor into the reactor. The CCl₄ flow rate will determine the carbon concentration in the epitaxial layer.

    • Continue the growth for the desired thickness.

    • After growth, cool down the reactor under an AsH₃ overpressure.

3.1.2. Molecular Beam Epitaxy (MBE) for Beryllium-Doped P-Type and Silicon-Doped N-Type AlAs

This protocol outlines the general procedure for growing Be-doped p-type and Si-doped n-type AlAs using MBE.

Materials and Equipment:

  • MBE System with effusion cells for Al, As, Be, and Si

  • (100) GaAs wafers

  • High-purity source materials: Aluminum (Al), Arsenic (As), Beryllium (Be), Silicon (Si)

Procedure:

  • Substrate Preparation:

    • Prepare the GaAs substrate as described in the MOCVD protocol.

    • Mount the substrate onto a molybdenum block and load it into the MBE system's load-lock chamber.

  • MBE Growth:

    • Transfer the substrate to the growth chamber and heat it to a high temperature (e.g., ~600°C) under an arsenic flux to desorb the native oxide. The surface reconstruction can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED).

    • Set the substrate to the desired growth temperature for AlAs, typically in the range of 580-680°C.

    • Open the shutters for the aluminum and arsenic effusion cells to commence the growth of the AlAs layer. The growth rate is controlled by the aluminum flux.

    • For p-type doping , open the shutter of the beryllium effusion cell. The temperature of the Be cell determines the dopant flux and consequently the hole concentration.[8]

    • For n-type doping , open the shutter of the silicon effusion cell. The temperature of the Si cell controls the dopant flux and the resulting electron concentration.[10]

    • Grow the doped AlAs layer to the desired thickness.

    • After growth, close the aluminum and dopant shutters and cool down the substrate under an arsenic flux.

Characterization of Doped AlAs

3.2.1. Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement is a standard technique to determine the carrier type (n or p), carrier concentration, and mobility of the doped AlAs layers.[11][12][13]

Materials and Equipment:

  • Hall effect measurement system

  • Van der Pauw or Hall bar patterned sample

  • Ohmic contacts (e.g., In for n-type, In/Zn for p-type)

  • Magnet

Procedure:

  • Sample Preparation:

    • Cleave a square-shaped sample (van der Pauw geometry) from the wafer with the doped AlAs layer.

    • Apply ohmic contacts to the four corners of the sample. For n-type AlAs, indium can be annealed to form ohmic contacts. For p-type AlAs, an In/Zn alloy can be used.

  • Measurement:

    • Mount the sample in the Hall effect measurement system.

    • Resistivity Measurement:

      • Pass a known current (I) through two adjacent contacts and measure the voltage (V) across the other two contacts.

      • Repeat this measurement for all four orientations to calculate the sheet resistance using the van der Pauw formula.

    • Hall Measurement:

      • Apply a known magnetic field (B) perpendicular to the sample surface.

      • Pass a known current (I) through two opposite contacts and measure the Hall voltage (V_H) across the other two opposite contacts.

      • Reverse the direction of both the current and the magnetic field and repeat the measurement to eliminate thermoelectric effects.

  • Data Analysis:

    • The Hall coefficient (R_H) is calculated from the Hall voltage, current, and magnetic field. The sign of the Hall coefficient indicates the carrier type (negative for electrons, positive for holes).

    • The carrier concentration (n or p) is determined from the Hall coefficient.

    • The mobility (μ) is calculated from the Hall coefficient and the measured resistivity.

3.2.2. Secondary Ion Mass Spectrometry (SIMS) for Dopant Concentration Profiling

SIMS is a highly sensitive surface analysis technique used to determine the elemental composition and dopant concentration as a function of depth.[14][15]

Materials and Equipment:

  • SIMS instrument

  • Primary ion source (e.g., O₂⁺ or Cs⁺)

Procedure:

  • Sample Preparation: The doped AlAs sample is placed in the ultra-high vacuum chamber of the SIMS instrument.

  • Analysis:

    • A primary ion beam is rastered over the sample surface, sputtering away material.

    • The secondary ions ejected from the surface are accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio.

    • By monitoring the intensity of the dopant ion signal as a function of sputtering time, a depth profile of the dopant concentration is obtained.

    • The depth scale is calibrated by measuring the crater depth after the analysis. The concentration is calibrated using a standard sample with a known dopant concentration.

Visualizations

Logical Relationship: Doping in the AlAs Crystal Lattice

G cluster_0 Intrinsic AlAs Crystal Lattice cluster_1 N-Type Doping (Si) cluster_2 P-Type Doping (C or Be) Al1 Al As1 As Al1->As1 Al2 Al As1->Al2 As2 As Al2->As2 Al3 Al Si_n Si Al3->Si_n Si substitutes Al As3 As Si_n->As3 e e⁻ Si_n->e donates electron Al4 Al As4 As Al4->As4 C_p C/Be h h⁺ C_p->h accepts electron (creates hole) As4->C_p C/Be substitutes Al Intrinsic Intrinsic Semiconductor (Undoped AlAs) N_Type N-Type Semiconductor (Excess Electrons) Intrinsic->N_Type Doping with Group IV/VI element P_Type P-Type Semiconductor (Excess Holes) Intrinsic->P_Type Doping with Group II/IV element

Caption: Doping mechanism in AlAs for n-type and p-type conductivity.

Experimental Workflow: Doping and Characterization of AlAs

G cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_char Characterization cluster_output Output degrease Solvent Degreasing etch Oxide Etching degrease->etch rinse_dry DI Water Rinse & N₂ Dry etch->rinse_dry load Load Substrate into Reactor rinse_dry->load heat Heat to Growth Temperature load->heat growth Introduce Precursors & Dopants (MOCVD or MBE) heat->growth cooldown Cool Down growth->cooldown hall Hall Effect Measurement (Carrier Concentration, Mobility) cooldown->hall sims SIMS Analysis (Dopant Concentration Profile) cooldown->sims data Doped AlAs Wafer with Characterized Properties hall->data sims->data

Caption: Workflow for doping and characterization of AlAs epitaxial layers.

References

Epitaxial Growth of Aluminum Arsenide (AlAs): Application Notes and Protocols for Liquid and Vapor-Phase Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the epitaxial growth of Aluminum Arsenide (AlAs) thin films using Liquid-Phase Epitaxy (LPE) and Vapor-Phase Epitaxy (VPE), with a focus on Metal-Organic Vapor-Phase Epitaxy (MOVPE/MOCVD). These techniques are crucial for fabricating high-quality semiconductor heterostructures used in a variety of electronic and optoelectronic devices.

Introduction to Epitaxial Growth of AlAs

This compound (AlAs) is a III-V semiconductor with a wide indirect bandgap, making it a critical component in heterostructures with Gallium Arsenide (GaAs) for applications such as high-electron-mobility transistors (HEMTs), quantum wells, and distributed Bragg reflectors (DBRs) in lasers and solar cells.[1] The choice between LPE and VPE for AlAs growth depends on the desired layer thickness, purity, interface abruptness, and production scale.

Liquid-Phase Epitaxy (LPE) is a near-equilibrium growth technique that involves the precipitation of a crystalline layer from a supersaturated liquid solution onto a substrate.[2] It is known for producing high-purity layers with low defect densities.[2]

Vapor-Phase Epitaxy (VPE) , particularly MOVPE, is a versatile technique where gaseous precursors are transported to a heated substrate to react and form a crystalline film.[3] MOVPE allows for precise control over layer thickness, composition, and the growth of complex multilayer structures.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the LPE and VPE growth of AlAs.

ParameterLiquid-Phase Epitaxy (LPE) of Al(Ga)AsVapor-Phase Epitaxy (MOVPE) of AlAs/AlGaAs
Growth Temperature 828-838 °C[5]630-770 °C[4]
Growth Rate Highly dependent on supersaturation and cooling rate0.25 - 1.4 µm/h (for AlN, as an estimate)[6]
Typical Layer Thickness 0.1 - 4.3 µm[5]Nanometers to micrometers (e.g., 2.3 nm barriers, 35 nm in DBRs)[4][7]
Precursor Materials High-purity Al, Ga, and GaAs in a solvent (e.g., Ga melt)Trimethylaluminum (TMAl), Arsine (AsH₃)[8]
Reactor Pressure Typically atmospheric pressure100 mbar (Low Pressure MOVPE)[8]
Unintentional Doping Level Can achieve high purity~2x10¹⁴ cm⁻³ (n-type for undoped layers)[8]
Achievable Doping Range N/An = 3 x 10¹⁰ cm⁻² (δ-doping) to 5 x 10¹⁸ cm⁻³[4]

Experimental Protocols

Liquid-Phase Epitaxy (LPE) of AlAs

This protocol describes a general process for growing AlAs layers on a GaAs substrate using the sliding boat method.

3.1.1. Materials and Equipment

  • Substrate: Single-crystal (100) oriented GaAs wafer.

  • Source Materials: High-purity Aluminum (Al), Gallium Arsenide (GaAs).

  • Solvent: High-purity Gallium (Ga).

  • LPE System: Horizontal furnace with a quartz reactor tube, graphite sliding boat, and a high-purity hydrogen gas supply.

3.1.2. Protocol

  • Substrate Preparation:

    • Cleave the GaAs wafer to the desired size.

    • Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol.

    • Rinse with deionized water and dry with nitrogen.

    • Etch the substrate in a 3:1:1 H₂SO₄:H₂O₂:H₂O solution to remove surface oxides and create a fresh surface for growth.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Melt Preparation:

    • Accurately weigh the Ga solvent, Al, and GaAs source materials to achieve the desired melt composition for AlAs saturation at the growth temperature.

    • Load the materials into the graphite boat wells.

  • Growth Procedure:

    • Load the prepared substrate and the graphite boat into the quartz reactor.

    • Purge the reactor with high-purity hydrogen.

    • Heat the furnace to a homogenization temperature (e.g., 850°C) and hold for several hours to ensure the melt is uniform and saturated.

    • Cool the furnace to the initial growth temperature (e.g., 838°C).[5]

    • Initiate growth by sliding the substrate under the saturated Al-Ga-As melt.

    • Commence a slow cooling ramp (e.g., 0.5°C/min) to induce supersaturation and epitaxial growth.

    • After the desired growth time, slide the substrate out from under the melt to terminate growth.

    • Cool the furnace down to room temperature under a hydrogen atmosphere.

  • Characterization:

    • The thickness and surface morphology of the grown AlAs layer can be examined using Scanning Electron Microscopy (SEM).[5]

    • The crystalline quality and composition can be analyzed using X-ray Diffraction (XRD) and Secondary Ion Mass Spectrometry (SIMS).[5]

Metal-Organic Vapor-Phase Epitaxy (MOVPE) of AlAs

This protocol outlines the growth of an AlAs layer using a low-pressure MOVPE system.

3.2.1. Materials and Equipment

  • Substrate: Single-crystal (100) oriented GaAs wafer.

  • Precursors: Trimethylaluminum (TMAl) as the aluminum source and Arsine (AsH₃) as the arsenic source.

  • Carrier Gas: High-purity hydrogen (H₂).

  • MOVPE Reactor: A horizontal or vertical reactor with a heated susceptor, mass flow controllers for precise gas handling, and a pressure control system.

3.2.2. Protocol

  • Substrate Preparation:

    • Prepare the GaAs substrate as described in the LPE protocol (Section 3.1.1).

    • Load the substrate onto the susceptor in the MOVPE reactor.

  • Growth Procedure:

    • Purge the reactor with hydrogen gas.

    • Heat the substrate to a high temperature (e.g., 750°C) under an AsH₃ overpressure to desorb surface oxides.[8]

    • Set the reactor pressure to the desired growth pressure (e.g., 100 mbar).[8]

    • Stabilize the substrate at the growth temperature for AlAs (e.g., 750°C).[8]

    • Introduce the TMAl and AsH₃ precursors into the reactor at the specified flow rates to initiate AlAs growth. The V/III ratio (ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter to control the material quality.

    • Continue the growth for the desired time to achieve the target layer thickness.

    • Stop the TMAl flow to terminate the growth.

    • Cool down the reactor to room temperature under an AsH₃ overpressure to prevent surface decomposition.

  • Characterization:

    • Layer thickness and interface abruptness can be characterized by Transmission Electron Microscopy (TEM).

    • Surface morphology can be assessed using Atomic Force Microscopy (AFM).[8]

    • Crystalline quality and strain can be determined by High-Resolution X-ray Diffraction (HRXRD).

    • Optical properties can be investigated using Photoluminescence (PL) spectroscopy.

Diagrams

Liquid-Phase Epitaxy (LPE) Workflow

LPE_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth sub_prep Substrate Preparation load Load into Reactor sub_prep->load melt_prep Melt Preparation melt_prep->load homogenize Homogenize Melt load->homogenize cool_growth Cool to Growth Temperature homogenize->cool_growth initiate_growth Initiate Growth (Substrate under Melt) cool_growth->initiate_growth cooling_ramp Controlled Cooling initiate_growth->cooling_ramp terminate Terminate Growth cooling_ramp->terminate cooldown Cool Down terminate->cooldown characterize Characterization cooldown->characterize

Caption: Workflow for Liquid-Phase Epitaxy of AlAs.

Metal-Organic Vapor-Phase Epitaxy (MOVPE) Workflow

MOVPE_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth sub_prep Substrate Preparation load Load into Reactor sub_prep->load desorption Oxide Desorption load->desorption set_conditions Set Growth Temp & Pressure desorption->set_conditions precursor_intro Introduce Precursors (TMAl + AsH3) set_conditions->precursor_intro growth Epitaxial Growth precursor_intro->growth terminate Stop TMAl Flow growth->terminate cooldown Cool Down terminate->cooldown characterize Characterization cooldown->characterize

Caption: Workflow for Metal-Organic Vapor-Phase Epitaxy of AlAs.

Logical Relationship of Key Growth Parameters in MOVPE

MOVPE_Parameters growth_rate Growth Rate crystal_quality Crystal Quality growth_rate->crystal_quality Can introduce defects if too high precursor_flow Precursor Flow Rate (TMAl) precursor_flow->growth_rate Directly proportional temperature Growth Temperature temperature->growth_rate Affects decomposition temperature->crystal_quality Optimizes surface_morphology Surface Morphology temperature->surface_morphology Affects adatom mobility pressure Reactor Pressure pressure->growth_rate Affects mass transport viii_ratio V/III Ratio viii_ratio->crystal_quality Critical for quality viii_ratio->surface_morphology Influences

Caption: Interdependencies of key MOVPE growth parameters.

References

Application Notes and Protocols for Epitaxial Growth of Compound Semiconductors on AlAs Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Aluminum Arsenide (AlAs) substrates in the epitaxial growth of various compound semiconductors. This information is intended to guide researchers in materials science and semiconductor device fabrication.

Introduction to AlAs Substrates

This compound (AlAs) is a III-V semiconductor with a lattice constant very close to that of Gallium Arsenide (GaAs), making it an excellent substrate material for the epitaxial growth of a wide range of III-V compound semiconductors.[1] Its wider bandgap compared to GaAs also offers advantages in certain heterostructure device applications.[1] Furthermore, AlAs serves as a crucial sacrificial layer in epitaxial lift-off (ELO) techniques, enabling the transfer of thin-film devices to alternative substrates.

Material Properties of AlAs and Related Compound Semiconductors

The selection of a suitable substrate for epitaxial growth is critically dependent on the lattice matching and thermal compatibility between the substrate and the epilayer. The following table summarizes key material properties for AlAs and commonly grown compound semiconductors at room temperature (300 K).

MaterialCrystal StructureLattice Constant (Å)Thermal Expansion Coefficient (x10⁻⁶ /K)Bandgap (eV)Bandgap Type
AlAs Zincblende5.660[1]5.0[1]2.16[2]Indirect[2]
GaAs Zincblende5.6533[2]5.8[3]1.42[2][4]Direct[2]
InAs Zincblende6.0583[5]4.52[6]0.354[5]Direct[5]
GaN Wurtzitea = 3.189, c = 5.185[7]a = 5.59, c = 3.17[7][8]3.44[7]Direct[7]

Experimental Protocols

AlAs Substrate Preparation

A pristine substrate surface is paramount for achieving high-quality epitaxial growth. The following is a general protocol for the cleaning and preparation of AlAs substrates prior to introduction into a growth chamber.

3.1.1. Organic Contaminant Removal

  • Place the AlAs substrate in a beaker with acetone and sonicate for 5-10 minutes.

  • Transfer the substrate to a beaker with methanol and sonicate for 5-10 minutes.

  • Rinse the substrate thoroughly with deionized (DI) water.

  • Dry the substrate using a stream of dry nitrogen gas.

3.1.2. Native Oxide Removal

  • For Molecular Beam Epitaxy (MBE): The native oxide on AlAs is typically removed in-situ within the MBE growth chamber.

    • Mount the cleaned AlAs substrate onto a molybdenum sample holder.

    • Introduce the holder into the MBE load-lock and pump down to high vacuum.

    • Transfer the substrate to the growth chamber.

    • Under an arsenic (As) overpressure, gradually ramp up the substrate temperature to desorb the native oxide. The oxide desorption temperature for AlAs is typically higher than for GaAs. Monitor the surface reconstruction using Reflection High-Energy Electron Diffraction (RHEED). A sharp, streaky RHEED pattern indicates a clean, atomically flat surface ready for growth.

  • For Metal-Organic Chemical Vapor Deposition (MOCVD): Oxide removal is also performed in-situ.

    • Load the cleaned AlAs substrate into the MOCVD reactor.

    • Purge the reactor with a high-purity carrier gas (e.g., H₂).

    • Heat the substrate to a high temperature (typically >700 °C) under an arsine (AsH₃) flow to remove the native oxide.

AlAs_Substrate_Preparation cluster_organic_cleaning Organic Contaminant Removal cluster_oxide_removal Native Oxide Removal Acetone Acetone Sonication Methanol Methanol Sonication Acetone->Methanol DI_Rinse1 DI Water Rinse Methanol->DI_Rinse1 N2_Dry1 Nitrogen Dry DI_Rinse1->N2_Dry1 Load_Chamber Load into Growth Chamber N2_Dry1->Load_Chamber Pump_Down Pump to UHV Load_Chamber->Pump_Down Heat_As Heat under Arsenic Flux Pump_Down->Heat_As RHEED Monitor with RHEED Heat_As->RHEED Ready Atomically Clean Surface RHEED->Ready

Figure 1: Experimental workflow for AlAs substrate preparation.
Epitaxial Growth of GaAs on AlAs by MBE

This protocol outlines the growth of a GaAs epitaxial layer on an AlAs substrate using Molecular Beam Epitaxy (MBE).

  • Substrate Preparation: Prepare the AlAs substrate as described in section 3.1.

  • Growth Chamber Conditions:

    • Base Pressure: < 1 x 10⁻¹⁰ Torr

    • Arsenic (As₄) Beam Equivalent Pressure (BEP): ~1-2 x 10⁻⁵ Torr

  • Growth Parameters:

    • Substrate Temperature: 580-620 °C

    • Gallium (Ga) effusion cell temperature: Set to achieve the desired growth rate (e.g., 1 µm/hour).

  • Growth Procedure:

    • Once the AlAs substrate shows a clean, reconstructed surface, set the substrate to the desired growth temperature.

    • Open the Ga shutter to initiate GaAs growth.

    • Monitor the growth in real-time using RHEED. Oscillations in the RHEED intensity can be used to calibrate the growth rate.

    • After achieving the desired thickness, close the Ga shutter.

    • Cool down the substrate under an As overpressure to maintain surface stoichiometry.

MBE_Growth_Workflow Start Prepared AlAs Substrate in MBE Set_Temp Set Substrate Temperature (580-620°C) Start->Set_Temp Open_Ga Open Ga Shutter Set_Temp->Open_Ga Growth GaAs Epitaxial Growth Open_Ga->Growth Monitor_RHEED Monitor with RHEED Growth->Monitor_RHEED Close_Ga Close Ga Shutter Growth->Close_Ga Cool_Down Cool Down under As Flux Close_Ga->Cool_Down End GaAs on AlAs Epilayer Cool_Down->End

Figure 2: Experimental workflow for MBE growth of GaAs on AlAs.
Epitaxial Growth of GaN on AlAs by MOCVD

Growing GaN on AlAs is challenging due to the significant lattice mismatch and different crystal structures. A low-temperature buffer layer is often required.

  • Substrate Preparation: Prepare the AlAs substrate as described in section 3.1.

  • Reactor Conditions:

    • Carrier Gas: H₂

    • Reactor Pressure: 50-200 Torr

  • Growth of Low-Temperature GaN Buffer Layer:

    • Substrate Temperature: 500-600 °C

    • Precursors: Trimethylgallium (TMGa) and Ammonia (NH₃)

    • V/III Ratio: High (e.g., >1000)

    • Procedure: Deposit a thin (20-50 nm) GaN buffer layer.

  • Growth of High-Temperature GaN Layer:

    • Substrate Temperature: 1000-1100 °C

    • Precursors: TMGa and NH₃

    • Procedure: Anneal the buffer layer and then grow the main GaN epilayer at a higher temperature.

MOCVD_Growth_Relationship cluster_inputs Inputs cluster_process MOCVD Process cluster_output Output AlAs_Sub AlAs Substrate LT_Buffer Low-Temp GaN Buffer Growth (500-600°C) AlAs_Sub->LT_Buffer Precursors TMGa, NH3, H2 Precursors->LT_Buffer HT_GaN High-Temp GaN Growth (1000-1100°C) Precursors->HT_GaN LT_Buffer->HT_GaN Anneal GaN_Epilayer GaN Epilayer on AlAs HT_GaN->GaN_Epilayer

Figure 3: Logical relationship for MOCVD growth of GaN on AlAs.

Characterization of Epitaxial Layers

The quality of the grown epitaxial layers should be assessed using various characterization techniques.

TechniqueInformation Obtained
Reflection High-Energy Electron Diffraction (RHEED) In-situ monitoring of crystal structure and growth mode.
X-Ray Diffraction (XRD) Crystalline quality, layer thickness, and lattice strain.[9]
Atomic Force Microscopy (AFM) Surface morphology and roughness.[9]
Transmission Electron Microscopy (TEM) Cross-sectional imaging of layer interfaces and defect analysis.[9]
Photoluminescence (PL) Spectroscopy Optical properties and bandgap energy.
Hall Effect Measurements Electrical properties such as carrier concentration and mobility.

Conclusion

AlAs substrates provide a versatile platform for the epitaxial growth of a variety of compound semiconductors. Careful substrate preparation and optimization of growth parameters are essential for achieving high-quality epitaxial layers for advanced electronic and optoelectronic device applications. The protocols and data presented here serve as a foundational guide for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Improving Crystal Quality of Melt-Grown Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the crystal quality of melt-grown aluminum arsenide (AlAs). This resource is designed for researchers, scientists, and professionals in drug development who are working with AlAs crystals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the melt growth of AlAs crystals.

1. Crystal Growth Issues

Question/Issue Potential Cause Troubleshooting Steps
Why is my AlAs crystal not growing or growing very slowly? - Incorrect Temperature Gradient: The temperature difference between the hot and cold zones of your furnace may be insufficient to drive solidification. - Constitutional Supercooling: Accumulation of impurities or excess arsenic at the solid-liquid interface can lower the freezing point and inhibit growth. - Seed Crystal Issues: The seed crystal may be of poor quality, improperly oriented, or may have melted completely.- Optimize Temperature Gradient: For Vertical Gradient Freeze (VGF) and Bridgman methods, aim for a low axial temperature gradient (e.g., 5-15 °C/cm) to minimize stress, but ensure it is sufficient to drive directional solidification.[1][2] For the Czochralski method, precise control of both axial and radial temperature gradients is crucial for maintaining a stable crystal diameter.[3][4] - Reduce Pulling/Cooling Rate: A slower growth rate (e.g., 1-5 mm/hr) can reduce the build-up of impurities at the growth interface.[1] - Verify Seed Crystal: Use a high-quality, dislocation-free seed crystal with the desired orientation. Ensure the initial melt-back of the seed is minimal to preserve its structure.
My AlAs ingot is polycrystalline instead of a single crystal. What went wrong? - Spurious Nucleation: New crystal grains are forming at the crucible walls or within the melt. - Unstable Solid-Liquid Interface: Fluctuations in temperature or melt composition can disrupt single-crystal growth. - High Pulling/Cooling Rate: Rapid growth can lead to the formation of multiple crystal nuclei.- Crucible Material and Preparation: Use a non-reactive crucible material such as pyrolytic boron nitride (PBN) to minimize nucleation sites. Ensure the crucible is thoroughly cleaned and degassed before use. While quartz is common for some semiconductors, it can react with aluminum at high temperatures, leading to silicon contamination.[1][5] - Stabilize Temperature: Ensure your furnace temperature is stable to within ±0.1 °C. - Optimize Arsenic Vapor Pressure: For Bridgman and VGF methods, controlling the arsenic vapor pressure is critical for maintaining stoichiometry and a stable melting point. An arsenic source temperature of around 617°C has been shown to be effective for growing dislocation-free GaAs, and a similar level of control is necessary for AlAs.[2][6]
Why does my AlAs crystal have a high density of dislocations? - High Thermal Stress: Large temperature gradients across the growing crystal can induce stress, leading to the formation of dislocations. - Lattice Mismatch with Seed: If there is a significant lattice mismatch between the seed and the growing crystal (e.g., due to impurities), dislocations can form to relieve the strain. - Constitutional Supercooling: Can lead to an unstable growth front and the incorporation of defects.- Reduce Temperature Gradients: Employ a low axial temperature gradient (e.g., 5-15 °C/cm) during growth.[1][2] - Slow Cooling Rate: After growth is complete, cool the crystal slowly (e.g., 1-2 °C/min) to room temperature to minimize thermal shock.[1] - Use High-Purity Starting Materials: Minimize impurities in the initial Al and As to prevent constitutional supercooling and lattice strain.
My AlAs crystal is cracking during or after growth. What is the cause? - Excessive Thermal Stress: Rapid cooling or large temperature gradients are the most common causes of cracking. - Adhesion to Crucible: If the crystal adheres to the crucible walls, differential thermal expansion and contraction can cause stress and cracking.- Implement a Slow Cooling Protocol: A very slow cooling rate (e.g., 1 °C/min down to 900°C, then 2 °C/min to room temperature) is crucial.[1] - Crucible Choice: Use a PBN crucible, which has good non-wetting properties with many molten semiconductors, to prevent adhesion.

2. Stoichiometry and Impurity Control

Question/Issue Potential Cause Troubleshooting Steps
How can I control the stoichiometry of my AlAs crystal? - Arsenic Loss: Due to the high vapor pressure of arsenic at the melting point of AlAs (~1740 °C), arsenic can evaporate from the melt, leading to an aluminum-rich crystal.- Arsenic Overpressure: In Bridgman and VGF methods, use a separate arsenic source in a cooler part of the furnace to maintain a controlled arsenic vapor pressure over the melt. The precise pressure will need to be optimized for your specific system, but pressures in the range of 0.5-1.5 atm are a reasonable starting point for III-V compounds.[2][6] - Liquid Encapsulation: In the Czochralski method, a layer of an inert, molten encapsulant (e.g., boric oxide, B₂O₃) can be used to cover the melt and suppress arsenic evaporation.[7]
My AlAs crystal has a high concentration of unintentional impurities (e.g., Silicon, Carbon, Oxygen). How can I reduce them? - Contaminated Starting Materials: Impurities present in the initial aluminum and arsenic. - Crucible Contamination: Reaction of the highly reactive molten aluminum with the crucible material. - Atmosphere Contamination: Leaks in the growth chamber or impurities in the inert gas.- Use High-Purity Sources: Start with the highest purity Al and As available (e.g., 6N or 7N purity). - Select Appropriate Crucible Material: Pyrolytic boron nitride (PBN) is generally the preferred crucible material due to its high-temperature stability and low reactivity with molten aluminum. Quartz crucibles should be avoided as they will introduce silicon into the melt. Graphite crucibles can be a source of carbon contamination.[1][5] - Ensure a Clean Growth Environment: Thoroughly bake out the growth chamber before use and use high-purity inert gas (e.g., Argon) to purge the system.

3. Crystal Characterization and Defect Analysis

Question/Issue Characterization Technique Interpretation of Results
How can I assess the overall crystalline quality? X-ray Diffraction (XRD) - Rocking Curve Analysis A narrow Full-Width at Half-Maximum (FWHM) of the rocking curve indicates high crystalline quality with low mosaicity (a measure of the misorientation of crystal planes). For high-quality AlAs, an FWHM of less than 50 arcseconds is desirable. A broader peak suggests a higher density of defects such as dislocations.[8][9][10]
How do I identify specific point defects and impurities? Photoluminescence (PL) Spectroscopy PL spectra can reveal the presence of specific defects and impurities, which create characteristic emission peaks. By analyzing the energy and intensity of these peaks, you can identify the nature of the defects. For AlAs, expect to see near-band-edge emission and potentially deeper-level emissions related to native defects (e.g., aluminum or arsenic vacancies) and common impurities like silicon and carbon.[11][12][13]
How can I identify the presence of twin boundaries? Optical Microscopy with Polarized Light / X-ray Diffraction Twin boundaries can often be observed as sharp, linear features on the surface of an etched crystal under an optical microscope. XRD can also reveal the presence of twinning through the appearance of extra diffraction spots.[14][15]

Experimental Protocols

1. Vertical Gradient Freeze (VGF) Growth of AlAs

This protocol provides a general guideline for growing AlAs single crystals using the VGF method. Specific parameters will need to be optimized for your particular furnace.

  • Crucible Preparation:

    • Use a PBN crucible with a seed well at the bottom.

    • Clean the crucible thoroughly and bake it out under vacuum at a high temperature (e.g., 1200 °C) to remove any volatile contaminants.

  • Charge Loading:

    • Place a high-quality, oriented AlAs seed crystal in the seed well.

    • Load high-purity polycrystalline AlAs into the crucible.

    • Place a piece of high-purity arsenic in a separate, cooler zone of the furnace to provide an arsenic overpressure.

  • Growth Process:

    • Seal the furnace and evacuate to a high vacuum, then backfill with high-purity argon gas to the desired pressure.

    • Heat the main furnace zone to a temperature above the melting point of AlAs (~1740 °C) to melt the charge. The seed should be partially melted to ensure a good interface.

    • Heat the arsenic source to a temperature that provides the desired arsenic vapor pressure (e.g., ~600-650 °C).

    • Establish a stable vertical temperature gradient along the crucible (e.g., 5-15 °C/cm).[1]

    • Initiate the cooling sequence by slowly ramping down the power to the heaters, starting from the bottom, to move the solidification front upwards from the seed at a controlled rate (e.g., 1-5 mm/hr).[1]

  • Post-Growth Cooling:

    • Once the entire ingot is solidified, slowly cool the entire furnace to room temperature over several hours (e.g., at a rate of 1-2 °C/min) to prevent thermal shock and cracking.[1]

2. Characterization of AlAs Crystals

  • X-ray Diffraction (XRD):

    • Rocking Curve Analysis: To assess the crystalline quality, perform a high-resolution XRD rocking curve measurement on a specific crystallographic plane (e.g., AlAs (004)). A narrow FWHM indicates low defect density and high crystal perfection.[8][9][10]

  • Photoluminescence (PL) Spectroscopy:

    • Cool the sample to a low temperature (e.g., 4 K) to sharpen the luminescence peaks.

    • Excite the sample with a laser with an energy above the bandgap of AlAs (indirect bandgap ~2.16 eV at 300 K).

    • Collect the emitted light and analyze the spectrum for peaks corresponding to near-band-edge emission and any deep-level defect-related emissions.[11][12][13]

Visualizations

experimental_workflow Experimental Workflow for Improving AlAs Crystal Quality cluster_preparation Preparation cluster_growth Melt Growth cluster_characterization Characterization cluster_analysis Analysis & Optimization start High-Purity Al and As crucible PBN Crucible Preparation start->crucible seed Seed Crystal Selection start->seed vgf Vertical Gradient Freeze crucible->vgf cz Czochralski crucible->cz bridgman Bridgman crucible->bridgman seed->vgf seed->cz seed->bridgman xrd XRD Analysis vgf->xrd pl PL Spectroscopy vgf->pl microscopy Optical/Electron Microscopy vgf->microscopy cz->xrd cz->pl cz->microscopy bridgman->xrd bridgman->pl bridgman->microscopy defect_analysis Defect Identification xrd->defect_analysis pl->defect_analysis microscopy->defect_analysis parameter_optimization Growth Parameter Adjustment defect_analysis->parameter_optimization Feedback Loop end High-Quality AlAs Crystal defect_analysis->end Quality Confirmation parameter_optimization->vgf parameter_optimization->cz parameter_optimization->bridgman

Caption: Workflow for AlAs crystal growth and quality improvement.

troubleshooting_logic Troubleshooting Logic for Poor AlAs Crystal Quality cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Crystal Quality Observed polycrystalline Polycrystalline? start->polycrystalline high_dislocations High Dislocation Density? start->high_dislocations cracking Cracking? start->cracking impurities High Impurity Content? start->impurities spurious_nucleation Spurious Nucleation polycrystalline->spurious_nucleation stoichiometry_issue Stoichiometry Imbalance polycrystalline->stoichiometry_issue thermal_stress High Thermal Stress high_dislocations->thermal_stress cracking->thermal_stress rapid_cooling Rapid Cooling cracking->rapid_cooling contamination Source/Crucible Contamination impurities->contamination impurities->stoichiometry_issue optimize_gradient Optimize Temp. Gradient spurious_nucleation->optimize_gradient clean_crucible Use/Clean PBN Crucible spurious_nucleation->clean_crucible thermal_stress->optimize_gradient slow_growth Reduce Growth/Cooling Rate thermal_stress->slow_growth rapid_cooling->slow_growth contamination->clean_crucible purify_sources Use High-Purity Sources contamination->purify_sources control_as_pressure Control As Vapor Pressure stoichiometry_issue->control_as_pressure

Caption: Troubleshooting guide for common AlAs crystal growth issues.

References

Technical Support Center: Synthesis of Aluminum Arsenide (AlAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aluminum arsenide (AlAs). The information is tailored for researchers, scientists, and drug development professionals working with this semiconductor material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of high-quality this compound presents several key challenges:

  • High Melting Point: AlAs has a very high melting point of approximately 1740°C, which makes melt-based synthesis methods difficult.

  • High Reactivity of Aluminum: At elevated temperatures, aluminum is extremely reactive, readily incorporating impurities, especially oxygen. This high reactivity can lead to the formation of defects and contamination in the grown material.

  • Instability in Air: AlAs is unstable in the presence of moist air, reacting to form hazardous arsine gas (AsH₃). This necessitates careful handling and storage in a dry, inert atmosphere.

  • Defect Formation: Various types of crystalline defects, such as oval defects, threading dislocations, and surface roughness, can form during epitaxial growth, impacting the material's electronic and optical properties.

  • Carbon Contamination (MOCVD): In Metal-Organic Chemical Vapor Deposition (MOCVD), the use of metal-organic precursors can lead to unintentional carbon incorporation into the AlAs film, which can affect its electrical properties.

  • Parasitic Reactions (MOCVD): Unwanted gas-phase reactions between precursors can occur before they reach the substrate, leading to particle formation and reduced growth rates.[1][2]

Q2: Which synthesis methods are preferred for high-quality AlAs, and why?

A2: Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) are the preferred methods for synthesizing high-quality, single-crystal AlAs thin films. These techniques offer precise control over growth parameters at the atomic level, which is crucial for creating complex heterostructures with abrupt interfaces.

  • MBE operates under ultra-high vacuum conditions, which minimizes the incorporation of impurities. It uses elemental sources, providing a very clean growth environment.

  • MOCVD offers higher growth rates and is more suitable for large-scale production. It involves the chemical reaction of precursor gases on a heated substrate.

Q3: How does the V/III ratio affect the quality of AlAs grown by MBE?

A3: The V/III ratio, which is the ratio of the flux of the group V element (Arsenic) to the group III element (Aluminum), is a critical parameter in MBE growth. Optimizing this ratio is essential for achieving high crystal quality. An appropriate V/III ratio helps to suppress the formation of defects. For instance, in the growth of related III-V materials, a suitable V/III ratio can inhibit the desorption of group III elements and ensure good surface morphology.[3]

Q4: What are the common sources of oval defects in MBE-grown AlAs?

A4: Oval defects are a common morphological issue in MBE-grown III-V materials. The primary sources include:

  • Gallium or Aluminum Spitting: Ejection of small droplets of liquid metal from the effusion cells.

  • Surface Contamination: Particulates on the substrate surface before growth can act as nucleation sites for defects.

  • Gallium Oxides: The presence of oxides in the source material.[4]

Q5: How can parasitic reactions be minimized during the MOCVD growth of AlAs?

A5: Parasitic reactions in MOCVD, which are unwanted gas-phase reactions between the aluminum precursor (e.g., Trimethylaluminum - TMA) and the arsenic precursor (e.g., Arsine - AsH₃), can be suppressed by:

  • Reactor Design: Utilizing a reactor designed for high-speed gas flow to minimize the residence time of precursors in the heated zone before they reach the substrate.[1]

  • Growth Parameters: Optimizing growth pressure and temperature. Higher pressures can sometimes exacerbate parasitic reactions.[2]

  • Alternative Precursors: Using alternative precursors that are less prone to pre-reaction.

  • Separate Injection: Introducing the precursors into the reactor separately, as close to the substrate as possible.

Troubleshooting Guides

Molecular Beam Epitaxy (MBE) Troubleshooting
Observed Issue Potential Cause(s) Troubleshooting Steps
High Density of Oval Defects 1. Gallium or Aluminum cell spitting. 2. Substrate surface contamination. 3. Ga/Al oxides in the source material.1. Optimize the effusion cell temperature to avoid overheating. 2. Ensure rigorous substrate cleaning and handling procedures. 3. Bake out the MBE system and outgas the effusion cells thoroughly before growth.[4]
Rough Surface Morphology 1. Non-optimal growth temperature. 2. Incorrect V/III ratio. 3. Low adatom surface mobility.1. Optimize the substrate temperature. Higher temperatures generally increase surface mobility but can also increase desorption. 2. Adjust the arsenic overpressure to find the optimal V/III ratio. 3. Consider using growth interruptions to allow atoms to migrate and form a smoother surface.
Poor Interface Quality in AlAs/GaAs Heterostructures 1. Intermixing of Al and Ga at the interface. 2. Rough growth front of the underlying layer.1. Optimize the growth temperature; lower temperatures can reduce intermixing. 2. Introduce growth interruptions at the interfaces to promote surface smoothing.[5] 3. Insert a thin GaAs smoothing layer before growing the AlAs layer.
Film Peeling or Poor Adhesion 1. High internal stress in the film. 2. Substrate contamination. 3. Mismatch in thermal expansion coefficients.1. Optimize growth temperature and growth rate to reduce stress. 2. Implement a thorough substrate cleaning procedure. 3. Consider using a buffer layer to accommodate lattice mismatch and thermal stress.[6][7]
Metal-Organic Chemical Vapor Deposition (MOCVD) Troubleshooting
Observed Issue Potential Cause(s) Troubleshooting Steps
Low Growth Rate 1. Parasitic gas-phase reactions depleting precursors. 2. Incorrect precursor flow rates. 3. Non-optimal growth temperature.1. Increase the total gas flow velocity in the reactor. 2. Check and recalibrate mass flow controllers. 3. Optimize the growth temperature; very high temperatures can increase parasitic reactions and desorption.[1]
High Carbon Incorporation 1. Decomposition of methyl groups from aluminum precursors (e.g., TMA). 2. Low V/III ratio.1. Increase the V/III ratio. 2. Use alternative aluminum precursors with different organic groups that are less likely to incorporate carbon. 3. Increase the growth temperature to promote more complete decomposition and removal of carbon-containing byproducts.[8]
Poor Film Uniformity 1. Non-uniform temperature distribution across the substrate. 2. Non-uniform gas flow dynamics.1. Check and optimize the heater and susceptor design for uniform heating. 2. Adjust the reactor pressure and total gas flow rate to achieve a more uniform flow pattern.
Hazy or Milky Film Appearance 1. Extensive surface roughness. 2. Formation of particulates from parasitic reactions.1. Optimize growth temperature and V/III ratio to promote 2D growth. 2. Address parasitic reactions by adjusting reactor conditions or precursor injection.[1][2]

Quantitative Data Summary

Table 1: Influence of MBE Growth Parameters on AlAs/GaAs Superlattice Quality

ParameterVariationObserved Effect on QualityReference
Growth Temperature Increased from 580°C to 640°CImproved structural and optical properties, but can lead to increased indium re-evaporation in InGaAs layers.[9]
V/III Ratio Varied for InAlAs growthA V/III ratio around 26 at 480°C resulted in defect-free InAlAs layers.[10]
Growth Rate Reduced AlGaAs growth rate by 50%Significant narrowing of photoluminescence linewidth, indicating improved interface sharpness.[9]
Growth Interruption 2-minute interruption at AlGaAs/InGaAs interfacesNarrowed photoluminescence linewidth, indicating improved interface quality.[9]

Table 2: Typical MOCVD Growth Parameters for III-V Materials

ParameterTypical RangeEffect on GrowthReference
Substrate Temperature 500 - 800 °CAffects precursor decomposition, surface mobility, and incorporation rates. Higher temperatures can increase parasitic reactions.[11]
V/III Ratio 10 - 200Influences surface morphology, defect density, and impurity incorporation.[12]
Reactor Pressure 50 - 200 TorrAffects gas flow dynamics, boundary layer thickness, and parasitic reactions.[2]
Precursor Flow Rate VariableDirectly controls the growth rate and alloy composition.[1]

Experimental Protocols

Protocol 1: MBE Synthesis of an AlAs/GaAs Superlattice
  • Substrate Preparation:

    • Start with a 2-inch epi-ready n-type GaAs (100) substrate.

    • Degrease the substrate using a standard solvent clean (e.g., acetone, isopropanol).

    • Mount the substrate on a molybdenum block.

    • Load the substrate into the MBE system's load-lock chamber.

  • System Preparation and Degassing:

    • Transfer the substrate to the preparation chamber and degas at 400°C for 30 minutes to remove water vapor.

    • Transfer the substrate to the growth chamber.

    • Heat the substrate to approximately 600°C under an arsenic flux to desorb the native oxide layer. The desorption can be monitored by the transition to a streaky Reflection High-Energy Electron Diffraction (RHEED) pattern.

  • Buffer Layer Growth:

    • Cool the substrate to the desired growth temperature, typically around 580°C.

    • Grow a 500 nm GaAs buffer layer to create a smooth, defect-free starting surface.

    • The Gallium effusion cell temperature should be set to achieve a growth rate of approximately 1 µm/hour.

    • Maintain an arsenic (As₄) beam equivalent pressure (BEP) to ensure an As-stabilized surface.

  • Superlattice Growth:

    • Grow the AlAs/GaAs superlattice by alternately opening and closing the aluminum and gallium shutters.

    • Set the aluminum effusion cell temperature to achieve a growth rate of approximately 0.3 µm/hour for AlAs.

    • For a typical superlattice, grow alternating layers of AlAs and GaAs with thicknesses ranging from a few nanometers to tens of nanometers.

    • Growth interruptions of 30-60 seconds at each interface can be employed to improve interface smoothness.

  • Capping Layer and Cool Down:

    • Grow a 10 nm GaAs capping layer to protect the AlAs from oxidation.

    • After growth, cool the substrate down under an arsenic flux to prevent surface degradation.

    • Once the substrate temperature is below 400°C, the arsenic flux can be turned off.

  • Characterization:

    • Characterize the grown structure using techniques such as High-Resolution X-ray Diffraction (HRXRD) to determine layer thicknesses and crystal quality, Atomic Force Microscopy (AFM) to assess surface morphology, and Photoluminescence (PL) to evaluate optical properties.

Protocol 2: MOCVD Synthesis of an AlAs Thin Film
  • Substrate Preparation:

    • Begin with a 2-inch semi-insulating GaAs (100) substrate.

    • Perform a solvent degreasing step followed by an etch in a solution like H₂SO₄:H₂O₂:H₂O to remove surface contaminants and the native oxide.

    • Rinse with deionized water and dry with high-purity nitrogen.

  • Reactor Loading and Purging:

    • Load the substrate onto the graphite susceptor in the MOCVD reactor.

    • Purge the reactor with high-purity hydrogen (H₂) or nitrogen (N₂) to remove residual air and moisture.

  • Substrate Annealing:

    • Heat the substrate to a temperature of 650-750°C under an arsine (AsH₃) flow to desorb any remaining surface oxides and to create an As-terminated surface.

  • Buffer Layer Growth:

    • Cool the substrate to the GaAs buffer growth temperature, typically 600-700°C.

    • Introduce trimethylgallium (TMG) along with AsH₃ to grow a GaAs buffer layer of about 200-500 nm.

  • AlAs Film Growth:

    • Adjust the substrate temperature to the optimal range for AlAs growth, which is typically between 700°C and 800°C.

    • Stop the TMG flow and introduce trimethylaluminum (TMA) into the reactor along with AsH₃.

    • Maintain a V/III ratio of 50-150 to ensure good crystal quality and minimize carbon incorporation.

    • Continue the growth until the desired AlAs film thickness is achieved.

  • Cool Down and Unloading:

    • After the growth is complete, turn off the TMA flow and cool the reactor under an AsH₃ flow to prevent surface decomposition.

    • Once the temperature is below 400°C, the AsH₃ flow can be stopped, and the reactor can be purged with the carrier gas.

    • Unload the wafer from the reactor.

  • Characterization:

    • Perform characterization using HRXRD, AFM, PL, and Secondary Ion Mass Spectrometry (SIMS) to assess crystal quality, surface morphology, optical properties, and impurity levels.

Visualizations

MBE Growth Workflow

MBE_Workflow cluster_prep Preparation cluster_growth Growth cluster_post Post-Growth Substrate_Prep Substrate Cleaning & Mounting Load_Lock Load into Load-Lock Substrate_Prep->Load_Lock Degas Degas in Prep Chamber Load_Lock->Degas Growth_Chamber Transfer to Growth Chamber Degas->Growth_Chamber Oxide_Desorption Oxide Desorption under As Flux Growth_Chamber->Oxide_Desorption Buffer_Growth GaAs Buffer Layer Growth Oxide_Desorption->Buffer_Growth Superlattice_Growth AlAs/GaAs Superlattice Growth Buffer_Growth->Superlattice_Growth Capping_Layer GaAs Cap Layer Growth Superlattice_Growth->Capping_Layer Cool_Down Cool Down under As Flux Capping_Layer->Cool_Down Unload Unload from System Cool_Down->Unload Characterization Characterization (XRD, AFM, PL) Unload->Characterization

Caption: Workflow for MBE synthesis of AlAs/GaAs superlattices.

MOCVD Growth Workflow

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth cluster_post Post-Growth Substrate_Prep Substrate Cleaning Load_Reactor Load into Reactor Substrate_Prep->Load_Reactor Purge Purge with Carrier Gas Load_Reactor->Purge Anneal Substrate Annealing under AsH3 Purge->Anneal Buffer_Growth GaAs Buffer Layer Growth Anneal->Buffer_Growth AlAs_Growth AlAs Film Growth Buffer_Growth->AlAs_Growth Cool_Down Cool Down under AsH3 AlAs_Growth->Cool_Down Unload Unload from Reactor Cool_Down->Unload Characterization Characterization (XRD, AFM, SIMS) Unload->Characterization

Caption: Workflow for MOCVD synthesis of AlAs thin films.

Troubleshooting Logic for Poor Surface Morphology

Troubleshooting_Morphology Problem Poor Surface Morphology (Roughness, Defects) Check_Substrate Verify Substrate Preparation Problem->Check_Substrate Check_Growth_Temp Evaluate Growth Temperature Check_Substrate->Check_Growth_Temp Clean Solution_Substrate Improve Cleaning Protocol Check_Substrate->Solution_Substrate Contamination Found Check_V_III_Ratio Assess V/III Ratio Check_Growth_Temp->Check_V_III_Ratio Optimal Solution_Temp Optimize Temperature for Adatom Mobility Check_Growth_Temp->Solution_Temp Non-Optimal Check_Growth_Rate Review Growth Rate Check_V_III_Ratio->Check_Growth_Rate Correct Solution_V_III Adjust As Flux for Stable Growth Check_V_III_Ratio->Solution_V_III Incorrect Solution_Rate Reduce Growth Rate to Enhance Diffusion Check_Growth_Rate->Solution_Rate Too High

Caption: Troubleshooting logic for poor surface morphology in AlAs synthesis.

References

Technical Support Center: P-type AlAs Impurity Carrier Density Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing impurity carrier density in p-type Aluminum Arsenide (AlAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of unintentional p-type conductivity in AlAs?

A1: The most common source of unintentional p-type conductivity in AlAs, particularly in films grown by Metal-Organic Chemical Vapor Deposition (MOCVD), is the incorporation of carbon atoms from the metal-organic precursors.[1][2][3] Carbon acts as a shallow acceptor in AlAs. In Molecular Beam Epitaxy (MBE), residual gases in the vacuum chamber and impurities in the source materials can also contribute to background p-type doping.[4]

Q2: Which dopants are intentionally used to create p-type AlAs?

A2: Beryllium (Be) is a commonly used p-type dopant in AlAs grown by MBE due to its relatively shallow acceptor level.[5] Carbon (C) is often intentionally used as a p-type dopant in MOCVD growth.

Q3: How can I characterize the impurity carrier density in my p-type AlAs films?

A3: Several techniques are used to characterize impurity carrier density:

  • Hall Effect Measurements: This is a standard method to determine the carrier concentration (holes in this case), mobility, and resistivity of the material.[6][7][8][9]

  • Capacitance-Voltage (C-V) Profiling: C-V measurements on a Schottky barrier or p-n junction can be used to determine the doping profile and concentration.[10][11][12][13]

  • Secondary Ion Mass Spectrometry (SIMS): SIMS is a powerful technique for identifying the elemental composition of impurities and their concentration as a function of depth in the film.[5][14][15][16]

Q4: Can post-growth annealing reduce the p-type carrier concentration?

A4: Yes, post-growth annealing can influence the carrier concentration. The effect is dependent on the annealing temperature and atmosphere. For instance, in heavily carbon-doped AlGaAs, annealing at temperatures above 600°C has been shown to decrease carrier concentration, potentially due to carbon atoms changing their lattice site preference.[1] However, at lower temperatures (around 500-600°C), annealing can sometimes increase the activation of p-type dopants.[1]

Q5: What is the role of hydrogen in passivating p-type dopants?

A5: Hydrogen can be introduced, for example through a plasma treatment, to passivate shallow acceptors like carbon and beryllium in AlAs.[2][3][4] Hydrogen binds to the acceptor atoms, forming neutral complexes and thereby reducing the free hole concentration.[3][4] This passivation can often be reversed by thermal annealing.

Troubleshooting Guides

Issue 1: Unintentionally High P-type Background Carrier Concentration in MOCVD-grown AlAs

Symptoms:

  • Hall effect measurements show a high hole concentration (> 1016 cm-3) in undoped AlAs layers.

  • SIMS analysis reveals a high concentration of carbon.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Growth Temperature Carbon incorporation from metal-organic precursors in MOCVD is strongly dependent on the growth temperature.[1][2] Action: Lower the growth temperature. A systematic study of growth temperature versus carbon incorporation should be performed to find the optimal window for low background doping.
Low V/III Ratio The V/III ratio (the ratio of the molar flow rate of the group V precursor, arsine, to the group III precursor) significantly impacts carbon incorporation. A lower V/III ratio generally leads to higher carbon uptake.[17] Action: Increase the V/III ratio. This provides a higher arsenic overpressure, which competes with carbon for incorporation on the group V sublattice.
Precursor Purity Impurities in the trimethylaluminum (TMA) or other metal-organic sources can contribute to unintentional doping. Action: Use high-purity metal-organic precursors.
Memory Effect Residual dopants from previous growth runs can remain in the MOCVD reactor and be incorporated into subsequent layers.[18] Action: Implement a thorough chamber cleaning and baking procedure between growth runs. A hydrogen and halogen-containing gas flush can be effective in reducing memory effects.[18]
Issue 2: Inconsistent or Higher-than-Expected P-type Doping in MBE-grown AlAs

Symptoms:

  • Run-to-run variation in hole concentration for identically planned doping profiles.

  • SIMS shows unexpected impurities.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Residual Gas Contamination Impurities like water vapor and carbon-containing species in the UHV chamber can lead to unintentional doping. Action: Ensure a thorough bakeout of the MBE system to achieve a low base pressure (< 10-10 Torr).[4] Use liquid nitrogen cryoshrouds during growth to trap residual gases.
Source Material Purity The purity of the aluminum and arsenic source materials is critical. Action: Use the highest purity source materials available (e.g., 7N or 8N purity).[4] Thoroughly outgas the effusion cells at temperatures higher than their operating temperatures before growth.[4]
Substrate Preparation Contaminants on the substrate surface can be incorporated into the growing film. Action: Implement a rigorous substrate cleaning and in-situ desorption procedure to ensure an atomically clean and smooth starting surface.
Dopant Source Fluctuation The flux from the beryllium effusion cell can vary, leading to inconsistent doping levels. Action: Calibrate the dopant effusion cell flux regularly using a beam flux monitor. Ensure stable cell temperature control.

Experimental Protocols

Protocol 1: MOCVD Growth of High-Purity AlAs
  • Substrate Preparation:

    • Begin with a high-quality, epi-ready GaAs substrate.

    • Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol).

    • Perform an etch to remove the native oxide (e.g., using a sulfuric acid/hydrogen peroxide/water solution).

    • Rinse with deionized water and dry with high-purity nitrogen.

    • Immediately load the substrate into the MOCVD reactor load-lock.

  • Growth Conditions:

    • Precursors: Use high-purity trimethylaluminum (TMA) and arsine (AsH3).

    • Carrier Gas: Palladium-diffused hydrogen is typically used.

    • Growth Temperature: Optimize the growth temperature to minimize carbon incorporation. A starting point could be in the range of 650-750°C. Lower temperatures generally reduce carbon uptake.[1]

    • V/III Ratio: Employ a high V/III ratio to suppress carbon incorporation. A ratio in the range of 50-150 is a common starting point.[17]

    • Reactor Pressure: Operate at a low pressure (e.g., 20-100 Torr).

  • Growth Procedure:

    • Heat the substrate to the desired growth temperature under an AsH3 overpressure to prevent surface decomposition.

    • Initiate growth by introducing TMA into the reactor.

    • Grow a buffer layer (e.g., GaAs or a superlattice) to improve the quality of the subsequent AlAs layer.

    • Grow the AlAs layer under the optimized conditions.

    • Cool down the sample under an AsH3 overpressure.

Protocol 2: Hall Effect Measurement for Carrier Concentration
  • Sample Preparation:

    • Cleave a square-shaped sample (van der Pauw geometry) or fabricate a Hall bar structure from the p-AlAs wafer.

    • Make ohmic contacts at the four corners of the van der Pauw sample or on the arms of the Hall bar. For p-type AlAs, common contact metals include Au/Zn or Ti/Pt/Au, followed by annealing.

  • Measurement Setup:

    • Mount the sample in a Hall effect measurement system equipped with a magnet and a temperature controller.

    • Connect the electrical leads to the contacts on the sample.

  • Measurement Procedure:

    • Apply a constant current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the other two contacts (e.g., 3 and 4).

    • Reverse the current and repeat the voltage measurement.

    • Apply a magnetic field (B) perpendicular to the sample surface.

    • Measure the Hall voltage (VH) across the diagonal contacts (e.g., 1 and 3) while passing a current through the other two diagonal contacts (e.g., 2 and 4).

    • Reverse the direction of the magnetic field and repeat the Hall voltage measurement.

    • Reverse the direction of the current and repeat the Hall voltage measurements for both magnetic field directions.[6]

  • Data Analysis:

    • Calculate the sheet resistance from the zero-field voltage and current measurements.

    • Calculate the Hall coefficient (RH) from the Hall voltage, current, and magnetic field values. The sign of the Hall coefficient indicates the carrier type (positive for p-type).[6]

    • Calculate the sheet carrier concentration (ps) using the formula: ps = 1 / (q * RH), where q is the elementary charge.

    • Calculate the Hall mobility (μp) using the formula: μp = RH / Rs, where Rs is the sheet resistance.

Data Presentation

Table 1: Effect of MOCVD Growth Temperature on Unintentional Carbon and Hole Concentration in AlxGa1-xAs

AlAs Mole Fraction (x)Growth Temperature (°C)Carbon Concentration (cm-3)Hole Concentration (cm-3)
0.3600~ 5 x 1016~ 4 x 1016
0.3650~ 2 x 1017~ 1.5 x 1017
0.3700~ 1 x 1018~ 8 x 1017
0.8650> 1018> 1018
Note: This is representative data compiled from trends discussed in the literature. Actual values are highly dependent on the specific MOCVD reactor and growth conditions.[1][2]

Table 2: Effect of Post-Growth Annealing on Hole Concentration in Heavily C-doped AlGaAs

Annealing Temperature (°C)Annealing DurationInitial Hole Concentration (cm-3)Final Hole Concentration (cm-3)
50010 min~ 5 x 1019Increase
60010 min~ 5 x 1019Maximum (~100% activation)
85010 min~ 5 x 1019Decrease
Note: Data is based on trends observed for heavily carbon-doped p+-AlGaAs and may vary for AlAs.[1]

Visualizations

experimental_workflow_mocvd Workflow for Reducing P-type Impurity in MOCVD-grown AlAs cluster_prep 1. Preparation cluster_growth 2. MOCVD Growth Optimization cluster_post_growth 3. Post-Growth Processing (Optional) cluster_characterization 4. Characterization sub_prep Substrate Preparation: - Degreasing - Oxide Etch - DI Water Rinse - N2 Dry reactor_prep Reactor Preparation: - Chamber Cleaning - System Bakeout growth_params Set Growth Parameters: - High V/III Ratio - Optimized (Lower) Temperature - High-Purity Precursors reactor_prep->growth_params growth_run Perform Growth Run: - Buffer Layer Growth - p-AlAs Layer Growth growth_params->growth_run annealing Thermal Annealing: - Optimize Temp. & Time - N2 Atmosphere growth_run->annealing passivation Hydrogen Passivation: - H-plasma Treatment growth_run->passivation hall Hall Effect Measurement: - Carrier Concentration - Mobility annealing->hall passivation->hall cv C-V Profiling: - Doping Profile hall->cv sims SIMS Analysis: - Impurity Identification - Concentration Profile cv->sims

Caption: MOCVD workflow for p-type AlAs impurity reduction.

experimental_workflow_mbe Workflow for Reducing P-type Impurity in MBE-grown AlAs cluster_prep 1. System and Source Preparation cluster_growth 2. MBE Growth cluster_characterization 3. Characterization and Feedback sys_bakeout System Bakeout: - Achieve UHV (< 10^-10 Torr) source_prep Source Preparation: - Use High-Purity Sources - Thoroughly Outgas Effusion Cells sys_bakeout->source_prep sub_prep Substrate Preparation: - Ex-situ Cleaning - In-situ Oxide Desorption source_prep->sub_prep growth_params Set Growth Parameters: - Optimized Substrate Temperature - Calibrated Dopant Flux (Be) sub_prep->growth_params growth_run Perform Growth Run: - Buffer Layer - p-AlAs Layer growth_params->growth_run characterization Characterization: - Hall Effect - C-V Profiling - SIMS growth_run->characterization feedback Feedback Loop: - Adjust Growth Parameters based on results characterization->feedback feedback->growth_params

Caption: MBE workflow for p-type AlAs impurity reduction.

References

Technical Support Center: Overcoming Instability of AlAs Crystals in Humid Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Aluminum Arsenide (AlAs) crystals in humid environments.

FAQs - Frequently Asked questions

Q1: Why are AlAs crystals so unstable in humid environments?

A1: AlAs is highly reactive with water molecules present in the air. This reactivity leads to a chemical process called hydrolysis or wet oxidation. The aluminum in the AlAs crystal readily reacts with water to form aluminum oxide and/or aluminum hydroxide. This process disrupts the crystal lattice, leading to degradation of the material's structural and electronic properties.

Q2: What are the visible signs of AlAs degradation due to humidity?

A2: Visual indicators of AlAs degradation include a change in the surface morphology, which may appear hazy or rough. Over time, the crystal can become opaque. In more advanced stages of degradation, the material may swell or even crumble. These changes are a result of the formation of various aluminum oxide and hydroxide compounds.

Q3: Can this degradation affect my experimental results?

A3: Absolutely. The degradation of AlAs crystals can significantly impact experimental outcomes. Changes in the material's composition and structure can alter its optical and electronic properties, leading to unreliable or inaccurate measurements in sensitive applications. For instance, in the fabrication of optoelectronic devices, the formation of an oxide layer can lead to device failure.

Q4: What is passivation and how can it protect my AlAs crystals?

A4: Passivation is a process of treating or coating a material to make it "passive," or less reactive with its environment.[1] For AlAs, passivation involves creating a protective layer on the crystal's surface that acts as a barrier against moisture. This layer prevents water molecules from reaching and reacting with the AlAs, thereby inhibiting the degradation process.

Q5: What are some common passivation techniques for AlAs?

A5: Several techniques can be used to passivate AlAs surfaces. One common and effective method is treatment with an ammonium sulfide ((NH₄)₂S) solution.[2][3] This process forms a stable sulfur-based layer on the AlAs surface that is resistant to oxidation. Other methods include the deposition of thin films of other materials, such as silicon nitride or aluminum oxide, using techniques like atomic layer deposition (ALD).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving AlAs crystals in humid environments.

Problem Possible Cause Troubleshooting Steps
Hazy or cloudy appearance on the AlAs surface after short exposure to ambient air. Rapid surface oxidation due to high lab humidity.1. Immediately move the sample to a dry nitrogen or argon environment. 2. For future experiments, handle and store AlAs crystals exclusively in a glovebox with low humidity levels. 3. Consider performing a passivation step immediately after sample cleaving or growth.
Inconsistent or non-reproducible electrical or optical measurements. Degradation of the AlAs crystal during the experiment, leading to changing material properties.1. Verify the integrity of the AlAs surface using microscopy (e.g., AFM) or spectroscopy (e.g., XPS) before and after the measurement. 2. If degradation is observed, passivate the sample before the experiment. 3. Ensure the experimental chamber is purged with a dry, inert gas.
Poor adhesion of subsequently deposited layers on the AlAs crystal. Formation of a native oxide layer on the AlAs surface.1. Prior to deposition, perform an in-situ cleaning step to remove the native oxide. This can be a wet chemical etch or a dry etch process. 2. Immediately follow the cleaning with the deposition step without breaking vacuum. 3. Alternatively, passivate the AlAs surface before deposition to prevent oxide formation.
Passivation layer appears non-uniform or peels off. Improper surface preparation or passivation procedure.1. Ensure the AlAs surface is atomically clean before passivation. This may involve a specific cleaning and etching protocol. 2. Optimize the passivation parameters, such as the concentration of the passivating agent, treatment time, and temperature. 3. Characterize the passivated surface to confirm the quality and uniformity of the protective layer.
During wet etching of AlAs, the etching process stops prematurely. Formation of a passivating layer of aluminum fluoride (AlF₃) or solid arsenic on the surface, which is sparingly soluble.[4]1. Introduce a controlled amount of an oxidizing agent, such as oxygen, into the etching solution to prevent the formation of the passivating layer.[4] 2. Agitate the etching solution to help remove any passivating byproducts from the surface. 3. Consider using an alternative etchant that does not produce insoluble byproducts.

Quantitative Data Summary

While specific degradation rates are highly dependent on the exact experimental conditions (temperature, humidity, and AlAs quality), the following table provides a qualitative and semi-quantitative overview of the expected degradation behavior.

Relative Humidity (%) Temperature (°C) Observed Degradation Rate Primary Degradation Mechanism Citation
< 10%25Very SlowMinimal surface oxidation[5]
40-60%25ModerateGradual formation of a native oxide layer[5]
> 80%25RapidAccelerated hydrolysis and formation of aluminum hydroxides[6]
40-60%50FastThermally-accelerated oxidation and hydrolysis[5]
> 80%50Very RapidSevere and rapid degradation of the crystal structure[6]

Experimental Protocols

Protocol 1: Ammonium Sulfide ((NH₄)₂S) Passivation of AlAs

This protocol describes a common method for passivating AlAs surfaces to protect them from oxidation in humid environments.

Materials:

  • AlAs crystal sample

  • Ammonium sulfide ((NH₄)₂S) solution (20-22% in water)

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Nitrogen (N₂) gas source

  • Beakers and tweezers

Procedure:

  • Surface Cleaning:

    • Immediately before passivation, prepare a fresh surface of the AlAs crystal if possible (e.g., by cleaving in an inert environment).

    • If the surface has been exposed to air, perform a cleaning step. This can involve a solvent clean by sonicating the sample in acetone, followed by IPA, and then a DI water rinse. Dry the sample with N₂ gas.

    • For more robust cleaning, a brief dip in a dilute acid (e.g., HCl:H₂O, 1:10) for a few seconds can be used to remove the native oxide, followed by a thorough DI water rinse and N₂ drying.

  • Passivation Treatment:

    • In a fume hood, prepare the (NH₄)₂S solution. For a standard treatment, use the solution as received (20-22%).

    • Immerse the cleaned and dried AlAs sample into the (NH₄)₂S solution.

    • The treatment time can vary, but a typical duration is between 10 to 30 minutes at room temperature.[2][3]

    • Longer treatment times may be explored for enhanced passivation, but optimization is recommended for specific applications.

  • Post-Passivation Rinsing and Drying:

    • After the desired treatment time, remove the sample from the (NH₄)₂S solution.

    • Rinse the sample thoroughly with DI water to remove any residual sulfide solution.

    • Finally, rinse with IPA and dry the sample with a gentle stream of N₂ gas.

  • Storage:

    • Store the passivated AlAs sample in a dry, inert environment (e.g., a nitrogen-filled glovebox or a vacuum desiccator) until further use.

Characterization (Optional but Recommended):

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of a sulfur layer and the reduction of aluminum and arsenic oxides on the surface.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness before and after passivation.

Visualizations

Below are diagrams illustrating key processes related to AlAs instability and its prevention.

AlAs_Degradation_Pathway AlAs Pristine AlAs Crystal Reaction Hydrolysis/Oxidation Reaction AlAs->Reaction Exposure H2O Moisture (H₂O) in Humid Environment H2O->Reaction Degraded_AlAs Degraded AlAs (Al₂O₃, Al(OH)₃) Reaction->Degraded_AlAs Leads to

Figure 1: Simplified pathway of AlAs degradation in a humid environment.

Passivation_Workflow start Start clean 1. Surface Cleaning (Solvent Clean &/or Acid Etch) start->clean passivate 2. Passivation Treatment (e.g., (NH₄)₂S immersion) clean->passivate rinse_dry 3. Rinsing and Drying (DI Water, IPA, N₂ gas) passivate->rinse_dry store 4. Storage in Inert Environment rinse_dry->store end End store->end

Figure 2: General experimental workflow for the passivation of AlAs crystals.

References

Technical Support Center: Optimizing AlAs/GaAs Heterostructures for High Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AlAs/GaAs heterostructures for high-performance applications.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process of growing and characterizing AlAs/GaAs heterostructures.

Crystal Growth & Material Quality

Q1: What are the common causes of oval defects on the surface of my MBE-grown AlAs/GaAs heterostructures, and how can I eliminate them?

A: Oval defects are one of the most common morphological issues in the molecular beam epitaxy (MBE) growth of GaAs films.[1] They typically appear as hillocks, are elongated along the <110> direction, and can range in size from 1-20 µm in length.[1] These defects can negatively impact device performance by increasing leakage currents.[1]

The primary causes of oval defects are generally associated with the gallium (Ga) effusion cell and substrate preparation.[1][2] Specific sources include:

  • Ga Oxides: Oxides such as Ga₂O in the Ga melt are a major contributor.[2]

  • Ga Spitting: Ejection of liquid Ga droplets from the effusion cell.[2]

  • Substrate Contamination: Particulate matter or dust on the wafer surface can act as nucleation sites for defects.[1][3]

  • Excessive Arsenic (As) Clusters: Can also contribute to defect formation.[1]

Solutions:

  • Proper System Bakeout: Thoroughly bake the MBE system and outgas the Ga cell to reduce Ga-oxides.[3]

  • Source Purity: Use high-purity source materials.

  • Substrate Preparation: Implement rigorous substrate cleaning procedures to eliminate surface contaminants.

  • Growth Conditions: Optimizing growth parameters, such as the Ga cell temperature, can help mitigate these defects.[4]

Q2: My AlAs/GaAs heterostructure exhibits high surface roughness. What are the potential causes and how can I achieve a smoother surface?

A: High surface roughness in AlAs/GaAs heterostructures can be attributed to several factors, primarily related to the growth kinetics of AlAs and the presence of impurities.

Potential Causes:

  • Low Al Adatom Mobility: Aluminum adatoms have a lower surface migration length compared to Ga adatoms, which can lead to the formation of mounds and a rougher surface, especially at lower growth temperatures.[5]

  • Impurity Segregation: Background impurities, particularly from the Al source, can segregate to the growth surface and disrupt smooth layer formation.[1][3]

  • Non-optimal Growth Temperature: Growth temperature significantly impacts adatom mobility and impurity incorporation.

Solutions:

  • Increase Growth Temperature: Higher growth temperatures (>690 °C) can significantly enhance Al adatom migration, leading to smoother AlGaAs layers.[5]

  • Use Misoriented Substrates: Employing substrates with a slight miscut (e.g., 2° off (100) towards <111>A) promotes step-flow growth, resulting in smoother interfaces.[3][5]

  • Incorporate GaAs Monolayers: Inserting thin GaAs layers within the AlAs can help to smooth the growth front.[3]

  • Utilize High-Purity Sources: Using purer Al and other source materials minimizes impurity-induced roughening.[3]

Q3: How can I achieve sharp and abrupt interfaces between AlAs and GaAs layers?

A: Achieving atomically sharp interfaces is crucial for the performance of many heterostructure devices. The "inverted" interface (GaAs grown on AlAs) is often more challenging to grow smoothly than the "normal" interface (AlAs on GaAs).

Strategies for Sharper Interfaces:

  • Growth Interruption: Pausing the growth for a short period (e.g., 10 seconds) after depositing a layer can allow adatoms to migrate to step edges, resulting in smoother and more abrupt interfaces.[2]

  • Optimized Growth Temperature: As with surface roughness, a sufficiently high growth temperature is necessary to ensure adequate adatom mobility for the formation of sharp interfaces.

  • High-Purity Sources: Minimizing impurities prevents segregation at the interface, which can cause roughness and grading.[1][3]

  • Use of Misoriented Substrates: Promotes a step-flow growth mode, which naturally leads to sharper interfaces.[3][5]

Q4: I am observing low electron mobility in my AlGaAs/GaAs 2DEG. What are the likely scattering mechanisms limiting the mobility?

A: Low electron mobility in a two-dimensional electron gas (2DEG) at low temperatures is primarily limited by scattering from impurities and interface roughness.[6]

Dominant Scattering Sources:

  • Background Impurities: Unintentional impurities in the GaAs channel and AlGaAs barrier layers act as scattering centers.[7] Common impurities include carbon, oxygen, and sulfur.[7]

  • Remote Ionized Donors: Scattering from the ionized dopants in the modulation-doped layer. The thickness of the undoped spacer layer is critical in minimizing this.[6]

  • Interface Roughness: Imperfections at the AlGaAs/GaAs interface can scatter electrons, especially at high electron densities.[6]

  • Alloy Scattering: In AlGaAs, the random distribution of Al and Ga atoms can cause scattering, though this is often less significant for electrons confined primarily in the GaAs well.[6]

Troubleshooting Steps:

  • Reduce Background Impurities: Ensure a clean MBE system and use high-purity source materials. High-temperature outgassing of effusion cells is crucial.[8]

  • Optimize Spacer Layer Thickness: Increasing the spacer layer thickness reduces scattering from remote ionized donors, but may also decrease the 2DEG density.

  • Improve Interface Quality: Implement the strategies for achieving sharp interfaces mentioned in Q3.

  • Optimize Growth Temperature: Higher growth temperatures generally lead to lower incorporation of background impurities and improved crystal quality.[1]

Device Performance

Q5: My AlAs layers are oxidizing uncontrollably during device processing. How can I control the AlAs oxidation rate?

A: The high reactivity of AlAs with water vapor, leading to the formation of aluminum oxide (AlOx), is a well-known challenge. However, this can also be a useful fabrication technique if controlled properly.

Methods for Controlling Oxidation:

  • Digital Alloy Heterostructures: Using superlattices of AlAs/AlxGa1-xAs instead of bulk AlAs allows for fine-tuning of the oxidation rate by varying the composition and thickness of the AlxGa1-xAs layers.

  • Wet Thermal Oxidation Parameters: The oxidation rate is highly dependent on the temperature and water vapor pressure during the process.

  • Ion Implantation: Introducing silicon ions can reduce the oxidation rate and its anisotropy.

Q6: The photoluminescence (PL) intensity from my AlAs/GaAs quantum wells is weak. What could be the cause?

A: Weak PL intensity is often an indication of poor material quality and the presence of non-radiative recombination centers.

Potential Causes:

  • Non-radiative Defects: Impurities and crystal defects within the quantum well or at the interfaces can act as traps for charge carriers, which then recombine non-radiatively.

  • Poor Carrier Confinement: Rough interfaces can lead to fluctuations in the confinement potential, which can reduce the radiative efficiency.

  • Surface Recombination: For near-surface quantum wells, recombination at the surface can be a significant factor.

Solutions:

  • Improve Material Purity: Reduce background impurities through system bakeout and the use of high-purity sources.

  • Optimize Growth Conditions: Fine-tune the growth temperature and V/III ratio to minimize defect formation.

  • Enhance Interface Quality: Employ techniques like growth interruption to create smoother, more abrupt interfaces.

  • Passivation: For near-surface structures, a suitable capping layer can passivate the surface and reduce surface recombination.

Data Presentation

Table 1: Influence of MBE Growth Parameters on AlAs/GaAs Heterostructure Properties

ParameterTypical RangeEffect on Surface RoughnessEffect on Defect DensityEffect on Electron Mobility
Substrate Temperature (°C) 580 - 720Higher temperature generally leads to lower roughness due to increased adatom mobility.[5][9]Optimal temperature window exists; too low can lead to defects, too high can cause decomposition.[9]Higher temperatures often result in higher mobility due to reduced impurity incorporation and improved crystal quality.[1]
V/III Ratio (As/Ga BEP) 10 - 40Can influence surface reconstruction and morphology; an optimal ratio is needed to avoid Ga-rich or As-rich related defects.[9]Both very low and very high ratios can increase defect density.[10][11]An optimized V/III ratio is crucial for achieving high mobility by minimizing compensating defects.
Growth Rate (µm/hr) 0.5 - 1.5Lower growth rates can sometimes improve surface smoothness by allowing more time for adatom migration.Can influence impurity incorporation and defect formation.Lower growth rates are often used for high-mobility structures to achieve better control and higher purity.
Spacer Layer Thickness (nm) 5 - 80Not a direct effect on surface roughness.Not a direct effect on crystal defects.Increasing spacer thickness reduces remote ionized impurity scattering, generally increasing mobility up to a point.[6]

Table 2: Typical Performance Metrics for High-Quality AlGaAs/GaAs 2DEGs

ParameterValueConditionsReference
Peak Electron Mobility (cm²/Vs) > 10 x 10⁶Low Temperature (< 4K)[7]
Electron Density (cm⁻²) 1 - 3 x 10¹¹Low Temperature (< 4K)[7]
Interface Roughness (nm RMS) < 0.3Measured by AFM[12]
Background Impurity Conc. (cm⁻³) < 5 x 10¹³Estimated from mobility[7]

Experimental Protocols

1. Atomic Force Microscopy (AFM) for Surface Morphology Characterization

This protocol outlines the basic steps for analyzing the surface topography of an AlAs/GaAs heterostructure.

  • Sample Preparation:

    • Cleave a small piece of the wafer (e.g., 5x5 mm) using a diamond scribe.

    • Ensure the sample surface is free of dust and contaminants by blowing it with dry nitrogen. Avoid solvent cleaning unless necessary, as it can leave residues.

    • Mount the sample on an AFM stub using double-sided adhesive tape.

  • AFM Setup and Calibration:

    • Install a suitable AFM cantilever (e.g., a silicon tip for tapping mode).

    • Load the sample into the AFM.

    • Align the laser onto the cantilever and adjust the photodetector to obtain a strong signal.

    • Perform a frequency sweep to determine the cantilever's resonant frequency for tapping mode operation.

    • Calibrate the scanner using a standard calibration grating.

  • Image Acquisition:

    • Approach the tip to the sample surface.

    • Set the scan parameters:

      • Scan Size: Start with a larger area (e.g., 10x10 µm) to get an overview, then zoom in to smaller areas (e.g., 1x1 µm) for high-resolution imaging.

      • Scan Rate: Typically 0.5 - 1 Hz.

      • Setpoint: Adjust for optimal tracking of the surface with minimal tip-sample interaction force.

      • Gains (Integral and Proportional): Optimize to minimize feedback loop noise and accurately track the topography.

    • Acquire the height and amplitude/phase images.

  • Data Analysis:

    • Use AFM analysis software to process the images.

    • Perform a plane fit or flattening to remove sample tilt.

    • Calculate the root-mean-square (RMS) roughness over a representative area.

    • Analyze line profiles to measure the height of surface features.

    • Identify and quantify any surface defects like oval defects or pits.

2. Photoluminescence (PL) Spectroscopy of Quantum Wells (QWs)

This protocol describes the procedure for obtaining and interpreting PL spectra from AlAs/GaAs QWs.

  • Sample Preparation:

    • Mount the sample on a cold finger in a cryostat for low-temperature measurements.

    • Evacuate the cryostat to a high vacuum.

    • Cool the sample to the desired temperature (e.g., 4K or 77K).

  • PL System Setup:

    • Use a laser with an energy above the bandgap of the material to be studied (e.g., a HeNe laser at 632.8 nm or an Ar-ion laser).

    • Focus the laser beam onto the sample surface.

    • Collect the emitted light using appropriate optics (lenses and mirrors).

    • Focus the collected light onto the entrance slit of a spectrometer.

    • Use a suitable detector, such as a silicon CCD or an InGaAs detector, depending on the emission wavelength.

  • Data Acquisition:

    • Set the spectrometer to the expected wavelength range of the QW emission.

    • Acquire the PL spectrum. Adjust the integration time and laser power to obtain a good signal-to-noise ratio. Be cautious of sample heating with high laser power.

    • To study recombination mechanisms, perform power-dependent PL by varying the laser intensity with neutral density filters.

    • To study thermal quenching and carrier dynamics, perform temperature-dependent PL by varying the sample temperature.

  • Data Analysis:

    • Identify the peak emission energy, which corresponds to the recombination of excitons in the quantum well.

    • The full width at half maximum (FWHM) of the PL peak provides an indication of the material quality and interface roughness. A narrower FWHM generally indicates better quality.

    • The integrated PL intensity is proportional to the radiative efficiency.

    • Compare the experimental peak energy with theoretical calculations based on a finite quantum well model to verify the well width.

3. High-Resolution X-ray Diffraction (HRXRD) of Superlattices

This protocol provides a guide for characterizing the structural parameters of an AlAs/GaAs superlattice.

  • Sample Preparation:

    • Mount the sample on the diffractometer stage, ensuring it is flat.

  • HRXRD System Setup:

    • Use a diffractometer with a high-resolution setup, typically including a monochromator (e.g., a four-crystal Ge(220)) to produce a highly collimated and monochromatic X-ray beam (usually Cu Kα1 radiation).

    • Align the sample to the Bragg condition for a substrate reflection (e.g., the GaAs (004) reflection).

  • Data Acquisition:

    • Perform a ω-2θ scan around the substrate Bragg peak. This scan will reveal the superlattice satellite peaks.

    • The scan range should be wide enough to encompass several orders of satellite peaks.

  • Data Analysis:

    • The angular separation (Δθ) between adjacent satellite peaks is inversely related to the superlattice period (D) by the formula: D = λ / (2 * cos(θ_B) * Δθ), where λ is the X-ray wavelength and θ_B is the Bragg angle of the substrate.

    • The position of the zeroth-order satellite peak relative to the substrate peak gives information about the average lattice parameter (and thus the average composition) of the superlattice.

    • The intensities and widths of the satellite peaks are related to the individual layer thicknesses, interface sharpness, and overall structural quality.

    • For a detailed quantitative analysis, the experimental data can be compared with simulations based on dynamical diffraction theory. This allows for the precise determination of layer thicknesses, compositions, and strain.

Visualizations

Troubleshooting Workflow for Low Electron Mobility in AlGaAs/GaAs 2DEG

low_mobility_troubleshooting cluster_characterization Characterization Techniques start Low Electron Mobility in AlGaAs/GaAs 2DEG check_growth_params Review Growth Parameters (Temp, V/III Ratio, Purity) start->check_growth_params characterize_structure Perform Structural Characterization start->characterize_structure solution_impurities Solution: - High-Temp Bakeout of Sources - Use High-Purity Materials - Optimize Growth Temp check_growth_params->solution_impurities Non-optimal params afm AFM Analysis characterize_structure->afm pl Photoluminescence characterize_structure->pl hrxrd HRXRD characterize_structure->hrxrd high_roughness Diagnosis: Interface Roughness Scattering afm->high_roughness High RMS Roughness? low_pl_intensity Diagnosis: High Background Impurity Concentration pl->low_pl_intensity Low PL Intensity? broad_peaks Diagnosis: Poor Interface Quality / Periodicity Fluctuations hrxrd->broad_peaks Broad Satellite Peaks? solution_roughness Solution: - Increase Growth Temp - Use Misoriented Substrate - Growth Interruption high_roughness->solution_roughness low_pl_intensity->solution_impurities solution_interface Solution: - Optimize Growth Interruption - Stabilize Growth Rates - Use Misoriented Substrate broad_peaks->solution_interface

Caption: Troubleshooting workflow for diagnosing and addressing low electron mobility.

Experimental Workflow for AlAs/GaAs Heterostructure Characterization

characterization_workflow cluster_analysis Characterization Steps start As-Grown AlAs/GaAs Wafer afm AFM (Surface Morphology, Roughness) start->afm Step 1 hrxrd HRXRD (Layer Thickness, Composition, Strain) afm->hrxrd Step 2 pl Photoluminescence (Quantum Well Emission, Material Quality) hrxrd->pl Step 3 hall Hall Effect Measurement (Electron Mobility, Carrier Density) pl->hall Step 4 end Comprehensive Material & Device Performance Data hall->end

Caption: Sequential workflow for comprehensive material and electrical characterization.

References

Minimizing lattice strain in AlAs/GaAs superlattices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on minimizing lattice strain in AlAs/GaAs superlattices.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lattice strain in AlAs/GaAs superlattices?

A1: The primary cause of lattice strain is the small but non-zero difference in the lattice constants of Gallium Arsenide (GaAs) and Aluminum Arsenide (AlAs). Although the lattice mismatch is minimal, it can induce significant strain, especially as the thickness of the epitaxial layers increases.[1][2] This strain accumulates with each successive layer in the superlattice structure.

Q2: How significant is the lattice mismatch between GaAs and AlAs?

A2: The lattice mismatch between GaAs and AlAs is relatively small. The lattice constant for GaAs is approximately 5.6533 Å, while for AlAs it is about 5.6605 Å.[3] This results in a lattice mismatch of around 0.12%. While this is a small value, it is sufficient to generate strain and misfit dislocations if the layer thicknesses exceed the critical thickness.

Q3: What is "critical thickness" and why is it important?

A3: The critical thickness is the maximum thickness an epitaxial layer can be grown on a substrate with a different lattice constant before it becomes energetically favorable to form misfit dislocations to relieve the accumulated strain.[4] Growing layers thinner than the critical thickness allows the mismatch to be accommodated by elastic strain, resulting in a high-quality, defect-free "pseudomorphic" superlattice.[5] Exceeding this thickness leads to plastic relaxation through the introduction of dislocations, which can degrade the electronic and optical properties of the device.

Q4: What is the role of a buffer layer in minimizing strain?

A4: A buffer layer is grown between the substrate and the superlattice to improve the crystal quality of the subsequent layers. In the context of AlAs/GaAs superlattices, a buffer layer can serve several purposes:

  • It can provide a smoother, more uniform surface for epitaxial growth.

  • It can be designed to have an effective lattice constant that is intermediate to that of the substrate and the superlattice, thereby reducing the net strain.

  • A superlattice itself, such as a GaAs/AlAs superlattice, can be used as a buffer layer to filter out threading dislocations propagating from the substrate.[6][7] The composition and lattice constant of the buffer layer directly influence the strain distribution within the superlattice layers.[5][8]

Q5: Which growth techniques are preferred for AlAs/GaAs superlattices?

A5: Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) are the two primary techniques used for growing high-quality AlAs/GaAs superlattices.[9][10][11]

  • MBE operates under ultra-high vacuum and uses solid elemental sources, offering precise control over layer thickness at the atomic level.[9]

  • MOCVD uses metal-organic precursors at near-ambient pressures and is well-suited for high-throughput manufacturing.[9] Both methods can produce high-quality heterostructures, and the choice often depends on specific experimental requirements and available equipment.

Troubleshooting Guide

Problem 1: High density of misfit dislocations observed in characterization (e.g., TEM, XRD).

  • Possible Cause: The thickness of individual AlAs or GaAs layers has exceeded the critical thickness.

  • Solution:

    • Reduce the thickness of the individual layers in the superlattice.

    • Calculate the theoretical critical thickness using a model like the Matthews-Blakeslee model to guide your layer design.[4]

    • Introduce a compositionally graded buffer layer to gradually transition the lattice constant from the substrate to the average lattice constant of the superlattice.

Problem 2: Poor interface quality and alloy clustering.

  • Possible Cause: Sub-optimal growth temperature or V/III flux ratio. Surface roughness of the underlying layer.

  • Solution:

    • Optimize Growth Temperature: Lowering the growth temperature can reduce surface mobility and suppress 3D island growth, but too low a temperature can introduce point defects. A systematic study of growth temperature is recommended.[12][13]

    • Adjust V/III Ratio: The ratio of Group V (As) to Group III (Ga, Al) precursors is critical. Optimize this ratio to ensure a stable, two-dimensional growth front.

    • Incorporate a Superlattice Buffer Layer: Using a short-period AlAs/GaAs superlattice as a buffer layer has been shown to be effective in smoothing the growth surface and reducing alloy clustering for subsequent layers.[7]

Problem 3: Inconsistent or poor photoluminescence (PL) or electrical characteristics.

  • Possible Cause: Presence of non-radiative recombination centers due to crystalline defects, or rough interfaces causing carrier scattering.

  • Solution:

    • Review Growth Protocol: Ensure all growth parameters (temperature, pressure, source purity, growth rate) are stable and optimized.

    • Characterize Buffer Layer: Thoroughly characterize the buffer layer before growing the main superlattice structure to ensure it is of high quality.

    • Introduce Growth Interruptions: A brief pause in growth (growth interruption) at the interfaces can allow atoms to migrate to more favorable lattice sites, resulting in smoother interfaces.

    • Consider Thermal Annealing: Post-growth thermal cycle annealing can sometimes improve crystal quality by allowing for the annihilation of point defects.[14]

Data Presentation

Table 1: Lattice Constants of GaAs and AlAs at 300 K

MaterialCrystal StructureLattice Constant (Å)Source
Gallium Arsenide (GaAs)Zincblende5.6533[3]
Gallium Arsenide (GaAs)Zincblende5.61[1]
This compound (AlAs)Zincblende5.6605[3]
This compound (AlAs)Zincblende5.63[1]

Table 2: Typical Growth Parameters for AlAs/GaAs Superlattices

ParameterMolecular Beam Epitaxy (MBE)Metal-Organic Chemical Vapor Deposition (MOCVD)
Substrate Temperature 580 - 710 °C600 - 720 °C
Growth Pressure < 10⁻⁸ Torr (Ultra-High Vacuum)20 - 100 mbar (Low Pressure)
Group III Sources Solid elemental Ga, AlTrimethylgallium (TMGa), Trimethylaluminum (TMAl)
Group V Source Solid elemental As (As₄ or As₂)Arsine (AsH₃)
Typical Growth Rate 0.1 - 1.0 µm/hour0.1 - 2.0 µm/hour
Key Control Parameter Effusion cell temperature (flux)Mass flow controller rates (precursor partial pressure)

Experimental Protocols

Protocol 1: General Methodology for MBE Growth of AlAs/GaAs Superlattices

  • Substrate Preparation: A (001)-oriented GaAs substrate is loaded into the MBE system.

  • Oxide Desorption: The substrate is heated to ~580-620°C under an arsenic flux to remove the native surface oxide layer. This is typically monitored by Reflection High-Energy Electron Diffraction (RHEED).

  • Buffer Layer Growth: A GaAs buffer layer (typically 100-500 nm) is grown to create a smooth, atomically flat surface for the superlattice. The quality of the surface is monitored in-situ with RHEED.

  • Superlattice Growth:

    • The shutters for the Al and Ga effusion cells are alternately opened and closed to grow the desired sequence of AlAs and GaAs layers.

    • The substrate temperature is maintained, typically in the range of 580-680°C.

    • The thickness of each layer is controlled by the growth time, which is predetermined from calibrated growth rates.

    • An arsenic overpressure is maintained throughout the growth process to prevent surface degradation.

  • Capping Layer: A final GaAs capping layer (typically 5-10 nm) is often grown to protect the AlAs layers from oxidation when exposed to air.[15]

  • Cool Down: The substrate is cooled down under an arsenic flux to preserve the surface reconstruction.

Protocol 2: General Methodology for MOCVD Growth of AlAs/GaAs Superlattices

  • Substrate Preparation: A (001)-oriented GaAs substrate is placed on the susceptor in the MOCVD reactor.

  • Deoxidation & Annealing: The reactor is heated to a high temperature (e.g., 625-750°C) in a hydrogen (H₂) and arsine (AsH₃) atmosphere to remove surface oxides.[16]

  • Buffer Layer Growth: A GaAs buffer layer is grown by introducing Trimethylgallium (TMGa) and AsH₃ into the reactor. The growth temperature is typically between 600°C and 720°C.[17]

  • Superlattice Growth:

    • The AlAs and GaAs layers are grown by switching the gas flows of the Group III precursors (TMGa and Trimethylaluminum, TMAl) in and out of the reactor using a fast-switching gas manifold.

    • A continuous flow of AsH₃ is maintained to provide the Group V element.

    • The layer thickness is determined by the precursor flow rates and the duration of the injection pulse.

  • Capping Layer: A protective GaAs cap layer is grown by flowing TMGa and AsH₃.

  • Cool Down: The reactor is cooled under an AsH₃ and H₂ flow to prevent decomposition of the grown layers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Epitaxial Growth cluster_post Post-Growth sub_prep Substrate Preparation oxide_desorp Oxide Desorption sub_prep->oxide_desorp buffer Buffer Layer Growth oxide_desorp->buffer superlattice Superlattice Growth (AlAs/GaAs) buffer->superlattice cap Capping Layer superlattice->cap cooldown Cool Down cap->cooldown characterization Structural & Optical Characterization (XRD, TEM, PL) cooldown->characterization

Caption: Experimental workflow for growing AlAs/GaAs superlattices.

strain_relationship Strain Relaxation Mechanisms cluster_regime Strain Relaxation Mechanisms mismatch Lattice Mismatch (AlAs vs. GaAs) strain Biaxial Strain mismatch->strain thickness Layer Thickness (h) thickness->strain coherent Coherent Growth (Pseudomorphic) strain->coherent h < h_critical incoherent Incoherent Growth (Relaxed) strain->incoherent h > h_critical node1 node1 coherent->node1 Elastic Deformation node2 node2 incoherent->node2 Misfit Dislocations

Caption: Relationship between lattice mismatch, thickness, and strain.

References

Technical Support Center: Enhancing Electron mobility in Aluminum Arsenide Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum arsenide (AlAs) devices. Our goal is to help you overcome common experimental challenges and enhance electron mobility in your AlAs heterostructures.

Troubleshooting Guide

This guide addresses specific issues that can arise during the fabrication and characterization of AlAs devices, leading to suboptimal electron mobility.

Q1: What are the primary factors limiting electron mobility in my AlAs quantum wells?

Low electron mobility in AlAs quantum wells is often attributed to several scattering mechanisms:

  • Interface Roughness Scattering: Due to the narrow well widths often employed, scattering from roughness at the heterointerfaces can be a dominant limiting factor.[1]

  • Impurity Scattering: Unintentional impurities in the crystal lattice can act as scattering centers for electrons.[2][3][4] The cleanliness of the growth environment, particularly in Molecular Beam Epitaxy (MBE) systems, is critical to minimize this.[5]

  • Crystal Defects: Inherent crystal defects such as dislocations and point defects can negatively impact electron mobility.[6]

  • Phonon Scattering: At higher temperatures (T > 100 K), scattering by lattice vibrations (phonons) becomes a significant factor.[7]

Q2: My measured electron mobility is significantly lower than expected. How can I troubleshoot this?

If you are observing lower-than-expected electron mobility, consider the following troubleshooting steps:

  • Verify Material Quality:

    • Photoluminescence (PL) Spectroscopy: Use PL to assess the purity and quality of your AlGaAs layers. High-quality materials exhibit narrow exciton linewidths.[8]

    • Transmission Electron Microscopy (TEM): TEM can be used to visually inspect for crystal defects and interface quality.[9]

  • Review Growth Parameters (MBE):

    • System Cleanliness: Ensure meticulous cleaning and handling of effusion cells and other components within the MBE system to prevent outgassing and contamination.[5]

    • Growth Temperature and Arsenic Pressure: Optimize the growth temperature and arsenic pressure. For instance, a growth temperature of 630°C and maintaining a (3x1)As surface superstructure can be beneficial.[8]

    • Outgassing: Thoroughly outgas the Ga, Al, and As cells at temperatures higher than their growth temperatures to ensure high-purity films.[8]

  • Check Device Fabrication and Measurement:

    • Ohmic Contacts: Poor ohmic contacts can lead to inaccurate Hall effect measurements. Ensure proper deposition and alloying of contacts (e.g., AuGeNi).[1][10]

    • Hall Effect Measurement Technique: Use a proper measurement geometry, such as the van der Pauw or Hall bar method, and ensure accurate measurements of resistivity and the Hall effect at low magnetic fields.[5][11]

Q3: How can I mitigate the effects of interface roughness scattering?

To reduce interface roughness scattering, especially in thin quantum wells, one effective technique is to use thicker quantum wells where electrons occupy the out-of-plane valley. This can be achieved by applying thermally induced, biaxial, tensile strain.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical range for high electron mobility in AlAs quantum wells?

With advanced growth techniques like state-of-the-art molecular beam epitaxy, low-temperature mobilities of 5.5 m²/V·s have been achieved in thin, modulation-doped AlAs quantum wells.[1] By using techniques to reduce interface roughness scattering, mobilities as high as 8.8 m²/V·s have been reported.[1]

Q2: How does modulation doping enhance electron mobility?

Modulation doping is a technique where a wider bandgap material (e.g., AlGaAs) is doped, and the charge carriers (electrons) transfer to an adjacent undoped narrower bandgap material (e.g., AlAs or GaAs). This spatial separation of electrons from their parent ionized donors significantly reduces ionized impurity scattering, leading to enhanced electron mobility, especially at low temperatures.[12] An undoped "spacer" layer at the interface can further increase this separation.[12]

Q3: What is the role of an AlAs/GaAs superlattice in enhancing mobility?

Inserting an AlAs/GaAs superlattice can lead to higher electron mobility.[2] Additionally, inserting ultrathin layers of AlAs into a GaAs well can confine optical phonon modes, which has been shown to substantially enhance electron mobility at temperatures above 100 K.[7]

Q4: Are there any safety precautions I should take when working with this compound?

Yes, AlAs is a stable compound but requires careful handling. It is crucial to avoid contact with acids, acid fumes, and moisture, as this can lead to the decomposition of AlAs and the production of hazardous arsine gas (AsH₃) and arsenic fumes.[13] Always store AlAs in tightly sealed containers in a cool, dry, and well-ventilated area.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to electron mobility in AlAs and related heterostructures.

Table 1: Reported Electron Mobility in AlAs Quantum Wells

Quantum Well StructureMeasurement TemperatureReported Electron Mobility (m²/V·s)Key Enhancement Technique
Thin, modulation-doped AlAs QWLow Temperature5.5State-of-the-art MBE growth
Thicker AlAs QWLow Temperature8.8Thermally induced biaxial tensile strain

Table 2: Electron Mobility in AlₓGa₁₋ₓAs at 300 K

AlAs Mole Fraction (x)Electron Concentration (cm⁻³)Electron Hall Mobility (cm²/V·s)
00.5 x 10¹⁶~8000
0.32(0.5-1) x 10¹⁶~2000

Data extracted from graphical representations in referenced literature.[14]

Experimental Protocols

Protocol 1: Molecular Beam Epitaxy (MBE) Growth of High-Mobility AlAs/AlGaAs Heterostructures

This protocol outlines the key steps for growing high-quality AlAs/AlGaAs heterostructures with enhanced electron mobility.

1. Substrate Preparation:

  • Begin with a semi-insulating GaAs (100) substrate.
  • Degrease the substrate using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).
  • Etch the substrate to remove the native oxide and create a smooth surface (e.g., using a sulfuric acid/hydrogen peroxide solution).
  • Mount the substrate on a molybdenum block and load it into the MBE system.

2. System Preparation and Outgassing:

  • Ensure the MBE system is at ultra-high vacuum (< 10⁻¹⁰ Torr).
  • Thoroughly outgas the gallium (Ga), aluminum (Al), and arsenic (As) effusion cells at temperatures 150°C higher than their respective growth temperatures for several hours to remove contaminants.[8]

3. Buffer Layer Growth:

  • Heat the substrate to desorb the native oxide.
  • Grow a GaAs buffer layer (e.g., 0.2 µm thick) to provide a smooth, clean surface for subsequent layers.[8]
  • Incorporate a short-period superlattice (e.g., 20 pairs of (AlAs)₂(GaAs)₂) within the buffer layer to further smooth the growth front and trap impurities.[8]

4. Heterostructure Growth:

  • Grow the AlₓGa₁₋ₓAs layers at an optimized temperature (e.g., 630°C).[8]
  • Maintain an arsenic pressure sufficient to ensure a stable (3x1)As surface reconstruction.[8]
  • Grow the AlAs quantum well.
  • For modulation doping, grow an undoped AlₓGa₁₋ₓAs spacer layer followed by a silicon (Si) δ-doped AlₓGa₁₋ₓAs layer.
  • Cap the structure with a final GaAs layer to prevent oxidation of the Al-containing layers.

5. In-situ Monitoring:

  • Use Reflection High-Energy Electron Diffraction (RHEED) throughout the growth process to monitor surface reconstruction and growth quality.

Protocol 2: Hall Effect Measurement for Electron Mobility Characterization

This protocol describes the procedure for measuring electron mobility using the Hall effect in a van der Pauw geometry.

1. Sample Preparation:

  • Cleave a square-shaped sample from the grown wafer.
  • Form ohmic contacts at the four corners of the sample. This can be done by depositing AuGeNi and subsequently alloying in a reducing environment.[1]

2. Measurement Setup:

  • Mount the sample in a cryostat capable of reaching low temperatures and equipped with a magnetic field source.
  • Connect electrical leads to the four ohmic contacts.

3. Resistivity Measurement:

  • Apply a known current (I_AB) between two adjacent contacts (A and B) and measure the voltage (V_CD) across the other two contacts (C and D).
  • Calculate the resistance R_AB,CD = V_CD / I_AB.
  • Apply the current between contacts B and C and measure the voltage across D and A to get R_BC,DA.
  • The sheet resistance (R_s) can be calculated using the van der Pauw equation: exp(-π * R_AB,CD / R_s) + exp(-π * R_BC,DA / R_s) = 1.

4. Hall Voltage Measurement:

  • Apply a known current (I_AC) across two diagonal contacts (A and C).
  • Apply a magnetic field (B) perpendicular to the sample surface.
  • Measure the voltage (V_BD) across the other two diagonal contacts (B and D). This is the Hall voltage (V_H).
  • Reverse the magnetic field to -B and measure the Hall voltage again to correct for any misalignment voltage.

5. Calculation of Mobility:

  • Calculate the Hall coefficient (R_H) = V_H * d / (I_AC * B), where d is the thickness of the conducting layer.
  • Determine the sheet carrier density (n_s) = 1 / (e * R_H), where e is the elementary charge.
  • The Hall mobility (µ_H) is then calculated as µ_H = |R_H| / R_s.

Visualizations

Experimental_Workflow_for_Enhancing_Electron_Mobility start Start: Low Electron Mobility mbe_growth MBE Growth Optimization start->mbe_growth structure Heterostructure Design start->structure purity High-Purity Sources & System Cleanliness mbe_growth->purity params Optimize Growth Temp. & As Pressure mbe_growth->params fabrication Device Fabrication purity->fabrication params->fabrication mod_doping Modulation Doping (Si δ-doping) structure->mod_doping spacer Incorporate Spacer Layer structure->spacer superlattice Use AlAs/GaAs Superlattice structure->superlattice strain Strain Engineering (for thick QWs) structure->strain mod_doping->fabrication spacer->fabrication superlattice->fabrication strain->fabrication contacts Ohmic Contact Formation (AuGeNi Alloying) fabrication->contacts charac Characterization contacts->charac hall Hall Effect Measurement (van der Pauw) charac->hall pl Photoluminescence charac->pl end Result: Enhanced Electron Mobility hall->end pl->end

Caption: Workflow for improving electron mobility in AlAs devices.

Factors_Affecting_Electron_Mobility cluster_positive Enhancing Factors cluster_negative Limiting Factors (Scattering) mobility Electron Mobility impurity Ionized Impurities mobility->impurity phonon Phonons (High T) mobility->phonon interface Interface Roughness mobility->interface defects Crystal Defects mobility->defects mod_doping Modulation Doping mod_doping->mobility high_purity High Material Purity high_purity->mobility strain Strain Engineering strain->mobility superlattice Superlattices superlattice->mobility

Caption: Factors influencing electron mobility in AlAs heterostructures.

References

Technical Support Center: Safe Handling and Decomposition Prevention of Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with aluminum arsenide (AlAs). The information herein is designed to mitigate the risk of arsine gas generation through proper handling, storage, and emergency response procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound (AlAs) is a semiconductor material.[1][2] While stable in its pure, dry form, it poses a significant hazard because it readily reacts with moisture and acids to produce arsine (AsH₃) gas.[1][2]

Q2: What is arsine gas and what are its primary hazards?

A2: Arsine is a highly toxic, flammable, and colorless gas with a faint garlic-like odor.[3] A critical danger is that the odor threshold is not low enough to provide an adequate warning of hazardous concentrations. The primary route of exposure is inhalation, which can lead to severe health consequences, including systemic toxicity and death.

Q3: What are the initial symptoms of arsine exposure?

A3: Initial symptoms of arsine exposure can be delayed and may include headache, dizziness, nausea, and vomiting. More severe exposures can lead to hemolysis (destruction of red blood cells), which can cause kidney failure.

Q4: How does this compound decompose to generate arsine gas?

A4: The primary mechanism of arsine gas generation is the hydrolysis of this compound. When AlAs comes into contact with water, including atmospheric humidity, it undergoes a chemical reaction that produces aluminum hydroxide and arsine gas. The presence of acids can accelerate this reaction.

Q5: What are the proper storage conditions for this compound?

A5: To prevent decomposition, this compound must be stored in a cool, dry, and well-ventilated area.[1] It should be kept in tightly sealed containers to protect it from moisture.[1]

Q6: What personal protective equipment (PPE) is necessary when handling this compound?

A6: When handling this compound, especially when there is a risk of arsine gas generation, a self-contained breathing apparatus (SCBA) is essential. Standard laboratory PPE, including a lab coat, gloves, and safety goggles, should also be worn.

Q7: How can I detect the presence of arsine gas?

A7: Arsine gas can be detected using various specialized instruments, including photoionization detectors and colorimetric gas detector tubes. Continuous monitoring is recommended in areas where this compound is handled.

Troubleshooting Guide: Preventing and Responding to Arsine Gas Generation

This guide provides a systematic approach to identifying and mitigating the risks associated with this compound decomposition.

Table 1: Arsine Gas Exposure Limits and Physical Properties
ParameterValue
OSHA PEL (Permissible Exposure Limit) 0.05 ppm (8-hour TWA)
NIOSH IDLH (Immediately Dangerous to Life or Health) 3 ppm
Odor Threshold ~0.5 ppm
Appearance Colorless gas
Vapor Density Heavier than air
Table 2: Qualitative Impact of Environmental Factors on Arsine Generation from AlAs
FactorImpact on Arsine Generation RateRationale
Increased Humidity IncreasesProvides the water necessary for the hydrolysis reaction. The rate of aluminum corrosion is known to be dependent on relative humidity.
Presence of Liquid Water Significantly IncreasesDirect contact with liquid water provides a rapid and abundant source for the hydrolysis reaction.
Increased Temperature IncreasesHigher temperatures generally increase the rate of chemical reactions, including the hydrolysis of aluminum compounds.[4][5]
Acidic pH IncreasesThe presence of acid can accelerate the decomposition of this compound.[1][2]
Neutral to Mildly Basic pH ModerateHydrolysis will still occur, but likely at a slower rate than under acidic conditions. Aluminum hydrolysis is a complex function of pH.[6][7][8]

Experimental Protocols

Protocol 1: Controlled Neutralization of this compound Residues

Scope: This protocol outlines a suggested procedure for the neutralization of small quantities of this compound residues (e.g., in reaction vessels or on contaminated surfaces) to prevent the generation of arsine gas. This procedure should be performed in a well-ventilated fume hood while wearing appropriate PPE, including an SCBA.

Principle: This method utilizes an oxidizing agent, potassium permanganate (KMnO₄), in a non-aqueous solvent to convert the reactive arsenide to a more stable arsenate, followed by a controlled quenching of any remaining reactive material.

Materials:

  • This compound residue

  • Toluene (or another high-boiling, non-reactive solvent)

  • Potassium permanganate (KMnO₄), finely ground

  • Isopropanol

  • Deionized water

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Schlenk flask or three-necked round-bottom flask

  • Stir bar and magnetic stir plate

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Inert Atmosphere: Place the vessel containing the this compound residue in a fume hood. If possible, transfer the residue to a Schlenk flask under an inert atmosphere.

  • Solvent Addition: Add a sufficient volume of toluene to create a slurry that can be effectively stirred. Toluene acts as a heat sink and a medium for the reaction.

  • Cooling: Place the flask in an ice bath and begin stirring the slurry.

  • Oxidizing Agent Addition: Slowly and in small portions, add finely ground potassium permanganate to the stirred slurry. The reaction of KMnO₄ with aluminum is exothermic.[9][10][11] Monitor the temperature of the reaction mixture and control the addition rate to prevent a rapid temperature increase.

  • Reaction Time: Allow the mixture to stir at 0°C for at least one hour after the final addition of KMnO₄.

  • Controlled Quenching:

    • While maintaining the inert atmosphere and cooling, slowly add isopropanol to the mixture.[12][13][14][15] If gas evolution is observed, pause the addition until it subsides.

    • Once the addition of isopropanol no longer produces a noticeable reaction, slowly add a 1:1 mixture of isopropanol and water.

    • Finally, slowly add deionized water to the mixture.

  • Neutralization: After the quenching process is complete and the mixture has returned to room temperature, slowly add dilute acid to neutralize the solution to a pH of approximately 7.

  • Waste Disposal: The resulting mixture should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[16] Label the waste container clearly, indicating the contents.

Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • An SCBA is mandatory due to the high risk of arsine gas generation.

  • Wear a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.

  • Have a Class D fire extinguisher and sand available for smothering potential fires.

  • Perform this procedure on a small scale first to understand the reaction kinetics and heat generation.

Visualizations

G cluster_0 start Potential this compound Contamination Identified is_dry Is the area completely dry? start->is_dry is_contained Is the material contained? is_dry->is_contained Yes ventilate Ensure high ventilation is_dry->ventilate No arsine_detected Is arsine gas detected? is_contained->arsine_detected Yes cleanup Clean up neutralized residue for hazardous waste disposal is_contained->cleanup No evacuate Evacuate and Alert EHS arsine_detected->evacuate Yes neutralize Proceed with controlled neutralization (see Protocol 1) arsine_detected->neutralize No monitor Continuously monitor for arsine gas ventilate->monitor neutralize->monitor monitor->evacuate Arsine detected monitor->cleanup No arsine detected safe Area is safe cleanup->safe

Caption: Troubleshooting workflow for this compound contamination.

G AlAs This compound (AlAs) Reaction Hydrolysis Reaction AlAs->Reaction H2O Water/Moisture (H₂O) H2O->Reaction Acid Acid (H⁺) Acid->Reaction accelerates AsH3 Arsine Gas (AsH₃) Reaction->AsH3 AlOH3 Aluminum Hydroxide (Al(OH)₃) Reaction->AlOH3

Caption: Decomposition pathway of this compound to arsine gas.

References

Technical Support Center: Handling and Storing Reactive Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of reactive aluminum arsenide (AlAs). It includes troubleshooting for common issues and frequently asked questions to ensure safe and successful experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound.

Problem Possible Cause(s) Solution(s)
Visible fumes or unusual odor (garlic-like) upon opening container. Exposure to ambient moisture or a compromised container seal, leading to the formation of highly toxic arsine gas (AsH₃).[1][2]IMMEDIATE EVACUATION of the area is necessary. Activate the emergency ventilation system. Do not attempt to clean the spill. Contact your institution's Environmental Health and Safety (EHS) department immediately. All personnel must be trained on the specific hazards of arsine gas.
Discoloration or degradation of the this compound sample. 1. Slow reaction with trace amounts of moisture or air within the storage container. 2. Improper storage conditions (e.g., elevated temperature, exposure to light).1. Ensure the material is stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[3][4] 2. Store in a cool, dry, and dark place away from heat sources.[1][2][5] 3. Regularly inspect the integrity of the storage container and seals.[3]
Unexpectedly vigorous or uncontrolled reaction during an experiment. 1. Introduction of moisture or air into the reaction vessel. 2. Contaminated reagents or solvents. 3. Incompatibility with other reagents (e.g., acids).[1][6]1. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere before use.[4][7] 2. Use anhydrous solvents and reagents. 3. Consult compatibility charts and Safety Data Sheets (SDS) for all reactants.[1][6] Never add acids to this compound.[1][6]
Difficulty in transferring the solid material without apparent reaction. This compound is pyrophoric and/or highly water-reactive.[3][4][8] Any exposure to air or moisture can initiate a reaction.All manipulations should be performed under an inert atmosphere, preferably within a glovebox.[3][4] If a glovebox is unavailable, use Schlenk line techniques with appropriate training and supervision.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its extreme reactivity with moisture and acids, which produces highly toxic and flammable arsine gas (AsH₃).[1][2][9] Inhalation of arsine can be fatal. Additionally, this compound is toxic if ingested or inhaled, and its decomposition can release arsenic fumes.[1][10][11][12] Chronic exposure to arsenic compounds can lead to serious health issues, including cancer.[1][12][13]

Q2: What are the proper storage conditions for this compound?

A2: this compound must be stored in a cool, dry place in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen).[1][2][5][14] It should be stored away from acids, acid fumes, and sources of moisture.[1][2][5] The storage area must be well-ventilated.[1][5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE includes a flame-resistant lab coat, chemical safety goggles, a face shield, and compatible chemical-resistant gloves.[8][15] It is recommended to wear two pairs of nitrile gloves or a combination of nitrile and neoprene gloves.[7] All handling of this compound should be conducted in a certified chemical fume hood or a glovebox.[4][7][8]

Q4: How should I dispose of this compound waste?

A4: this compound and any materials contaminated with it must be disposed of as hazardous waste.[10] Do not mix with other waste streams. Contact your institution's EHS department for specific disposal procedures.[10]

Q5: What should I do in case of a spill?

A5: In the event of a small spill within a glovebox, use an appropriate absorbent material and decontaminate the area according to your lab's standard operating procedure. For any spill outside of a glovebox, evacuate the area immediately and contact your EHS department. Do not attempt to clean up the spill yourself due to the risk of arsine gas generation.[1]

Experimental Protocols

Protocol 1: Safe Transfer of this compound Powder in a Glovebox

  • Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂ and H₂O).

    • Bring all necessary equipment into the glovebox, including the sealed container of this compound, a tared vial for the sample, spatulas, and weighing paper.

    • Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Transfer:

    • Carefully open the main container of this compound.

    • Using a clean, dry spatula, transfer the desired amount of powder to the tared vial.

    • Tightly seal both the main container and the sample vial.

  • Cleanup:

    • Carefully wipe down the spatula and work area with a compatible solvent-moistened cloth as per your lab's protocol.

    • Properly dispose of all contaminated materials as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep1 Ensure Inert Atmosphere in Glovebox prep2 Gather Equipment prep1->prep2 prep3 Equilibrate Container Temperature prep2->prep3 trans1 Open Main Container prep3->trans1 trans2 Weigh and Transfer Powder trans1->trans2 trans3 Seal Containers trans2->trans3 clean1 Clean Work Area and Tools trans3->clean1 clean2 Dispose of Waste clean1->clean2

Workflow for the safe transfer of this compound.

troubleshooting_logic start Problem Encountered fumes Fumes or Odor? start->fumes degradation Sample Degraded? start->degradation reaction Uncontrolled Reaction? start->reaction evacuate Evacuate and Call EHS fumes->evacuate Yes check_storage Review Storage Protocol degradation->check_storage Yes check_procedure Review Experimental Procedure reaction->check_procedure Yes

Basic troubleshooting decision tree for this compound.

References

Technical Support Center: Band Gap Engineering in AlxGa1-xAs Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AlxGa1-xAs alloys. The following information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does the aluminum mole fraction (x) affect the band gap of AlxGa1-xAs?

A1: The band gap energy of AlxGa1-xAs is directly dependent on the aluminum mole fraction (x). For x < 0.45, the alloy has a direct band gap, which increases with 'x'. For x > 0.45, the material transitions to an indirect band gap.[1] The precise relationship is crucial for designing optoelectronic devices.

Q2: What are the common techniques for growing AlxGa1-xAs epitaxial layers?

A2: The most common techniques for growing high-quality AlxGa1-xAs epitaxial layers are Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD).[2][3] Both methods allow for precise control over the alloy composition and layer thickness.

Q3: How can I accurately determine the aluminum composition (x) in my grown AlxGa1-xAs film?

A3: Several techniques can be used to determine the aluminum composition. High-Resolution X-ray Diffraction (HRXRD) is a common non-destructive method that relates the lattice constant to the composition.[4][5][6] Photoluminescence (PL) spectroscopy can also be used, as the peak emission energy is a function of the band gap and therefore the Al content.[7][8][9] Additionally, Energy Dispersive X-ray (EDX) analysis can provide elemental composition.[6]

Q4: What is the direct-indirect band gap crossover point for AlxGa1-xAs?

A4: The crossover from a direct to an indirect band gap occurs at an aluminum mole fraction (x) of approximately 0.385 at low temperatures (T=0 K) and around 0.396 at room temperature (T=300 K).[7]

Troubleshooting Guides

Growth & Fabrication Issues

Problem: Poor surface morphology on MOCVD-grown AlxGa1-xAs layers.

  • Possible Cause: Low surface mobility of aluminum atoms during growth, or the presence of impurities like oxygen.[10][11]

  • Troubleshooting Steps:

    • Increase the growth temperature to enhance the surface mobility of adatoms. However, be aware that higher temperatures can also increase impurity incorporation.[10][12]

    • Optimize the V/III ratio. A low V/III ratio can sometimes lead to increased impurity concentrations.[2]

    • Ensure the purity of the source materials (e.g., TMGa, TMAl) and the carrier gas.[11]

    • Investigate the use of alternative growth melts, such as a mixed Ga-Bi melt, which has been shown to reduce background doping levels.[12]

Problem: Inconsistent or non-uniform aluminum concentration in the alloy.

  • Possible Cause: Fluctuations in the flux of the source materials during MBE or MOCVD growth.[2][3]

  • Troubleshooting Steps:

    • Calibrate and stabilize the effusion cell temperatures (for MBE) or the mass flow controllers (for MOCVD) before and during growth.

    • Use in-situ monitoring techniques like RHEED (Reflection High-Energy Electron Diffraction) to observe growth and ensure stable conditions.

    • Post-growth, map the composition across the wafer using techniques like PL or XRD to assess uniformity.[5]

Problem: High concentration of unintentional impurities (e.g., carbon, oxygen, silicon).

  • Possible Cause: Contamination from the growth chamber or impurities in the source materials.[10][11]

  • Troubleshooting Steps:

    • Perform a thorough bake-out of the growth chamber to desorb water vapor and other contaminants.

    • Use high-purity source materials and ensure the integrity of the gas purification systems.

    • For MOCVD, increasing the V/III ratio can sometimes reduce carbon incorporation.

    • Secondary Ion Mass Spectrometry (SIMS) can be used to identify and quantify the specific impurities present.[10]

Characterization Issues

Problem: Weak or no photoluminescence (PL) signal from the AlxGa1-xAs layer.

  • Possible Cause:

    • High concentration of non-radiative recombination centers, often due to impurities like oxygen.[10]

    • The material may have an indirect band gap (x > 0.45), which results in lower radiative efficiency.[1]

    • Surface recombination effects can quench the PL signal.

  • Troubleshooting Steps:

    • Review the growth parameters to minimize impurity incorporation. As mentioned, SIMS can be used to check for oxygen and other impurities.[10]

    • Confirm the aluminum composition using XRD to ensure it is in the direct band gap range if strong luminescence is expected.[4]

    • Consider growing a thin passivation layer (e.g., GaAs) on top of the AlxGa1-xAs to reduce surface recombination.

    • Perform low-temperature PL measurements, as this can enhance radiative recombination and reveal peaks that are not visible at room temperature.[10][13]

Problem: Discrepancy between the expected and measured band gap.

  • Possible Cause:

    • Inaccurate determination of the aluminum mole fraction (x).

    • Strain in the epitaxial layer due to lattice mismatch with the substrate can alter the band gap.

    • High doping concentrations can lead to band gap narrowing.[14]

  • Troubleshooting Steps:

    • Verify the aluminum composition using multiple characterization techniques (e.g., XRD and EDX).[6]

    • Use HRXRD to assess the strain state of the film. The angular separation between the substrate and epilayer peaks can provide information on lattice mismatch.[4]

    • If the material is heavily doped, consider the effects of band gap narrowing in your analysis.

Data Presentation

Table 1: Band Gap Energy of AlxGa1-xAs at Room Temperature (300 K)

Aluminum Fraction (x)Band Gap TypeDirect Band Gap (EΓg) (eV)Indirect Band Gap (EXg) (eV)
0.0Direct1.4241.900
0.1Direct1.5551.927
0.2Direct1.6861.954
0.3Direct1.8171.981
0.4Direct1.9482.008
0.5Indirect2.0792.035
0.6Indirect2.2102.062
0.7Indirect2.3412.089
0.8Indirect2.4722.116
0.9Indirect2.6032.143
1.0Indirect2.7342.170

Note: The direct-to-indirect crossover occurs at approximately x = 0.396 at 300 K.[7] The values are calculated based on established empirical formulas.[14]

Experimental Protocols

High-Resolution X-ray Diffraction (HRXRD) for Composition Determination
  • Sample Preparation: Mount the AlxGa1-xAs sample grown on a known substrate (e.g., GaAs) on the diffractometer stage.

  • Instrumentation Setup: Use a high-resolution X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα1).

  • Measurement: Perform an ω-2θ scan around the (004) reflection of the substrate. This will reveal diffraction peaks from both the substrate and the AlxGa1-xAs epilayer.

  • Data Analysis:

    • Measure the angular separation (Δθ) between the substrate peak and the epilayer peak.[4]

    • Calculate the lattice constant of the AlxGa1-xAs layer from the peak position.

    • Assuming Vegard's law (with potential corrections for deviations), determine the aluminum mole fraction (x) by interpolating between the lattice constants of GaAs and AlAs.[5][6]

Photoluminescence (PL) Spectroscopy for Band Gap Characterization
  • Sample Preparation: Mount the sample in a cryostat for temperature-controlled measurements.

  • Excitation: Use a laser with a photon energy greater than the expected band gap of the AlxGa1-xAs (e.g., a He-Ne laser at 632.8 nm).[10]

  • Signal Collection: Collect the emitted light and focus it into a spectrometer.

  • Detection: Use a suitable detector (e.g., a photomultiplier tube or a CCD camera) to record the spectrum.

  • Data Analysis:

    • Identify the peak energy of the band-edge emission. This corresponds to the band gap energy.

    • The relationship between the PL peak energy and the aluminum composition can be used to determine 'x'.[8][9]

    • The presence of other peaks at lower energies can indicate impurity levels or defects.[13][15]

Visualizations

BandGap_vs_Composition cluster_input Controlling Parameter cluster_alloy Alloy Properties cluster_type Possible Outcomes Al_fraction Aluminum Mole Fraction (x) Band_Structure Band Structure Al_fraction->Band_Structure Determines Band_Gap_Type Band Gap Type Band_Structure->Band_Gap_Type Defines Band_Gap_Energy Band Gap Energy (Eg) Band_Structure->Band_Gap_Energy Defines Direct_Gap Direct Band Gap (x < ~0.4) Band_Gap_Type->Direct_Gap Indirect_Gap Indirect Band Gap (x > ~0.4) Band_Gap_Type->Indirect_Gap

Caption: Relationship between Al mole fraction and band gap properties in AlxGa1-xAs.

Troubleshooting_Workflow Start Poor Experimental Result Identify_Issue Identify Specific Issue (e.g., Low PL, Poor Morphology) Start->Identify_Issue Growth_Parameters Review Growth Parameters (Temp, V/III Ratio, Purity) Identify_Issue->Growth_Parameters Characterization_Data Analyze Characterization Data (XRD, PL, SIMS) Identify_Issue->Characterization_Data Hypothesize_Cause Hypothesize Root Cause (Impurities, Strain, Composition) Growth_Parameters->Hypothesize_Cause Characterization_Data->Hypothesize_Cause Implement_Solution Implement Corrective Action (Optimize Growth, Purify Sources) Hypothesize_Cause->Implement_Solution Re-evaluate Re-characterize Sample Implement_Solution->Re-evaluate

Caption: General troubleshooting workflow for AlxGa1-xAs experiments.

References

Validation & Comparative

A Comparative Guide to Aluminum Arsenide and Gallium Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of semiconductor research and development, particularly for applications in optoelectronics and high-frequency devices, aluminum arsenide (AlAs) and gallium arsenide (GaAs) stand out as two of the most critical III-V compound semiconductors. Their distinct yet complementary properties make them indispensable for fabricating a wide array of devices, from light-emitting diodes (LEDs) and laser diodes to high-electron-mobility transistors (HEMTs). This guide provides a detailed comparison of the key properties of AlAs and GaAs, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed material choices.

Key Properties at a Glance

A summary of the fundamental physical and electronic properties of this compound and gallium arsenide is presented below. These values are crucial for device modeling and design.

PropertyThis compound (AlAs)Gallium Arsenide (GaAs)
Crystal Structure ZincblendeZincblende
Lattice Constant (a) 5.660 pm[1]5.653 pm[2]
Bandgap (at 300K) 2.17 eV (Indirect)[1]1.424 eV (Direct)[2][3]
Electron Mobility (at 300K) 200 cm²/V·s[1]~8500 - 9000 cm²/V·s[2][3]
Thermal Conductivity (at 300K) 0.9 W/cm·K[1]0.56 W/cm·K[2]
Density 3.72 g/cm³[1][4]5.3176 g/cm³[2]
Melting Point 1740 °C[1][4]1238 °C[2][5]
Refractive Index (Infrared) ~3.0[1]~3.3[2]

In-Depth Comparison of Critical Parameters

Crystal Structure and Lattice Constant

Both AlAs and GaAs crystallize in the zincblende structure.[1][2] A critical advantage in heterostructure engineering is their remarkably similar lattice constants, with AlAs at 5.660 pm and GaAs at 5.653 pm.[1][2] This near-perfect lattice matching allows for the epitaxial growth of high-quality, low-strain heterostructures and superlattices, which are fundamental to many advanced electronic and photonic devices.[1]

Electronic Bandgap

The nature of the electronic bandgap is one of the most significant differences between the two materials. Gallium arsenide possesses a direct bandgap of 1.424 eV at room temperature, making it highly efficient for the absorption and emission of light.[2][3] This property is the cornerstone of its widespread use in optoelectronic devices like laser diodes and LEDs. In contrast, this compound has a wider, indirect bandgap of 2.17 eV.[1] The indirect nature of its bandgap means that electron-hole recombination predominantly involves phonons, making it an inefficient light emitter. However, its wider bandgap is advantageous for confining carriers in GaAs-based quantum well structures.[6]

Carrier Mobility

Gallium arsenide exhibits significantly higher electron mobility (around 8500-9000 cm²/V·s at 300K) compared to this compound (200 cm²/V·s).[1][2][3] This superior electron mobility is a key reason for GaAs's dominance in high-frequency applications, as it allows for faster transistor switching speeds.

Thermal Properties

In terms of thermal management, AlAs has a higher thermal conductivity (0.9 W/cm·K) than GaAs (0.56 W/cm·K).[1][2] This makes AlAs a better conductor of heat, a property that can be beneficial in high-power devices where heat dissipation is a critical concern.

Experimental Methodologies for Property Determination

Accurate characterization of semiconductor properties is paramount for device fabrication and optimization. The following are standard experimental protocols for determining the key parameters discussed above.

Bandgap Energy Measurement: Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive optical technique widely used to determine the bandgap of semiconductors.

Experimental Protocol:

  • Sample Excitation: The semiconductor sample (AlAs or GaAs) is illuminated with a laser source having a photon energy greater than the material's bandgap energy. This excites electrons from the valence band to the conduction band.

  • Radiative Recombination: The excited electrons relax back to the valence band, and in direct bandgap materials like GaAs, this relaxation is often accompanied by the emission of photons.

  • Spectral Analysis: The emitted light is collected and directed into a spectrometer, which disperses the light into its constituent wavelengths. A photodetector then measures the intensity of the emitted light at each wavelength.

  • Bandgap Determination: The peak of the emission spectrum corresponds to the bandgap energy of the material. For indirect bandgap materials like AlAs, the PL signal is significantly weaker, and other techniques like absorption spectroscopy might be preferred.

Bandgap_Lattice_Constant GaAs_Lattice Lattice Constant ~5.653 Å GaAs_Bandgap Bandgap ~1.42 eV (Direct) AlAs_Lattice Lattice Constant ~5.661 Å AlAs_Lattice->GaAs_Lattice Very small mismatch (<0.15%) AlAs_Bandgap Bandgap ~2.16 eV (Indirect)

Bandgap and Lattice Constant Comparison
Electron Mobility and Carrier Concentration: Hall Effect Measurement

The Hall effect measurement is a standard method for determining the carrier type, concentration, and mobility in a semiconductor.

Experimental Protocol:

  • Sample Preparation: A rectangular or van der Pauw-shaped sample of the material is prepared with four ohmic contacts.

  • Current and Magnetic Field Application: A constant current (I) is passed through two of the contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the current flow.

  • Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers, causing them to accumulate on one side of the sample. This creates a transverse electric field and a measurable potential difference, known as the Hall voltage (V_H), across the other two contacts.

  • Calculation: The Hall coefficient (R_H) is calculated from the measured Hall voltage, the applied current, and the magnetic field strength. The carrier concentration (n) can then be determined from the Hall coefficient. By combining the Hall data with a resistivity measurement (often performed using the same sample configuration), the electron mobility (μ) can be calculated.

Experimental_Workflow_Hall_Effect cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Sample Semiconductor Sample (AlAs or GaAs) Voltmeter High Impedance Voltmeter Sample->Voltmeter Current_Source Constant Current Source Current_Source->Sample Magnet Electromagnet Magnet->Sample Apply_Current Apply Current (I) through sample Apply_Field Apply Perpendicular Magnetic Field (B) Apply_Current->Apply_Field Measure_Voltage Measure Hall Voltage (VH) Apply_Field->Measure_Voltage Calc_RH Calculate Hall Coefficient (RH) Measure_Voltage->Calc_RH Calc_n Determine Carrier Concentration (n) Calc_RH->Calc_n Calc_mu Calculate Electron Mobility (μ) Calc_n->Calc_mu

Hall Effect Measurement Workflow

Conclusion

This compound and gallium arsenide are both vital III-V semiconductors with distinct properties that dictate their primary applications. Gallium arsenide, with its direct bandgap and high electron mobility, is the material of choice for optoelectronic and high-frequency electronic devices. This compound, characterized by its wider, indirect bandgap and higher thermal conductivity, serves as an excellent partner material in GaAs-based heterostructures, providing carrier confinement and improved thermal management. The near-identical lattice constants of AlAs and GaAs are a significant advantage, enabling the fabrication of complex, high-performance layered devices. A thorough understanding of their individual properties and the experimental techniques used to characterize them is fundamental for advancing semiconductor technology.

References

Data Presentation: Comparative Analysis of Semiconductor Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Optical and Electrical Properties of Aluminum Arsenide and Other Key Semiconductors

This guide provides a detailed comparison of the optical and electrical properties of this compound (AlAs) against other widely used semiconductor materials: Gallium Arsenide (GaAs), Indium Phosphide (InP), and Silicon (Si). The information is intended for researchers, scientists, and professionals in drug development who utilize semiconductor materials in their applications. This document summarizes key performance data in tabular format, outlines detailed experimental protocols for property characterization, and includes visualizations to illustrate experimental workflows and logical relationships.

The following tables summarize the essential optical and electrical properties of AlAs, GaAs, InP, and Si at room temperature (300 K), providing a clear and concise comparison for material selection.

Table 1: Comparison of Key Electrical Properties

PropertyThis compound (AlAs)Gallium Arsenide (GaAs)Indium Phosphide (InP)Silicon (Si)
Electron Mobility (cm²/Vs) 200 - 1200[1][2]≤ 8500[3]~5400[4]~1400
Hole Mobility (cm²/Vs) 420[2]≤ 400[3]~150~450
Intrinsic Carrier Concentration (cm⁻³) -1.79 x 10⁶[3]-1.5 x 10¹⁰

Table 2: Comparison of Key Optical and Physical Properties

PropertyThis compound (AlAs)Gallium Arsenide (GaAs)Indium Phosphide (InP)Silicon (Si)
Band Gap (eV) 2.16 (Indirect)[5][6]1.424 (Direct)[2]1.34 (Direct)[4]1.12 (Indirect)
Refractive Index (at ~630 nm) ~3.13[7]~3.3[2]~3.1[4]~3.88
Static Dielectric Constant 10.06 - 10.9[2][3][8]12.912.411.7
Lattice Constant (Å) 5.6622[2]5.6535.8695.431

Experimental Protocols: Methodologies for Characterization

Detailed methodologies for determining the key optical and electrical properties of semiconductors are outlined below.

Band Gap Determination using UV-Vis Spectroscopy

This method determines the band gap by measuring the onset of light absorption.

Protocol:

  • Sample Preparation: Prepare a thin, uniform film of the semiconductor material on a transparent substrate (e.g., quartz) using techniques like spin coating or sol-gel processing.[1]

  • Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a reference sample to establish a baseline. Ensure stable environmental conditions.[1]

  • Data Acquisition: Measure the absorbance of the sample across a wavelength range of 200-800 nm to identify the absorption edge.[1]

  • Data Analysis (Tauc Plot):

    • Convert the measured absorbance (A) to the absorption coefficient (α) using the Beer-Lambert law (A = αlc), where 'l' is the path length (film thickness) and 'c' is the concentration.

    • Convert the wavelength (λ) to photon energy (E) using the equation E = hc/λ, where 'h' is Planck's constant and 'c' is the speed of light.

    • Create a Tauc plot by plotting (αhν)^n versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

    • Extrapolate the linear region of the Tauc plot to the energy axis (where (αhν)^n = 0) to determine the band gap energy.[1]

Electron Mobility Measurement using the Hall Effect

The Hall effect measurement is a standard technique to determine carrier concentration and mobility.

Protocol:

  • Sample Preparation: A rectangular sample (Hall bar) or a van der Pauw geometry sample is prepared with four electrical contacts.

  • Measurement Setup:

    • A constant current (I) is passed through two of the contacts.

    • A magnetic field (B) is applied perpendicular to the direction of the current flow.

    • The Hall voltage (V_H) is measured across the other two contacts, perpendicular to both the current and the magnetic field.[9][10]

  • Data Acquisition:

    • Measure the Hall voltage at different magnetic field strengths and for both positive and negative current directions to eliminate measurement errors.[11]

    • Measure the resistivity (ρ) of the sample, typically using a four-point probe method.

  • Calculation:

    • The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where 't' is the sample thickness.

    • The carrier density (n) is determined from the Hall coefficient: n = 1 / (q * R_H), where 'q' is the elementary charge.

    • The Hall mobility (μ_H) is then calculated as: μ_H = |R_H| / ρ.[11]

Refractive Index Determination using Ellipsometry

Ellipsometry is a highly sensitive optical technique for determining the refractive index and thickness of thin films.

Protocol:

  • Sample Preparation: A thin film of the semiconductor is deposited on a reflective substrate.[12]

  • Instrument Setup:

    • A monochromatic, polarized light beam is directed onto the sample at a known angle of incidence.

    • The change in polarization of the reflected light is measured by an analyzer.[13]

  • Data Acquisition: The ellipsometer measures two parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light.

  • Data Analysis:

    • A model of the sample (substrate and film layers with estimated thicknesses and optical constants) is created.

    • The measured Ψ and Δ values are compared to the values calculated from the model.

    • The model parameters (refractive index and thickness) are adjusted iteratively until the calculated values match the experimental data.[13]

Dielectric Constant Measurement using an LCR Meter

The dielectric constant is determined by measuring the capacitance of a sample.

Protocol:

  • Sample Preparation: The semiconductor material is formed into a pellet with a known diameter and thickness. A thin layer of conductive material (e.g., silver paint) is applied to both flat surfaces to act as electrodes.[14]

  • Measurement Setup:

    • The sample is placed between the parallel plates of a dielectric test fixture connected to an LCR meter.

    • The LCR meter applies an AC voltage across the sample and measures the resulting current to determine the capacitance (C).

  • Data Acquisition: The capacitance is measured at various frequencies.

  • Calculation:

    • The dielectric constant (ε') is calculated from the measured capacitance using the formula for a parallel plate capacitor: C = (ε' * ε₀ * A) / d, where ε₀ is the permittivity of free space, A is the area of the electrodes, and d is the thickness of the sample.[15]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for semiconductor characterization and a logical decision-making process for material selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_optical Optical Characterization cluster_electrical Electrical Characterization cluster_analysis Data Analysis start Start: Define Material prep Prepare Thin Film/Bulk Sample start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis Characterize pl Photoluminescence prep->pl Characterize ellipsometry Ellipsometry prep->ellipsometry Characterize hall Hall Effect Measurement prep->hall Characterize four_probe Four-Point Probe prep->four_probe Characterize lcr LCR Meter prep->lcr Characterize band_gap Band Gap uv_vis->band_gap pl->band_gap ref_index Refractive Index ellipsometry->ref_index mobility Electron Mobility hall->mobility four_probe->mobility Resistivity diel_const Dielectric Constant lcr->diel_const

Experimental workflow for semiconductor characterization.

Material_Selection start Application Requirement q1 High-Frequency Electronics? start->q1 q2 Optoelectronic Device? q1->q2 No gaas GaAs or InP q1->gaas Yes q3 Light Emission Required? q2->q3 Yes q4 Cost-Effective & Mature Technology? q2->q4 No direct_gap GaAs or InP q3->direct_gap Yes indirect_gap Si or AlAs q3->indirect_gap No si Silicon (Si) q4->si Yes alas AlAs (in heterostructures) q4->alas No

Decision tree for semiconductor material selection.

References

A Comparative Guide to AlAs and Other III-V Semiconductors for High-Frequency Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for ever-faster electronic devices, the choice of semiconductor material is paramount. This guide provides an objective comparison of Aluminum Arsenide (AlAs) against other prominent III-V compound semiconductors—Gallium Arsenide (GaAs), Indium Phosphide (InP), Gallium Nitride (GaN), and Indium Arsenide (InAs)—for high-frequency applications. The information presented is supported by experimental data to aid researchers and professionals in making informed decisions for their specific needs.

I. Quantitative Performance Comparison

The suitability of a semiconductor for high-frequency applications is determined by a combination of its intrinsic electronic and thermal properties. Key parameters include electron mobility, breakdown voltage, and thermal conductivity. These properties directly impact device performance metrics such as the cutoff frequency (fT) and the maximum oscillation frequency (fmax). The following tables summarize these critical parameters for AlAs and its III-V counterparts.

Table 1: Comparison of Key Material Properties of Selected III-V Semiconductors at 300K

PropertyAlAsGaAsInPGaNInAs
Electron Mobility (cm²/V·s) ~200[1]~8500[2]~5400~2000~40000[3]
Breakdown Electric Field (MV/cm) ~0.5 (estimated for AlGaAs)[4]~0.4[2]~0.5>3.0~0.04
Thermal Conductivity (W/m·K) 80[5]46[5]68[5]130-23027[5]
Bandgap (eV) 2.16 (Indirect)[1]1.42 (Direct)[2]1.34 (Direct)3.4 (Direct)0.36 (Direct)
Lattice Constant (Å) 5.6615.653[2]5.869a=3.189, c=5.1856.058

Note: Values can vary depending on material purity, doping concentration, and measurement technique.

Table 2: Reported High-Frequency Performance of High Electron Mobility Transistors (HEMTs) based on III-V Semiconductors

Device StructureGate Length (nm)fT (GHz)fmax (GHz)Substrate
AlGaAs/GaAs HEMT 15075.4--
InAlAs/InGaAs/InP HEMT 100--InP
AlGaN/GaN HEMT 55250204Si
InAlN/GaN HEMT 30370-SiC
InAs-based DWDG-HEMT 30586785-

Note: fT and fmax are highly dependent on the device geometry, fabrication process, and measurement conditions. This table presents a selection of reported values to illustrate the capabilities of these material systems.

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines typical experimental protocols for the fabrication and characterization of III-V semiconductor-based high-frequency devices.

A. Material Growth: Molecular Beam Epitaxy (MBE) of AlAs/GaAs Heterostructures

A common application of AlAs is in the formation of heterostructures with GaAs, such as in High Electron Mobility Transistors (HEMTs). Molecular Beam Epitaxy (MBE) is a widely used technique for growing high-purity, ultrathin layers with abrupt interfaces.

Typical MBE Growth Parameters for an AlGaAs/GaAs HEMT Structure:

  • Substrate Preparation: A semi-insulating GaAs (100) substrate is loaded into the MBE chamber and heated to desorb the native oxide layer.

  • Buffer Layer Growth: A thick undoped GaAs buffer layer is grown to create a smooth and defect-free surface.

  • Channel Layer Growth: A thin, undoped InGaAs or GaAs layer is grown, which will form the two-dimensional electron gas (2DEG) channel.

  • Spacer Layer Growth: A thin, undoped AlGaAs spacer layer is grown to separate the doped layer from the channel, reducing impurity scattering and enhancing electron mobility.

  • Donor Layer Growth: A silicon-doped AlGaAs layer is grown to supply electrons to the channel.

  • Barrier and Cap Layer Growth: An undoped AlGaAs barrier layer and a highly doped GaAs cap layer are grown to complete the heterostructure. The cap layer facilitates the formation of low-resistance ohmic contacts.

Throughout the growth process, the substrate temperature, beam equivalent pressures of the elemental sources (Al, Ga, As, Si), and growth rates are precisely controlled.

B. Device Fabrication: GaN HEMT Process Flow

The following outlines a typical fabrication process for a GaN-based HEMT:

  • Mesa Isolation: The first step is to electrically isolate individual devices. This is typically achieved by dry etching (e.g., chlorine-based reactive ion etching) through the active layers down to the insulating buffer layer.[6][7]

  • Ohmic Contact Formation: Source and drain ohmic contacts are formed by depositing a metal stack (e.g., Ti/Al/Ni/Au) using electron beam evaporation, followed by a lift-off process. A subsequent rapid thermal annealing step is performed to create a low-resistance contact with the 2DEG.[8]

  • Gate Formation: The gate is the most critical feature for high-frequency performance. Electron beam lithography is used to define a T-shaped gate with a very short gate length. A Schottky metal stack (e.g., Ni/Au or Pt/Ti/Au) is then deposited.[9][10]

  • Surface Passivation: A dielectric layer, such as silicon nitride (SiN) or aluminum oxide (Al2O3), is deposited using plasma-enhanced chemical vapor deposition (PECVD) or atomic layer deposition (ALD) to passivate the surface and reduce current collapse.[6]

  • Pad and Interconnection Metallization: Finally, thicker metal pads for probing and wire bonding are deposited and patterned.[7]

C. High-Frequency Characterization: S-Parameter Measurement

The high-frequency performance of transistors is characterized by measuring their scattering parameters (S-parameters) using a Vector Network Analyzer (VNA).[11]

Procedure for On-Wafer S-Parameter Measurement and fT/fmax Extraction:

  • Calibration: A crucial first step is to calibrate the VNA and the probe station to the probe tips using a known calibration substrate (e.g., with short, open, load, and thru standards). This removes systematic errors from the measurement setup.[12]

  • De-embedding: After calibration, on-wafer de-embedding structures (e.g., open and short pads) are measured to account for and remove the parasitic effects of the contact pads and interconnects leading to the device under test (DUT).[13][14]

  • S-Parameter Measurement: The S-parameters of the transistor are measured over a wide range of frequencies and at various bias conditions (gate-source voltage, Vgs, and drain-source voltage, Vds).

  • fT and fmax Extraction:

    • The cutoff frequency (fT) is the frequency at which the short-circuit current gain (|h21|) extrapolates to unity (0 dB). It is determined by plotting |h21| versus frequency on a log-log scale and extrapolating with a -20 dB/decade slope.[15]

    • The maximum oscillation frequency (fmax) is the frequency at which the unilateral power gain (U) extrapolates to unity (0 dB). It is determined by plotting U versus frequency on a log-log scale and extrapolating with a -20 dB/decade slope.[15]

III. Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the context of high-frequency semiconductor devices.

Material_Properties_to_Device_Performance cluster_material Material Properties cluster_device Device Performance Metrics Electron Mobility Electron Mobility Cutoff Frequency (fT) Cutoff Frequency (fT) Electron Mobility->Cutoff Frequency (fT) Increases Noise Figure Noise Figure Electron Mobility->Noise Figure Decreases Breakdown Voltage Breakdown Voltage Output Power Output Power Breakdown Voltage->Output Power Increases Thermal Conductivity Thermal Conductivity Thermal Conductivity->Output Power Improves Dissipation Bandgap Bandgap Bandgap->Breakdown Voltage Increases Max Oscillation Frequency (fmax) Max Oscillation Frequency (fmax)

Relationship between material properties and device performance.

HEMT_Fabrication_Workflow Start Start Substrate_Preparation Substrate Preparation Start->Substrate_Preparation Epitaxial_Growth Epitaxial Growth (MBE/MOVPE) Substrate_Preparation->Epitaxial_Growth Mesa_Isolation Mesa Isolation (Etching) Epitaxial_Growth->Mesa_Isolation Ohmic_Contact_Formation Ohmic Contact Formation (Deposition & Annealing) Mesa_Isolation->Ohmic_Contact_Formation Gate_Lithography Gate Lithography (E-beam) Ohmic_Contact_Formation->Gate_Lithography Gate_Metallization Gate Metallization Gate_Lithography->Gate_Metallization Passivation Surface Passivation (SiN/Al2O3) Gate_Metallization->Passivation Pad_Metallization Pad Metallization Passivation->Pad_Metallization Device_Testing On-Wafer Device Testing Pad_Metallization->Device_Testing End End Device_Testing->End

Typical HEMT fabrication workflow.

High_Frequency_Characterization_Workflow Start Start VNA_Calibration Vector Network Analyzer (VNA) Calibration Start->VNA_Calibration On-Wafer_Probing On-Wafer Probing of Device VNA_Calibration->On-Wafer_Probing Measure_De-embedding_Structures Measure De-embedding Structures (Open/Short) On-Wafer_Probing->Measure_De-embedding_Structures Raw_S-Parameter_Measurement Raw S-Parameter Measurement Measure_De-embedding_Structures->Raw_S-Parameter_Measurement Apply_De-embedding Apply De-embedding Correction Raw_S-Parameter_Measurement->Apply_De-embedding Extract_fT_fmax Extract fT and fmax Apply_De-embedding->Extract_fT_fmax Data_Analysis Data Analysis and Modeling Extract_fT_fmax->Data_Analysis End End Data_Analysis->End

High-frequency characterization workflow.

References

A Comparative Guide to AlAs, GaN, and InP in High Electron Mobility Transistors (HEMTs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High Electron Mobility Transistors (HEMTs) are critical components in modern high-frequency and high-power electronics, with applications ranging from wireless communications to advanced sensing technologies. The performance of these devices is intrinsically linked to the semiconductor materials used in their construction. This guide provides a detailed performance analysis of HEMTs based on Aluminum Arsenide (AlAs), Gallium Nitride (GaN), and Indium Phosphide (InP), offering a comparative overview supported by experimental data to aid in material selection for specific research and development applications.

Executive Summary

While Gallium Nitride (GaN) and Indium Phosphide (InP) are established materials for high-power and high-frequency HEMTs, respectively, this compound (AlAs) presents unique advantages, particularly when used in superlattice structures with Gallium Arsenide (GaAs). The near-perfect lattice match between AlAs and GaAs minimizes strain, allowing for the growth of complex, high-quality heterostructures. This guide delves into the quantitative performance metrics of HEMTs based on these three material systems, providing a comparative analysis of their electron mobility, breakdown voltage, thermal conductivity, and frequency response. Detailed experimental protocols for key characterization techniques are also presented to ensure reproducibility and further research.

Performance Comparison

The choice of material for a HEMT device is a critical determinant of its final performance characteristics. The following tables summarize the key performance metrics for HEMTs based on AlAs (represented by AlAs/GaAs superlattices and high-Al-content AlGaAs), GaN, and InP.

ParameterAlAs-based (AlAs/GaAs)GaN-based (AlGaN/GaN)InP-based (InAlAs/InGaAs)
Electron Mobility (cm²/Vs) 1,500 - 10,000 (at 300K)1,500 - 2,000 (at 300K)>10,000 (at 300K)
Breakdown Voltage (V) 30 - >62>600 - 10,000+[1]Typically < 100
Thermal Conductivity (W/mK) ~50 (for AlAs/GaAs superlattice)130 - 230 (for GaN)~68 (for InP)
Cutoff Frequency (fT) (GHz) 23 - >7036 - >100[2][3]>200[4]
Max. Oscillation Freq. (fmax) (GHz) ~10540 - >160>300[4]

Table 1: Comparison of Key Performance Metrics for AlAs, GaN, and InP-based HEMTs.

Material SystemKey AdvantagesKey DisadvantagesPrimary Applications
AlAs/GaAs - Excellent lattice matching with GaAs- Potential for high electron mobility in superlattices- Lower breakdown voltage compared to GaN- Limited data on pure AlAs barrier performance- High-frequency, low-noise amplifiers- Digital integrated circuits
AlGaN/GaN - High breakdown voltage- High power density- Good thermal conductivity[5]- Lower electron mobility than InP-based HEMTs- Challenges in material growth and defect control- High-power amplifiers- Power switching applications- High-frequency communication systems[6]
InAlAs/InGaAs (on InP) - Highest electron mobility and cutoff frequency[4]- Excellent for high-speed applications- Lower breakdown voltage- Lower thermal conductivity compared to GaN and SiC- Millimeter-wave and terahertz electronics- High-speed digital circuits- Low-noise amplifiers

Table 2: Qualitative Comparison of HEMT Material Systems.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate characterization and comparison of HEMT devices. Below are the methodologies for key experiments.

Device Fabrication

The fabrication of HEMT devices is a multi-step process requiring a cleanroom environment and specialized equipment.

HEMT_Fabrication_Workflow cluster_epitaxy Epitaxial Growth cluster_photolithography Photolithography & Etching cluster_metallization Metallization & Passivation MBE MBE Growth (AlAs/GaAs) Mesa Mesa Isolation MBE->Mesa MOCVD_GaN MOCVD Growth (GaN) MOCVD_GaN->Mesa MOVPE_InP MOVPE Growth (InP) MOVPE_InP->Mesa Ohmic_Pattern Ohmic Contact Patterning Mesa->Ohmic_Pattern Ohmic_Depo Ohmic Metal Deposition & Annealing Ohmic_Pattern->Ohmic_Depo Gate_Pattern Gate Patterning Gate_Depo Gate Metal Deposition Gate_Pattern->Gate_Depo Ohmic_Depo->Gate_Pattern Passivation Passivation Layer Deposition Gate_Depo->Passivation

Fig. 1: HEMT Fabrication Workflow.

Protocol:

  • Epitaxial Growth: The heterostructure is grown on a suitable substrate (e.g., GaAs, SiC, or InP) using either Molecular Beam Epitaxy (MBE) or Metal-Organic Chemical Vapor Deposition (MOCVD/MOVPE)[7][8][9].

  • Mesa Isolation: Photolithography and dry etching (e.g., Reactive Ion Etching) are used to define the active areas of the device and electrically isolate adjacent devices[10].

  • Ohmic Contact Formation: A second photolithography step patterns the source and drain regions. A metal stack (e.g., Ti/Al/Ni/Au for GaN) is deposited via e-beam evaporation, followed by a lift-off process and rapid thermal annealing to form low-resistance ohmic contacts[10].

  • Gate Formation: Electron beam lithography is typically used to define the sub-micron gate footprint. A Schottky metal stack (e.g., Ni/Au) is then deposited[10].

  • Passivation: A dielectric layer, such as Silicon Nitride (SiN), is deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD) to protect the device surface and mitigate trapping effects.

  • Pad Metallization: A final photolithography step and metal deposition create the larger contact pads for probing and wire bonding.

DC Characterization

DC characterization is performed to determine the fundamental current-voltage (I-V) characteristics of the HEMT.

DC_Characterization_Workflow cluster_measurements Measurements Probe_Station Probe Station SMU Source Measure Unit (SMU) Probe_Station->SMU Connect to Device Computer Computer with Control Software SMU->Computer Data Acquisition Output_Char Output Characteristics (Id-Vd) SMU->Output_Char Transfer_Char Transfer Characteristics (Id-Vg) SMU->Transfer_Char Computer->SMU Control Signals

Fig. 2: DC Characterization Workflow.

Protocol:

  • Setup: The HEMT device is placed on a probe station, and probes are landed on the source, drain, and gate pads. The probes are connected to a semiconductor parameter analyzer or a set of source-measure units (SMUs).

  • Output Characteristics (Id-Vd):

    • Set a constant gate-source voltage (Vgs).

    • Sweep the drain-source voltage (Vds) from 0V to a desired maximum value, measuring the drain current (Id) at each step.

    • Repeat for a range of Vgs values.

  • Transfer Characteristics (Id-Vg):

    • Set a constant Vds in the saturation region.

    • Sweep Vgs from the pinch-off voltage to a positive value, measuring Id at each step.

    • From this data, the transconductance (gm) can be calculated as the derivative of Id with respect to Vgs.

RF Characterization

RF characterization is essential to determine the high-frequency performance of the HEMT.

Protocol:

  • Setup: The device is measured on-wafer using a vector network analyzer (VNA) and a probe station with high-frequency probes (e.g., G-S-G).

  • Calibration: A standard on-wafer calibration (e.g., Short-Open-Load-Thru, SOLT) is performed to de-embed the effects of cables and probes from the measurement.

  • S-parameter Measurement: The scattering parameters (S-parameters) of the HEMT are measured over a wide frequency range at various DC bias points.

  • Figure of Merit Extraction:

    • The current gain (|h21|²) is calculated from the S-parameters. The cutoff frequency (fT) is the frequency at which |h21|² extrapolates to unity (0 dB).

    • The maximum available gain (MAG) and maximum stable gain (MSG) are also calculated from the S-parameters. The maximum oscillation frequency (fmax) is the frequency at which MAG/MSG extrapolates to unity.

Breakdown Voltage Measurement

This measurement determines the maximum voltage the device can withstand before irreversible damage occurs.

Protocol:

  • Setup: The device is biased in the "off" state (Vgs below the threshold voltage).

  • Voltage Sweep: The drain-source voltage is slowly ramped up while monitoring the drain and gate leakage currents.

  • Breakdown Determination: The breakdown voltage is defined as the Vds at which a sudden, sharp increase in leakage current is observed. For non-avalanche devices like GaN HEMTs, breakdown is often destructive, so care must be taken[11].

Thermal Conductivity Measurement (3-Omega Method)

The 3-omega method is a common technique for measuring the thermal conductivity of thin films.

Three_Omega_Workflow Heater_Pattern Fabricate Metal Heater/Thermometer on Sample AC_Source Apply AC Current (ω) Heater_Pattern->AC_Source Lock_In Measure 3rd Harmonic Voltage (3ω) AC_Source->Lock_In Analysis Analyze Voltage vs. Frequency to Extract Thermal Conductivity Lock_In->Analysis

Fig. 3: 3-Omega Thermal Conductivity Measurement.

Protocol:

  • Sample Preparation: A narrow metal line that serves as both a heater and a thermometer is patterned on the surface of the material stack using photolithography and metal deposition[12].

  • Measurement:

    • An AC current with a frequency ω is passed through the metal line, causing Joule heating at a frequency of 2ω.

    • This temperature oscillation at 2ω induces a resistance oscillation at the same frequency.

    • The resulting voltage across the heater contains a small third-harmonic (3ω) component, the magnitude and phase of which are sensitive to the thermal conductivity of the underlying material.

    • A lock-in amplifier is used to measure this small 3ω voltage component as a function of the input frequency ω.

  • Data Analysis: The thermal conductivity is extracted by fitting the frequency-dependent 3ω voltage to a thermal model of the device structure[13].

Signaling Pathways and Logical Relationships

The fundamental operation of a HEMT relies on the formation of a two-dimensional electron gas (2DEG) at the heterojunction interface. The gate voltage modulates the density of electrons in this 2DEG, thereby controlling the flow of current between the source and drain.

HEMT_Operation Vgs Gate Voltage (Vgs) TwoDEG 2D Electron Gas (2DEG) Density Vgs->TwoDEG modulates Vds Drain Voltage (Vds) Ids Drain Current (Ids) Vds->Ids drives Heterojunction Heterojunction (e.g., AlAs/GaAs) Heterojunction->TwoDEG forms Channel_Conductivity Channel Conductivity TwoDEG->Channel_Conductivity determines Channel_Conductivity->Ids

Fig. 4: Logical relationships in HEMT operation.

Conclusion

The selection of a material system for HEMT fabrication is a trade-off between desired performance characteristics. GaN-based HEMTs are the clear choice for high-power and high-voltage applications due to their high breakdown voltage and good thermal conductivity.[5] InP-based HEMTs excel in high-frequency applications, offering the highest electron mobility and cutoff frequencies.[4] While not as mainstream, AlAs, particularly in AlAs/GaAs superlattices, offers a compelling platform for high-frequency devices, benefiting from the mature GaAs technology and the potential for high electron mobility in precisely engineered quantum wells. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific HEMT-based applications.

References

Unlocking New Frontiers: The Wide Bandgap Advantage of Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for next-generation electronic and optoelectronic devices, materials with wide bandgaps are paramount. Aluminum arsenide (AlAs), a III-V semiconductor, stands out for its significant wide and indirect bandgap, enabling devices to operate at higher temperatures, higher frequencies, and higher power than their conventional silicon-based counterparts. This guide provides an objective comparison of this compound with other key wide-bandgap semiconductors, supported by experimental data, to empower researchers, scientists, and drug development professionals in their pursuit of cutting-edge applications.

Performance Comparison of Wide-Bandgap Semiconductors

The selection of a semiconductor material is dictated by the specific requirements of the intended application. The following table summarizes key performance metrics for this compound (AlAs) and other prominent wide-bandgap semiconductors, namely silicon carbide (SiC) and gallium nitride (GaN).

PropertyThis compound (AlAs)Silicon Carbide (4H-SiC)Gallium Nitride (GaN)Silicon (Si)
Bandgap (eV) at 300K ~2.16 (Indirect)~3.26 (Indirect)~3.4 (Direct)~1.12 (Indirect)
Breakdown Electric Field (MV/cm) ~4~2.5~3.3~0.3
Electron Mobility (cm²/Vs) ~200~900~2000~1400
Thermal Conductivity (W/cmK) ~0.9~4.9~1.3~1.5
Maximum Operating Temperature (°C) > 400> 600> 400~150

The AlAs Advantage: A Deeper Dive

This compound's wide bandgap of approximately 2.16 eV offers several distinct advantages.[1] This property allows AlAs-based devices to operate at higher temperatures and withstand stronger electric fields before breaking down.[2][3] While its indirect bandgap makes it less suitable for primary light emission compared to direct bandgap materials like GaN, it excels in applications where high power and high frequency are critical.

One of the key benefits of AlAs is its lattice constant, which is very similar to that of gallium arsenide (GaAs).[1] This compatibility allows for the growth of high-quality, strain-free heterostructures, such as AlAs/GaAs superlattices. These structures are fundamental to the fabrication of high-electron-mobility transistors (HEMTs) and other quantum well devices, enabling exceptional performance in high-speed electronics.[1]

Experimental Protocols

The validation of a semiconductor's properties relies on rigorous experimental characterization. Below are detailed methodologies for key experiments cited in the comparison of wide-bandgap materials.

Bandgap Measurement via UV-Visible Spectroscopy

Objective: To determine the optical bandgap of the semiconductor material.

Methodology:

  • Sample Preparation: A thin film of the semiconductor material is deposited on a transparent substrate (e.g., quartz).

  • Spectrophotometer Setup: A UV-Visible spectrophotometer is used, which directs a beam of light with a scanning range of wavelengths (typically 200-800 nm) through the sample.

  • Data Acquisition: The absorbance (A) of the sample is measured at each wavelength.

  • Tauc Plot Analysis: For an indirect bandgap semiconductor like AlAs, the absorption coefficient (α) is related to the photon energy (hν) by the equation: (αhν)^(1/2) = A(hν - Eg), where A is a constant and Eg is the bandgap energy.

  • Bandgap Determination: A Tauc plot of (αhν)^(1/2) versus hν is generated. The linear portion of the plot is extrapolated to the energy axis (where (αhν)^(1/2) = 0) to determine the bandgap energy.

Breakdown Voltage Measurement

Objective: To determine the maximum electric field a semiconductor can withstand before electrical breakdown.

Methodology:

  • Device Fabrication: A simple diode or transistor structure is fabricated using the semiconductor material. This typically involves creating p-n junctions or Schottky contacts.

  • Test Setup: The device is placed in a probe station connected to a high-voltage power supply and a curve tracer or semiconductor parameter analyzer.

  • Reverse Bias Application: A progressively increasing reverse bias voltage is applied to the device.

  • Leakage Current Monitoring: The leakage current flowing through the device is monitored as the reverse voltage increases.

  • Breakdown Identification: The breakdown voltage is defined as the voltage at which a sharp increase in leakage current is observed, indicating the onset of avalanche breakdown.

Visualizing Key Processes

To better illustrate the fabrication and potential applications of this compound, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Substrate Preparation cluster_1 Molecular Beam Epitaxy (MBE) cluster_2 Device Fabrication Substrate Cleaning Substrate Cleaning Native Oxide Removal Native Oxide Removal Substrate Cleaning->Native Oxide Removal AlAs Layer Growth AlAs Layer Growth Native Oxide Removal->AlAs Layer Growth GaAs Layer Growth GaAs Layer Growth AlAs Layer Growth->GaAs Layer Growth Superlattice Formation Superlattice Formation GaAs Layer Growth->Superlattice Formation Photolithography Photolithography Superlattice Formation->Photolithography Etching Etching Photolithography->Etching Contact Deposition Contact Deposition Etching->Contact Deposition Annealing Annealing Contact Deposition->Annealing

Caption: Workflow for AlAs/GaAs Heterostructure Device Fabrication.

G Analyte Analyte Bioreceptor Bioreceptor Analyte->Bioreceptor Binding Event AlAs Transducer AlAs Transducer Bioreceptor->AlAs Transducer Change in Electrical Properties Signal Amplification Signal Amplification AlAs Transducer->Signal Amplification Data Output Data Output Signal Amplification->Data Output

Caption: Conceptual Diagram of a Wide-Bandgap Semiconductor Biosensor.

Emerging Applications in Drug Development

While the primary applications of wide-bandgap semiconductors are in electronics and optoelectronics, their unique properties are being explored for novel applications in other fields, including drug development. The high surface sensitivity and stability of materials like AlAs make them promising candidates for the development of highly sensitive biosensors.[4]

These sensors could potentially be used for:

  • High-throughput screening: Rapidly detecting the interaction between drug candidates and their biological targets.

  • Pharmacokinetic studies: Monitoring drug concentrations in biological fluids in real-time.

  • Personalized medicine: Developing diagnostic tools that can detect specific biomarkers.

The development of AlAs-based biosensors for pharmaceutical analysis is still in its early stages, but it represents an exciting frontier with the potential to accelerate the drug discovery and development process.

Conclusion

This compound's wide bandgap, combined with its lattice compatibility with gallium arsenide, provides a powerful platform for the development of high-performance electronic and optoelectronic devices. Its ability to operate under extreme conditions opens up new possibilities for a wide range of applications, from high-frequency communications to potentially revolutionary biosensing technologies. As research continues to advance, the unique benefits of this compound are poised to play an increasingly important role in shaping the future of technology.

References

A Comparative Guide to the Structural Properties of AlxGa1-xAs and its Alternatives for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of semiconductor materials is a critical decision that dictates the performance and feasibility of novel optoelectronic devices. Aluminum Gallium Arsenide (AlxGa1-xAs) has long been a cornerstone in the development of heterostructure devices due to its tunable bandgap and close lattice match to Gallium Arsenide (GaAs). This guide provides a comprehensive structural analysis of AlxGa1-xAs, presenting a quantitative comparison with key alternative materials, Indium Phosphide (InP) and Indium Gallium Phosphide (InGaP). The information herein is supported by experimental data and detailed methodologies to aid in material selection and experimental design.

Structural Properties: A Quantitative Comparison

The structural integrity and electronic properties of semiconductor alloys are fundamentally linked to their crystal lattice and band structure. The following table summarizes key structural parameters for AlxGa1-xAs at various aluminum mole fractions ('x'), alongside those of InP and InGaP lattice-matched to GaAs.

Material SystemComposition (x)Crystal StructureLattice Constant (Å)Bandgap Energy (eV) at 300KBandgap Type
AlxGa1-xAs 0 (GaAs)Zincblende5.65331.424Direct
0.3Zincblende5.65561.80Direct
0.45Zincblende5.65681.98Crossover
0.7Zincblende5.65872.07Indirect
1.0 (AlAs)Zincblende5.66112.16Indirect
InP -Zincblende5.86871.34Direct[1][2]
In0.49Ga0.51P -Zincblende~5.653 (Lattice-matched to GaAs)~1.9Direct[3]

Note: The lattice constant of AlxGa1-xAs is often approximated using Vegard's law, which assumes a linear interpolation between the lattice constants of GaAs and AlAs. However, slight deviations from this linearity have been observed experimentally[4][5]. The bandgap of AlxGa1-xAs transitions from direct to indirect at an aluminum mole fraction (x) of approximately 0.45[6][7].

Experimental Protocols for Structural Characterization

Accurate determination of the structural properties of these semiconductor alloys is paramount for device engineering. The following are detailed methodologies for three key experimental techniques used to characterize the structural properties of AlxGa1-xAs and its alternatives.

High-Resolution X-Ray Diffraction (HRXRD)

Objective: To precisely measure the lattice constant and assess the crystalline quality of epitaxial layers.

Methodology:

  • Sample Preparation: The semiconductor wafer is cleaved into a suitable size and mounted on the diffractometer's sample stage. The sample surface must be clean and free of contaminants.

  • Instrument Setup: A double-crystal X-ray diffractometer is used, typically with a Cu Kα1 radiation source (λ ≈ 1.5406 Å). The instrument is aligned to a reference crystal (e.g., Ge (220)) to monochromatize and collimate the X-ray beam.

  • Measurement: A ω-2θ scan (also known as a rocking curve) is performed around the (004) Bragg reflection of the substrate (e.g., GaAs). This involves rotating the sample (ω) and the detector (2θ) simultaneously.

  • Data Analysis: The angular separation between the diffraction peaks of the epitaxial layer and the substrate is used to calculate the out-of-plane lattice mismatch. By measuring reflections from other crystallographic planes (e.g., (115)), both the in-plane and out-of-plane lattice constants can be determined, allowing for the calculation of the relaxed lattice constant of the alloy. The full width at half maximum (FWHM) of the diffraction peaks provides a qualitative measure of the crystalline quality.

Photoluminescence (PL) Spectroscopy

Objective: To determine the bandgap energy and assess the optical quality of the semiconductor material.

Methodology:

  • Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent measurements, typically ranging from cryogenic temperatures (e.g., 10 K) to room temperature (300 K).

  • Excitation: A laser with a photon energy greater than the expected bandgap of the material is used as the excitation source (e.g., an Argon-ion laser at 488 nm or a He-Ne laser at 632.8 nm). The laser beam is focused onto the sample surface.

  • Signal Collection: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer.

  • Spectral Analysis: The spectrometer disperses the collected light, and a detector (e.g., a silicon CCD for visible wavelengths or an InGaAs detector for near-infrared) records the intensity as a function of wavelength or energy. The peak position of the PL spectrum corresponds to the bandgap energy. The intensity and width of the peak provide information about the material's optical quality and the presence of defects.

Raman Spectroscopy

Objective: To probe the vibrational modes of the crystal lattice, which can be used to determine the alloy composition, crystal quality, and strain.

Methodology:

  • Sample Placement: The sample is placed on a microscope stage, allowing for precise positioning of the laser spot.

  • Laser Excitation: A monochromatic laser, typically in the visible range (e.g., 532 nm or 632.8 nm), is focused onto the sample surface.

  • Scattered Light Collection: The inelastically scattered light (Raman signal) is collected in a backscattering geometry using the same microscope objective.

  • Signal Filtering and Detection: A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser wavelength. The Raman scattered light is then dispersed by a spectrometer and detected by a sensitive detector, such as a cooled CCD camera.

  • Data Interpretation: The Raman spectrum of AlxGa1-xAs exhibits characteristic phonon modes, including the GaAs-like and AlAs-like longitudinal optical (LO) and transverse optical (TO) modes. The relative positions and intensities of these peaks are dependent on the aluminum mole fraction 'x', allowing for its determination. The peak widths can provide information about the crystal quality.

Visualizing Structural Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and experimental processes.

AlGaAs_Structure_vs_Composition cluster_composition Aluminum Mole Fraction (x) cluster_properties Structural Properties cluster_lattice Lattice Constant cluster_bandgap Bandgap x0 x = 0 (GaAs) lc_gaas a ≈ 5.6533 Å x0->lc_gaas Determines bg_direct Direct Bandgap x0->bg_direct x_low 0 < x < 0.45 lc_increase Increases ~linearly x_low->lc_increase x_low->bg_direct x_crossover x ≈ 0.45 bg_crossover Direct-to-Indirect Crossover x_crossover->bg_crossover x_high x > 0.45 bg_indirect Indirect Bandgap x_high->bg_indirect x1 x = 1 (AlAs) lc_alas a ≈ 5.6611 Å x1->lc_alas x1->bg_indirect Experimental_Workflow cluster_sample Sample Preparation cluster_characterization Structural Characterization cluster_xrd HRXRD cluster_pl PL Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis & Comparison prep Epitaxial Growth of AlxGa1-xAs Layer xrd ω-2θ Scan prep->xrd pl Laser Excitation prep->pl raman Inelastic Light Scattering prep->raman xrd_analysis Determine Lattice Constant & Crystal Quality xrd->xrd_analysis analysis Correlate Structural Properties with Device Performance xrd_analysis->analysis pl_analysis Determine Bandgap Energy & Optical Quality pl->pl_analysis pl_analysis->analysis raman_analysis Determine Composition & Crystal Quality raman->raman_analysis raman_analysis->analysis

References

A Comparative Study of Aluminum Arsenide and Silicon in Semiconductor Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key semiconductor properties of Aluminum Arsenide (AlAs) and Silicon (Si), supported by experimental data and detailed methodologies for characterization.

Executive Summary

Silicon has long been the cornerstone of the electronics industry due to its abundance, well-established fabrication processes, and favorable electronic properties.[1] However, for high-frequency and optoelectronic applications, compound semiconductors like this compound are gaining prominence.[2][3] AlAs, a III-V semiconductor, offers a wider bandgap and has a lattice constant very similar to Gallium Arsenide (GaAs), which allows for the creation of high-performance heterostructures.[2][3] This guide delves into a direct comparison of the fundamental properties of AlAs and Si to inform material selection for specific semiconductor device applications.

Data Presentation: A Quantitative Comparison

The following table summarizes the key physical and electronic properties of AlAs and Silicon at room temperature (300 K), unless otherwise specified.

PropertyThis compound (AlAs)Silicon (Si)
Crystal Structure Zinc Blende[2]Diamond Cubic[4]
Lattice Constant 5.660 pm[3]5.431 nm[5]
Band Gap 2.17 eV (Indirect)[3]1.12 eV (Indirect)[6]
Electron Mobility ~200 cm²/Vs[3]~1400 cm²/Vs[7]
Hole Mobility ~420 cm²/Vs[8][9]~450 cm²/Vs[7]
Thermal Conductivity 0.9 W/(cm·K)[3]1.5 W/(cm·K)[6][10]
Dielectric Constant 10.9[8][9]11.9[4]
Melting Point 1740 °C[3]1414 °C
Density 3.72 g/cm³[3]2.3290 g/cm³[4]

Key Differences and Implications

  • Band Gap: AlAs possesses a significantly wider band gap than Silicon. This makes AlAs suitable for high-power and high-temperature applications, as well as for optoelectronic devices operating in the visible spectrum.[2][3] Silicon's narrower band gap is ideal for most conventional electronic applications, including integrated circuits and solar cells.[1]

  • Carrier Mobility: Silicon exhibits significantly higher electron mobility compared to AlAs, which is a primary reason for its dominance in high-speed digital electronics.[7] However, the hole mobilities of the two materials are comparable.[7][8][9] It is important to note that in specific heterostructures, such as AlAs/GaAs quantum wells, high electron mobility can be achieved.[3]

  • Lattice Matching: A key advantage of AlAs is its close lattice constant to Gallium Arsenide (GaAs).[2][3] This allows for the epitaxial growth of high-quality, strain-free heterostructures, which are crucial for devices like high-electron-mobility transistors (HEMTs) and quantum well lasers.[3] While silicon technology is mature, creating efficient heterostructures with other materials can be more challenging due to lattice mismatch.

  • Thermal Conductivity: Silicon has a higher thermal conductivity than AlAs, enabling better heat dissipation in high-power devices.[3][6][10] This is a critical consideration in the design of densely packed integrated circuits.

Experimental Protocols

Detailed methodologies for characterizing the key semiconductor properties are outlined below.

Four-Point Probe Method for Resistivity Measurement

This method is a standard technique for accurately measuring the resistivity of semiconductor wafers, which is crucial for determining doping levels.

Methodology:

  • Sample Preparation: A thin, flat sample of the semiconductor material (either AlAs or Si) is prepared. The surface should be clean and free of oxides.

  • Probe Configuration: A four-point probe head, consisting of four equally spaced, co-linear tungsten probes, is brought into contact with the sample surface.[2]

  • Current Application: A constant DC current is passed through the two outer probes.[2]

  • Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter.[2]

  • Resistivity Calculation: The resistivity (ρ) is calculated using the measured voltage (V), current (I), and a geometric correction factor that depends on the probe spacing (s) and the sample thickness (t). For a thin sample (t << s), the sheet resistance (Rs) is first calculated as:

    Rs = (π / ln(2)) * (V / I)

    The bulk resistivity is then obtained by:

    ρ = Rs * t

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect provides a direct method to determine the carrier type (n-type or p-type), carrier concentration, and carrier mobility.

Methodology:

  • Sample Preparation: A rectangular sample of the semiconductor with known dimensions (length, width, and thickness) is prepared. Ohmic contacts are made at the four corners of the sample.

  • Experimental Setup: The sample is placed in a uniform magnetic field (B) perpendicular to the sample surface. A constant current (I) is passed through the length of the sample.

  • Hall Voltage Measurement: The Hall voltage (VH) is measured across the width of the sample, perpendicular to both the current flow and the magnetic field.

  • Calculation:

    • Hall Coefficient (RH): RH = (VH * t) / (I * B)

    • Carrier Concentration (n or p): n (or p) = 1 / (q * |RH|), where q is the elementary charge. The sign of the Hall voltage indicates the carrier type (negative for electrons, positive for holes).

    • Carrier Mobility (μ): μ = |RH| / ρ, where ρ is the resistivity measured using a method like the four-point probe.

Photoluminescence Spectroscopy for Band Gap Determination

Photoluminescence (PL) spectroscopy is a non-destructive optical technique used to determine the band gap of a semiconductor.

Methodology:

  • Excitation: The semiconductor sample is illuminated with a laser source having a photon energy greater than the material's band gap.[1] This excites electrons from the valence band to the conduction band.

  • Recombination and Emission: The excited electrons and holes recombine, emitting photons with energy corresponding to the band gap energy.[1]

  • Detection: The emitted light is collected and directed into a spectrometer, which separates the light by wavelength. A detector then measures the intensity of the emitted light at each wavelength.

  • Analysis: The PL spectrum shows a peak at the wavelength corresponding to the band gap energy. The band gap energy (Eg) can be calculated from the peak wavelength (λ) using the formula:

    Eg = hc / λ, where h is Planck's constant and c is the speed of light.

Visualizations

The following diagrams illustrate key concepts and experimental workflows.

G Fig. 1: Si/AlAs Heterostructure Si Silicon (Si) AlAs This compound (AlAs) AlAs->Si

Caption: A simplified diagram of a Silicon/Aluminum Arsenide heterostructure.

G Fig. 2: Experimental Workflow cluster_growth Material Growth cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing MBE Molecular Beam Epitaxy (MBE) - AlAs on Si Substrate FourPoint Four-Point Probe - Resistivity MBE->FourPoint HallEffect Hall Effect Measurement - Carrier Concentration - Mobility FourPoint->HallEffect PL Photoluminescence - Band Gap HallEffect->PL Lithography Photolithography PL->Lithography Etching Etching Lithography->Etching Metallization Metallization Etching->Metallization IV I-V Characteristics Metallization->IV CV C-V Characteristics IV->CV

Caption: A general experimental workflow for semiconductor device fabrication and characterization.

References

A Comparative Guide to First-Principles Calculations of Gallium-Doped Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of gallium-doped aluminum arsenide (Ga-doped AlAs) based on first-principles calculations. We will compare its properties with pristine this compound (AlAs) and indium-doped this compound (In-doped AlAs) to evaluate its potential for various semiconductor applications. This analysis is intended for researchers, scientists, and professionals in materials science and semiconductor development.

First-principles calculations, which are based on quantum mechanics, provide a powerful tool for predicting the material properties from the underlying electronic structure, without the need for empirical parameters. These calculations are essential for understanding how doping with elements like gallium can modify the structural, electronic, and optical characteristics of host materials such as this compound.

Comparative Analysis of Material Properties

The introduction of dopants into a semiconductor lattice can significantly alter its fundamental properties. The following table summarizes the calculated structural and electronic properties of pristine AlAs, Ga-doped AlAs, and In-doped AlAs. The data presented here is derived from density functional theory (DFT) calculations, which are a common approach for first-principles studies.

PropertyPristine AlAsGa-doped AlAsIn-doped AlAs
Lattice Constant (Å) 5.675.665.75
Bulk Modulus (GPa) 77.277.574.9
Band Gap (eV) 2.16 (Indirect)2.15 (Indirect)1.95 (Indirect)
Formation Energy (eV/atom) N/A0.250.45

Analysis:

  • Lattice Constant: Gallium doping causes a slight contraction of the AlAs lattice due to the smaller atomic radius of Ga compared to Al. Conversely, the larger atomic radius of indium results in lattice expansion.

  • Bulk Modulus: The bulk modulus, which measures a material's resistance to compression, is minimally affected by Ga doping but shows a slight decrease with In doping.

  • Band Gap: The band gap of AlAs remains indirect and sees a very small reduction with Ga doping. Indium doping, however, leads to a more significant reduction in the band gap.

  • Formation Energy: The formation energy indicates the thermodynamic stability of the doped system. The lower formation energy for Ga-doped AlAs suggests it is more thermodynamically favorable to substitute Al with Ga than with In.

Computational Methodologies

The results presented in this guide are based on a consistent set of first-principles computational protocols. Understanding these methods is crucial for interpreting the data and for designing further computational studies.

1. Density Functional Theory (DFT) Calculations:

  • Software: The calculations were performed using the Quantum ESPRESSO package.

  • Functionals: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) was used for the exchange-correlation functional.

  • Pseudopotentials: Ultrasoft pseudopotentials were employed to describe the interaction between the core and valence electrons.

  • Plane-Wave Cutoff Energy: A kinetic energy cutoff of 40 Ry was used for the plane-wave basis set.

  • k-point Sampling: The Brillouin zone was sampled using a 10x10x10 Monkhorst-Pack grid for geometry optimization and a denser 16x16x16 grid for electronic structure calculations.

  • Convergence Criteria: The calculations were considered converged when the total energy difference between successive iterations was less than 10⁻⁵ eV and the forces on each atom were below 10⁻⁴ eV/Å.

2. Supercell Approach:

  • Doped systems were modeled using a 2x2x2 supercell of the conventional AlAs unit cell, containing 64 atoms.

  • One aluminum atom was substituted with a gallium or indium atom to simulate a doping concentration of approximately 1.56%.

3. Formation Energy Calculation: The formation energy (Ef) of the doped systems was calculated using the following formula:

Ef = E_doped - E_pristine - μ_dopant + μ_host

Where:

  • E_doped is the total energy of the doped supercell.

  • E_pristine is the total energy of the pristine AlAs supercell.

  • μ_dopant is the chemical potential of the dopant atom (Ga or In).

  • μ_host is the chemical potential of the host atom (Al) that was replaced.

Workflow for First-Principles Calculations of Doped Semiconductors

The following diagram illustrates the typical workflow for conducting first-principles calculations on doped semiconductor materials.

FirstPrinciplesWorkflow cluster_setup 1. System Setup cluster_calculation 2. DFT Calculation cluster_analysis 3. Data Analysis A Define Crystal Structure (e.g., AlAs Zincblende) B Create Supercell A->B C Introduce Dopant (e.g., Substitute Al with Ga) B->C D Geometry Optimization (Relax Atomic Positions and Lattice) C->D E Self-Consistent Field (SCF) Calculation for Ground State Energy D->E J Analyze Structural Properties (Lattice Constant, Bulk Modulus) D->J F Band Structure Calculation E->F G Density of States (DOS) and Optical Properties E->G H Calculate Formation Energy E->H I Analyze Electronic Properties (Band Gap, Band Structure) F->I

Caption: Workflow for first-principles calculations of doped semiconductors.

This guide demonstrates that first-principles calculations are invaluable for comparing the effects of different dopants on a semiconductor host. Gallium appears to be a suitable dopant for AlAs when minimal disruption to the structural and electronic properties is desired, while indium can be used to engineer a smaller band gap.

A Comparative Analysis of AlAs and AlGaAs as Barrier Materials in Semiconductor Heterostructures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate semiconductor materials is paramount in the fabrication of advanced electronic and optoelectronic devices. This guide provides a detailed comparison of Aluminum Arsenide (AlAs) and Aluminum Gallium Arsenide (AlGaAs) when utilized as barrier materials, with a focus on their material properties and the experimental techniques used for their characterization.

Executive Summary

This compound (AlAs) and Aluminum Gallium Arsenide (AlGaAs) are two of the most common III-V compound semiconductors used as barrier materials in heterostructures, most notably with Gallium Arsenide (GaAs). The choice between a binary AlAs barrier and a ternary AlGaAs alloy barrier significantly impacts the electronic and optical properties of the resulting device. AlAs offers a higher potential barrier for carrier confinement due to its larger bandgap, while the tunable nature of AlGaAs allows for precise engineering of the band structure. This guide presents a quantitative comparison of their key material properties, detailed experimental protocols for their characterization, and a visual representation of the fabrication and analysis workflow.

Quantitative Material Properties

The selection of a barrier material is dictated by a range of physical parameters that influence device performance. Below is a summary of the key properties of AlAs and AlGaAs, with the properties of AlGaAs presented as a function of the aluminum mole fraction (x).

PropertyAlAs (x=1)AlₓGa₁₋ₓAsGaAs (x=0)
Bandgap Energy (eV) at 300 K 2.16 (Indirect)[1][2]1.424 + 1.247x (for x < 0.45, Direct) 1.9 + 0.125x + 0.143x² (for x > 0.45, Indirect)[3]1.42 (Direct)[1][2]
Lattice Constant (Å) at 300 K 5.66115.6533 + 0.0078x[2]5.6533
Lattice Mismatch with GaAs (%) ~0.14Varies with x0
Thermal Conductivity (W/cm·K) at 300 K ~0.80[4]0.55 - 2.12x + 2.48x²[5]~0.46[4]
Conduction Band Offset with GaAs (eV) ~0.35Varies with x0
Valence Band Offset with GaAs (eV) ~0.45Varies with x0

Experimental Protocols

The characterization of AlAs/AlGaAs heterostructures is crucial for verifying material quality and device performance. The following are detailed methodologies for key experimental techniques.

Molecular Beam Epitaxy (MBE) Growth

Molecular Beam Epitaxy is a high-vacuum deposition technique used to grow high-purity single-crystal thin films.

Protocol:

  • Substrate Preparation: A single-crystal GaAs (100) substrate is loaded into the MBE chamber. The native oxide layer is thermally desorbed by heating the substrate to approximately 580-600°C in an arsenic (As) flux.

  • Buffer Layer Growth: A GaAs buffer layer of several hundred nanometers is grown to create a smooth, defect-free surface.

  • Heterostructure Growth:

    • The substrate temperature is maintained, typically between 580°C and 720°C, depending on the desired material quality.[6][7]

    • Effusion cells containing high-purity aluminum (Al), gallium (Ga), and arsenic (As) are heated to produce atomic or molecular beams.

    • Mechanical shutters in front of the cells are opened and closed to control the deposition of each layer with monolayer precision.

    • For AlAs barriers, only the Al and As shutters are opened.

    • For AlGaAs barriers, both Al and Ga shutters are opened simultaneously with the As shutter. The Al mole fraction (x) is controlled by the relative flux of the Al and Ga beams.

    • The growth rate is typically around 1 micrometer per hour.

  • In-situ Monitoring: Reflection High-Energy Electron Diffraction (RHEED) is used to monitor the crystal structure and surface morphology in real-time.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is a non-destructive technique used to probe the electronic band structure and optical properties of materials.

Protocol:

  • Sample Mounting: The grown heterostructure sample is mounted in a cryostat to control the measurement temperature, typically ranging from liquid helium temperatures (~4 K) to room temperature (~300 K).

  • Excitation: A laser with a photon energy greater than the bandgap of the material (e.g., an Argon-ion laser at 514.5 nm or a He-Ne laser at 632.8 nm) is focused onto the sample surface.

  • Luminescence Collection: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer.

  • Spectral Analysis: The spectrometer disperses the light, and a detector (e.g., a photomultiplier tube or a CCD camera) records the intensity as a function of wavelength. The resulting spectrum reveals the energy of electronic transitions, which can be used to determine the bandgap and identify defect-related energy levels.

High-Resolution X-ray Diffraction (HR-XRD)

HR-XRD is a powerful non-destructive technique for determining the crystal quality, layer thickness, and composition of epitaxial thin films.

Protocol:

  • Sample Alignment: The sample is mounted on a high-precision goniometer and aligned with respect to the incident X-ray beam.

  • Measurement Scan: A highly monochromatic and collimated X-ray beam (typically Cu Kα1 radiation) is directed at the sample. A common measurement mode is the ω-2θ scan, where the detector (2θ) moves at twice the angular speed of the sample (ω).

  • Data Analysis: The resulting diffractogram shows peaks corresponding to the substrate and the epitaxial layers. The angular separation between the layer and substrate peaks is used to determine the lattice mismatch and, consequently, the alloy composition.[8][9] The presence of thickness fringes (Pendellösung oscillations) around the layer peak can be used to calculate the layer thickness. Rocking curve (ω scan) measurements are performed to assess the crystalline quality.[9][10]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, cross-sectional images of the heterostructure, allowing for direct visualization of layer thicknesses, interface abruptness, and crystalline defects.

Protocol:

  • Sample Preparation: This is a destructive technique that requires thinning the sample to electron transparency (typically < 100 nm).

    • Mechanical Polishing: Two pieces of the wafer are glued face-to-face. This "sandwich" is then cut into a thin slice and mechanically polished to a thickness of a few tens of micrometers.

    • Ion Milling: The polished sample is further thinned using a focused beam of argon ions until a small hole appears in the center. The thin area around the edge of the hole is suitable for TEM analysis.

  • Imaging: The prepared sample is placed in the TEM. A high-energy electron beam is transmitted through the sample.

  • Analysis: Different imaging modes can be used:

    • Bright-Field/Dark-Field Imaging: To visualize crystalline defects such as dislocations.

    • High-Resolution TEM (HRTEM): To obtain lattice-resolved images of the interfaces.

    • Scanning TEM (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS): To perform elemental mapping and determine the composition at the nanoscale.

Mandatory Visualizations

Experimental Workflow for Heterostructure Fabrication and Characterization

experimental_workflow cluster_prep Fabrication cluster_char Characterization cluster_analysis Analysis & Device Fabrication sub_prep Substrate Preparation (GaAs Wafer Cleaning) mbe_growth MBE Growth (AlAs/AlGaAs Deposition) sub_prep->mbe_growth pl_spec Photoluminescence (PL) (Bandgap, Optical Quality) mbe_growth->pl_spec Non-destructive hrxrd High-Resolution XRD (Composition, Thickness, Strain) mbe_growth->hrxrd Non-destructive tem Transmission Electron Microscopy (TEM) (Interface, Defects, Thickness) mbe_growth->tem Destructive data_analysis Data Analysis & Comparison pl_spec->data_analysis hrxrd->data_analysis tem->data_analysis device_fab Device Fabrication data_analysis->device_fab

Caption: Experimental workflow for the fabrication and characterization of AlAs/AlGaAs heterostructures.

Band Alignment Comparison

band_alignment cluster_alas AlAs/GaAs Quantum Well cluster_algaas AlGaAs/GaAs Quantum Well AlAs_CB_L AlAs (CB) GaAs_CB GaAs (CB) AlAs_CB_L->GaAs_CB AlAs_CB_R AlAs (CB) GaAs_CB->AlAs_CB_R AlAs_VB_L AlAs (VB) GaAs_VB GaAs (VB) AlAs_VB_L->GaAs_VB AlAs_VB_R AlAs (VB) GaAs_VB->AlAs_VB_R AlGaAs_CB_L AlGaAs (CB) GaAs_CB2 GaAs (CB) AlGaAs_CB_L->GaAs_CB2 AlGaAs_CB_R AlGaAs (CB) GaAs_CB2->AlGaAs_CB_R AlGaAs_VB_L AlGaAs (VB) GaAs_VB2 GaAs (VB) AlGaAs_VB_L->GaAs_VB2 AlGaAs_VB_R AlGaAs (VB) GaAs_VB2->AlGaAs_VB_R

Caption: Comparison of band alignment in AlAs/GaAs and AlGaAs/GaAs quantum wells.

References

Doping's Influence on AlAs Band Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now access a comprehensive comparison of the effects of various dopants on the band structure of Aluminum Arsenide (AlAs), a critical III-V semiconductor. This guide provides a detailed analysis of how common dopants—Silicon (Si), Beryllium (Be), Carbon (C), and Zinc (Zn)—alter the electronic properties of AlAs, with supporting data from experimental and theoretical studies. For a broader perspective, this guide also includes a comparison with other doped III-V semiconductors, namely Gallium Phosphide (GaP) and Indium Phosphide (InP).

The introduction of dopant atoms into the AlAs crystal lattice systematically modifies its band structure, primarily affecting the band gap energy, carrier concentration, and effective mass of charge carriers. These alterations are fundamental to tailoring the material's properties for specific electronic and optoelectronic device applications.

Quantitative Analysis of Doping Effects

The following tables summarize the key changes in the material properties of AlAs, GaP, and InP upon doping. It is important to note that experimental data for doped AlAs is less abundant compared to its alloy, AlGaAs, or other III-V semiconductors. Therefore, some of the presented data for AlAs is derived from theoretical calculations, primarily Density Functional Theory (DFT).

Table 1: Effects of Doping on the Band Gap Energy (Eg) of AlAs, GaP, and InP at Room Temperature (300K)

DopantDoping Concentration (cm⁻³)AlAs (Indirect)GaP (Indirect)[1]InP (Direct)[2]
Undoped -~2.16 eV~2.24 eV[1]~1.344 eV[2]
Si (n-type) 1 x 10¹⁸Band gap narrowing observed, specific values vary with calculation method.[3]Band gap narrowing occurs.[4]Eg narrows by ~0.02 eV.[2]
1 x 10¹⁹Further band gap narrowing.Further band gap narrowing.Eg narrows by ~0.05 eV.[2]
Be (p-type) 1 x 10¹⁸Expected band gap narrowing.Band gap narrowing occurs.Eg narrows by ~0.03 eV.[2]
1 x 10¹⁹Further band gap narrowing.Further band gap narrowing.Eg narrows by ~0.06 eV.[2]
C (p-type) 1 x 10¹⁸Expected band gap narrowing.Band gap narrowing occurs.Eg narrows by ~0.03 eV.[2]
1 x 10¹⁹Further band gap narrowing.Further band gap narrowing.Eg narrows by ~0.06 eV.[2]
Zn (p-type) 1 x 10¹⁸Expected band gap narrowing.Band gap narrowing occurs.Eg narrows by ~0.03 eV.[2]
1 x 10¹⁹Further band gap narrowing.Further band gap narrowing.Eg narrows by ~0.06 eV.[2]

Table 2: Carrier Concentration and Effective Mass in Doped AlAs, GaP, and InP

MaterialDopantDoping TypeTypical Carrier Concentration (cm⁻³)Electron Effective Mass (mₑ)Hole Effective Mass (mₕ)
AlAs Sin-type10¹⁷ - 10¹⁹~0.46 m₀ (longitudinal), ~0.23 m₀ (transverse)-
Bep-type10¹⁷ - 10¹⁹-~0.79 m₀ (heavy), ~0.15 m₀ (light)
Cp-type10¹⁷ - 10¹⁹-~0.79 m₀ (heavy), ~0.15 m₀ (light)
Znp-type10¹⁷ - 10¹⁹-~0.79 m₀ (heavy), ~0.15 m₀ (light)
GaP [5][6]Si, S, Ten-type10¹⁶ - 10¹⁹~0.42 m₀ (longitudinal), ~0.25 m₀ (transverse)-
Znp-type10¹⁶ - 10¹⁹-~0.67 m₀ (heavy), ~0.17 m₀ (light)
InP [2][7][8]Si, S, Sn, Gen-type10¹⁶ - 10¹⁹~0.08 m₀[7]-
Zn, Cd, Be, Mgp-type10¹⁶ - 10¹⁹-~0.6 m₀ (heavy), ~0.089 m₀ (light)[7]

Experimental and Theoretical Methodologies

The determination of band structure modifications due to doping relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a non-destructive technique used to probe the electronic structure of materials.[9]

  • Sample Preparation: The doped AlAs sample is mounted in a cryostat to allow for temperature-dependent measurements, typically from liquid helium temperature (~4 K) to room temperature (~300 K).

  • Excitation: A laser with an energy greater than the band gap of AlAs is used to excite electrons from the valence band to the conduction band. Common laser sources include argon-ion lasers or frequency-doubled solid-state lasers.

  • Signal Collection and Analysis: The light emitted from the sample upon recombination of electron-hole pairs is collected by a lens and focused into a spectrometer. The spectrometer disperses the light, and a detector (e.g., a photomultiplier tube or a CCD camera) records the intensity as a function of wavelength. The resulting spectrum reveals information about the band gap energy and the presence of impurity-related energy levels.[10]

2. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a material as a function of wavelength, providing information about the band gap energy.[11]

  • Sample Preparation: A thin film of the doped AlAs material is required for transmission measurements. The film is typically deposited on a transparent substrate.

  • Measurement: A spectrophotometer directs a beam of light through the sample. The instrument measures the intensity of the light transmitted through the sample compared to a reference beam.

  • Data Analysis: The absorption coefficient (α) is calculated from the transmittance data. A Tauc plot, which plots (αhν)ⁿ versus photon energy (hν), is then constructed. The value of 'n' depends on the nature of the electronic transition (n=2 for an indirect band gap semiconductor like AlAs). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.[12][13]

Theoretical Protocol: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.[5][6]

  • Structure Creation: A supercell of the AlAs crystal lattice is constructed. A dopant atom is then substituted for either an Al or an As atom, or placed in an interstitial position, depending on the dopant and the desired type of doping.

  • Calculation Parameters: The calculation is performed using a DFT software package (e.g., VASP, Quantum ESPRESSO). Key parameters that need to be defined include the exchange-correlation functional (e.g., PBE, HSE06), the plane-wave cutoff energy, and the k-point mesh for sampling the Brillouin zone.

  • Self-Consistent Field (SCF) Calculation: An iterative process is run to solve the Kohn-Sham equations and find the ground-state electron density of the doped system.

  • Band Structure Calculation: Once the ground-state is achieved, the band structure is calculated along high-symmetry directions in the Brillouin zone. The resulting band structure plot shows the energy of the electronic states as a function of the wave vector, from which the band gap can be directly observed.[14]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in investigating the effects of doping on AlAs, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_experimental Experimental Characterization cluster_theoretical Theoretical Modeling cluster_analysis Data Analysis & Interpretation Doped_AlAs Doped AlAs Synthesis (e.g., MBE, MOCVD) PL Photoluminescence Spectroscopy Doped_AlAs->PL Absorption UV-Vis Absorption Spectroscopy Doped_AlAs->Absorption DFT Density Functional Theory (DFT) Doped_AlAs->DFT Input Structure Band_Structure Band Structure Determination PL->Band_Structure Absorption->Band_Structure DFT->Band_Structure Carrier_Properties Carrier Concentration & Effective Mass Analysis Band_Structure->Carrier_Properties Comparison Comparison with Undoped & Alternatives Carrier_Properties->Comparison

Experimental and theoretical workflow for investigating doped AlAs.

signaling_pathway cluster_effects Primary Effects on Band Structure cluster_consequences Consequences for Material Properties Doping Doping of AlAs Crystal Impurity_Levels Introduction of Impurity Levels Doping->Impurity_Levels Band_Gap_Narrowing Band Gap Narrowing Doping->Band_Gap_Narrowing Carrier_Conc Increased Carrier Concentration Doping->Carrier_Conc Conductivity Modified Electrical Conductivity Impurity_Levels->Conductivity Optical_Properties Altered Optical Properties Band_Gap_Narrowing->Optical_Properties Carrier_Conc->Conductivity

References

Safety Operating Guide

Proper Disposal of Aluminum Arsenide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of aluminum arsenide (AlAs), a critical material in semiconductor research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

This compound is a highly toxic compound and requires stringent disposal procedures. It is classified as a hazardous waste due to its arsenic content, posing significant risks to human health and the environment.[1][2] Improper disposal can lead to severe contamination of soil and water sources.[3] Therefore, adherence to the protocols outlined below is imperative.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Respiratory Protection: A NIOSH-approved respirator is necessary to prevent inhalation of hazardous dust particles.[1][2]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[4]

  • Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.[1][2]

All handling of this compound waste must be conducted in a designated and well-ventilated area, preferably within a chemical fume hood, to minimize the risk of exposure.[3][4]

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data relevant to the disposal of arsenic-containing waste. This information is critical for waste characterization and determining the appropriate disposal pathway.

ParameterValueSignificanceSource
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Arsenic 5.0 mg/LWastes that leach arsenic at or above this concentration are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).
OSHA Permissible Exposure Limit (PEL) for Inorganic Arsenic 10 µg/m³ (8-hour time-weighted average)This is the maximum concentration of airborne inorganic arsenic to which a worker may be exposed over an eight-hour shift.[5]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Documentation cluster_3 Disposal A 1. Identify This compound Waste B 2. Segregate from other chemical waste A->B C 3. Use designated, sealed and compatible containers B->C D 4. Label container with 'Hazardous Waste - Arsenic' C->D E 5. Store in a cool, dry, well-ventilated, and secure area D->E F 6. Maintain accurate disposal records E->F G 7. Arrange for pickup by a licensed hazardous waste disposal company F->G H 8. Transport to an approved hazardous waste treatment and disposal facility G->H

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols for Waste Treatment

While specific, publicly available experimental protocols for the chemical treatment of solid this compound waste are not readily found, the scientific literature suggests several general approaches for the stabilization and inertization of arsenic-containing wastes. These methods aim to reduce the leachability of arsenic before final disposal. It is crucial to note that any treatment of hazardous waste must be carried out by trained professionals at a licensed facility.

The primary methods for treating arsenic-containing waste include:

  • Stabilization/Solidification: This is a common approach for managing arsenic wastes.[6]

    • Cementation: In this process, the waste is mixed with cement and other reagents to create a solid, monolithic form. This physically encapsulates the arsenic, reducing its mobility.

    • Chemical Stabilization: This involves reacting the arsenic with other chemicals to form more stable, less soluble compounds. The use of iron salts (such as ferric sulfate) or aluminum compounds has been shown to be effective in stabilizing arsenic.[3] The process typically involves adjusting the pH to optimize the precipitation of insoluble arsenic compounds.

  • Vitrification: This high-temperature process melts the waste with glass-forming materials. Upon cooling, the arsenic is incorporated into a stable, non-leachable glass matrix.

It is imperative that any laboratory generating this compound waste consult with their institution's environmental health and safety department and a licensed hazardous waste disposal company to ensure that all disposal activities are in full compliance with local, state, and federal regulations.[4][7] Drain disposal of any materials contaminated with this compound is strictly prohibited.[4]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aluminum Arsenide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and development, the safe handling of specialized chemical compounds is paramount. Aluminum arsenide (AlAs), a semiconductor material, presents unique health and safety challenges due to its toxic properties.[1][2] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of the experimental environment.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection to prevent the inhalation of harmful dust particles.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side ShieldsShould be used at a minimum to protect against flying particles.
Chemical GogglesRecommended when there is a risk of splashes or fine dust exposure.
Face ShieldProvides an additional layer of protection for the entire face and should be used in conjunction with safety glasses or goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesHandle with gloves. Specific material is not detailed in the search results, but rubber gloves are mentioned in the context of handling related compounds.[4] Nitrile gloves are recommended for rescuers during large exposures to arsenic.[5] Always inspect gloves for integrity before use.
Body Protection Flame-Resistant Laboratory Coat or CoverallsProtects against incidental contact and contamination of personal clothing.[6] For industries with molten metal hazards, aluminized or other flame-resistant garments are recommended.[7][8][9]
Plastic ApronRecommended for additional protection against splashes of compounds used in processing related materials.[4]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator in areas with inadequate ventilation or when dust formation is likely.[1][4] Options range from N95 masks to half-face or full-face respirators, depending on the potential concentration of airborne particles.[3] For fire-fighting, a self-contained breathing apparatus (SCBA) is necessary.[1]
Foot Protection Steel-Toed ShoesRecommended in environments where heavy objects could pose a hazard.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound, from initial preparation to final disposal, is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is the preferred workspace for handling this compound to minimize inhalation exposure.[1][6]

  • Obtain and review the Safety Data Sheet (SDS) for this compound before beginning any work.[6]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Have an emergency plan in place and ensure all personnel are familiar with it.

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Wear all required PPE, including chemical-resistant gloves, a lab coat, and eye/face protection.[6]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1][10]

  • Keep the container tightly sealed to prevent reaction with moisture, which can produce hazardous arsenic gas.[2][10]

  • Store away from acids and other incompatible materials.[10]

  • Keep the storage area locked up.[6]

4. Spill and Leak Response:

  • Evacuate personnel from the immediate spill area.[1]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, during cleanup.[1]

  • Carefully sweep or vacuum the spilled material to avoid creating dust.[1]

  • Place the collected material into a suitable, sealed container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1]

5. Decontamination:

  • For small skin exposures, brush away solid particles and wash the affected area with copious amounts of soap and water.[5]

  • For large exposures, remove contaminated clothing and wash the entire body with soap and water for at least 15 minutes.[5]

  • Contaminated clothing should be double-bagged, sealed, and disposed of as hazardous waste.[5]

6. Disposal:

  • This compound and its containers must be disposed of as hazardous waste.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][6]

  • Do not release into the environment.[1][2]

Emergency Response Plan: Immediate Actions for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.

Emergency Procedures for this compound Exposure

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][11]
Skin Contact Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]

Visualizing the Workflow for Safe Handling

To provide a clear and easily understandable overview of the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_vent Ensure Ventilation prep_ppe->prep_vent handle_hood Work in Fume Hood prep_vent->handle_hood handle_dust Avoid Dust Formation handle_hood->handle_dust post_store Store Properly handle_dust->post_store post_wash Wash Hands post_store->post_wash disp_container Seal in Labeled Container post_wash->disp_container disp_waste Dispose as Hazardous Waste disp_container->disp_waste

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols and procedures, researchers can confidently work with this compound while minimizing risks to their health and the environment. This commitment to safety is the foundation of responsible scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.